molecular formula C26H47N9O7 B10752471 Orenetide CAS No. 1124168-43-9

Orenetide

カタログ番号: B10752471
CAS番号: 1124168-43-9
分子量: 597.7 g/mol
InChIキー: XHFIMNICAYXOAS-HLXURNFRSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Orenetide is a useful research compound. Its molecular formula is C26H47N9O7 and its molecular weight is 597.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

1124168-43-9

分子式

C26H47N9O7

分子量

597.7 g/mol

IUPAC名

(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C26H47N9O7/c1-15(36)20(28)22(38)33-16(7-2-3-11-27)23(39)34-13-5-9-18(34)21(37)32-17(8-4-12-31-26(29)30)24(40)35-14-6-10-19(35)25(41)42/h15-20,36H,2-14,27-28H2,1H3,(H,32,37)(H,33,38)(H,41,42)(H4,29,30,31)/t15-,16+,17+,18+,19+,20+/m1/s1

InChIキー

XHFIMNICAYXOAS-HLXURNFRSA-N

異性体SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)O)N)O

正規SMILES

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)O)N)O

製品の起源

United States

Foundational & Exploratory

Orenetide's Mechanism of Action in the Central Nervous System: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orenetide, also known as Desirix (BP-101), is an investigatory five-amino-acid peptide that has been evaluated for the treatment of hypoactive sexual desire disorder (HSDD). Administered intranasally, this compound is believed to exert its effects on the central nervous system (CNS) by modulating key neurotransmitter systems involved in sexual behavior. This technical guide provides a comprehensive overview of the available preclinical and clinical data on the mechanism of action of this compound within the CNS. While a definitive, detailed mechanism remains to be fully elucidated, current evidence points towards an interaction with hypothalamic structures and a modulation of glutamatergic and GABAergic pathways. This document summarizes the existing quantitative data, details relevant experimental protocols, and presents visual representations of the proposed signaling pathways and experimental workflows.

Introduction

This compound is a synthetic peptide that has been investigated as a potential pharmacotherapy for HSDD in women. The rationale for its development is based on the hypothesis that it acts on central neural circuits that regulate sexual desire and arousal. The proposed delivery to the CNS is via the nasal mucosa to the olfactory bulbs and subsequently to deeper brain structures, including the hypothalamus[1]. Preclinical evidence has suggested that this compound can influence sexual behavior, and clinical studies have yielded mixed results regarding its efficacy. A Phase III clinical trial conducted in Russia (NCT03463707) reported positive outcomes[1][2], while a subsequent Phase II trial in Australia and New Zealand did not demonstrate superiority over placebo[3][4]. Understanding the precise mechanism of action of this compound in the CNS is critical for interpreting these clinical findings and for any future development of this or similar peptide-based therapeutics.

Proposed Mechanism of Action in the CNS

The current understanding of this compound's mechanism of action in the CNS is based on a limited number of preclinical and clinical observations. The primary hypotheses center on its interaction with key neurotransmitter systems in brain regions associated with sexual function.

Modulation of Glutamatergic and GABAergic Systems

There is evidence to suggest that this compound's effects are mediated through the modulation of glutamate and gamma-aminobutyric acid (GABA) neurotransmission.

  • Glutamatergic System: It is proposed that this compound affects glutamate neuronal transmission, particularly in the diencephalon and prefrontal cortex. Glutamate is the primary excitatory neurotransmitter in the CNS and plays a crucial role in synaptic plasticity and neuronal communication, both of which are integral to complex behaviors like sexual desire.

  • GABAergic System: High concentrations of this compound have been suggested to inhibit the activation of certain GABAA receptors. GABA is the main inhibitory neurotransmitter in the brain, and a reduction in GABAergic tone could lead to increased neuronal excitability in circuits that promote sexual arousal and motivation.

Action on Hypothalamic Structures

The hypothalamus, a key regulatory center for many homeostatic functions including sexual behavior, is a primary target for this compound. Preclinical studies have shown that direct injection of this compound into the medial preoptic area (MPOA) of the hypothalamus stimulates sexual behavior in rats. The MPOA is a critical node in the neural circuitry controlling male and female sexual function.

Preclinical Evidence

Animal Models of Sexual Behavior

Preclinical studies utilizing rat models have been instrumental in forming the initial hypotheses about this compound's pro-sexual effects.

Experimental Protocol: Intracranial Injection in Rat Model of Sexual Behavior

  • Animal Model: Sexually experienced male rats.

  • Surgical Procedure: Stereotaxic surgery is performed to implant a guide cannula aimed at the medial preoptic area (MPOA) of the hypothalamus. Coordinates are determined based on a standard rat brain atlas.

  • Drug Administration: Following a recovery period, this compound or a vehicle control is microinjected directly into the MPOA.

  • Behavioral Assessment: Immediately after injection, male rats are exposed to a sexually receptive female. A range of sexual behaviors are recorded and quantified, including the latency to mount, intromission, and ejaculation, as well as the frequency of these behaviors.

  • Logical Workflow for Preclinical Behavioral Assessment:

G cluster_0 Animal Preparation cluster_1 Experimental Procedure cluster_2 Data Analysis Acclimatization Acclimatization Stereotaxic_Surgery Stereotaxic_Surgery Acclimatization->Stereotaxic_Surgery Cannula Implantation Recovery Recovery Drug_Administration Drug_Administration Recovery->Drug_Administration This compound or Vehicle into MPOA Behavioral_Testing Behavioral_Testing Drug_Administration->Behavioral_Testing Exposure to Receptive Female Quantification Quantification Behavioral_Testing->Quantification Scoring of Sexual Behaviors Statistical_Analysis Statistical_Analysis Quantification->Statistical_Analysis Comparison of Groups

Caption: Workflow of preclinical intracranial injection and behavioral assessment.

Clinical Trial Data

Clinical investigations of this compound have yielded conflicting results. A Phase III trial in Russia showed promising results, while a subsequent Phase II trial failed to meet its primary endpoints.

Phase III Clinical Trial (NCT03463707)

This randomized, double-blind, placebo-controlled study was conducted in Russia and enrolled 189 premenopausal women with HSDD. Participants received either this compound (as the nasal spray Desirix) or a placebo.

Experimental Protocol: Phase III Clinical Trial (NCT03463707)

  • Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.

  • Participants: 189 premenopausal women diagnosed with HSDD.

  • Intervention: this compound nasal spray or placebo administered daily for a specified treatment period.

  • Primary Endpoint: Change from baseline in the number of satisfying sexual events (SSEs).

  • Secondary Endpoints: Included changes in the Female Sexual Function Index (FSFI), the Female Sexual Distress Scale-Revised (FSDS-R), and other measures of sexual function and distress.

Quantitative Data from Phase III Clinical Trial (NCT03463707)

Outcome MeasureThis compound GroupPlacebo Groupp-valueCitation
Change in SSEs (4 weeks)Statistically significant increase-<0.05
Change in FSFI Desire DomainStatistically significant improvement-<0.05
Change in FSDS-R ScoreStatistically significant reduction-<0.05
Phase II Clinical Trial

A later Phase II dose-ranging study conducted in Australia and New Zealand in 667 women with HSDD did not show a statistically significant superiority of this compound over placebo for the co-primary endpoints of sexual desire (measured by the FSFI desire domain) and the degree of bother from low sexual desire (measured by the FSDS-DAO).

Proposed Signaling Pathways

Based on the limited available data, a hypothetical signaling pathway for this compound's action in the CNS can be proposed. This pathway involves the modulation of both excitatory and inhibitory neurotransmission in key brain regions.

G cluster_0 This compound Administration cluster_1 CNS Penetration & Targeting cluster_2 Neurotransmitter Modulation cluster_3 Cellular Effects cluster_4 Behavioral Outcome Intranasal_Spray Intranasal Administration Olfactory_Bulb Olfactory Bulb Intranasal_Spray->Olfactory_Bulb Nasal Mucosa Delivery Hypothalamus Hypothalamic Structures (e.g., MPOA) Olfactory_Bulb->Hypothalamus Glutamate_Neuron Glutamatergic Neuron Hypothalamus->Glutamate_Neuron GABA_Neuron GABAergic Neuron Hypothalamus->GABA_Neuron Increased_Excitability Increased Neuronal Excitability Glutamate_Neuron->Increased_Excitability Modulation of Glutamate Release/ Receptor Activity GABA_Neuron->Increased_Excitability Inhibition of GABAergic Tone Pro_Sexual_Behavior Pro-Sexual Behavior Increased_Excitability->Pro_Sexual_Behavior

Caption: Proposed signaling pathway of this compound in the CNS.

Discussion and Future Directions

The available data on this compound's mechanism of action in the CNS are still preliminary and, in some aspects, conflicting. While the Russian Phase III trial suggested efficacy, the failure of the subsequent Phase II trial highlights the need for a more robust understanding of the drug's preclinical pharmacology.

Future research should focus on:

  • Receptor Binding Studies: To identify the specific molecular targets of this compound within the glutamatergic and GABAergic systems. Radioligand binding assays and other in vitro techniques will be essential to determine binding affinities and receptor subtype selectivity.

  • Electrophysiological Studies: To characterize the functional effects of this compound on neuronal activity. Patch-clamp recordings from neurons in relevant brain regions, such as the MPOA, can elucidate how this compound modulates ion channel function and synaptic transmission.

  • Detailed In Vivo Pharmacodynamics: To correlate the pharmacokinetic profile of this compound in the CNS with its behavioral effects. This would involve measuring this compound concentrations in the brain and specific nuclei over time and linking these to changes in neurotransmitter levels and behavior.

  • Exploration of Downstream Signaling Cascades: Once the primary molecular targets are identified, further studies will be needed to map the intracellular signaling pathways that are activated or inhibited by this compound.

Conclusion

This compound represents an interesting case study in the development of peptide-based therapeutics for CNS disorders. The current evidence suggests a mechanism of action centered on the modulation of excitatory and inhibitory neurotransmission in brain regions critical for sexual function. However, the lack of detailed preclinical data and the conflicting clinical trial results underscore the challenges in translating promising early findings into a clinically effective treatment. A more thorough and in-depth investigation of this compound's fundamental mechanism of action is imperative for any further clinical development and for the broader field of neuropeptide drug discovery for CNS indications.

References

In-Depth Technical Guide to Orenetide (BP-101): A Novel Peptide for Hypoactive Sexual Desire Disorder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orenetide (also known as BP-101 and sold under the trade name Desirix) is a novel synthetic pentapeptide investigated for the treatment of Hypoactive Sexual Desire Disorder (HSDD) in premenopausal women.[1][2] Administered as a nasal spray, this compound is designed to act on the central nervous system to modulate the neurobiological pathways governing sexual desire.[1] This technical guide provides a comprehensive overview of this compound's peptide sequence, structure, synthesis, proposed mechanism of action, and clinical trial data. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

This compound (BP-101) Peptide Sequence and Structure

This compound is a pentapeptide with the following amino acid sequence:

Thr-Lys-Pro-Arg-Pro (TKPRP)[3][4]

IUPAC Name: L-threonyl-L-lysyl-L-prolyl-L-arginyl-L-proline

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C26H47N9O7
Molecular Weight 597.7 g/mol
Canonical SMILES CCC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)O)NC(=O)C(C(C)O)N)ON/A
CAS Number 1124168-43-9

Synthesis of this compound (BP-101)

This compound, being a peptide, is synthesized using Solid-Phase Peptide Synthesis (SPPS). While a specific, publicly available, detailed protocol for the industrial manufacturing of this compound is not available, a standard Fmoc-based SPPS protocol can be employed.

General Experimental Protocol for Solid-Phase Peptide Synthesis of Thr-Lys-Pro-Arg-Pro

This protocol outlines the general steps for the manual or automated synthesis of this compound on a solid support resin.

Materials:

  • Fmoc-Pro-Wang resin or a similar suitable resin.

  • Fmoc-protected amino acids: Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH, Fmoc-Thr(tBu)-OH.

  • Coupling reagents: HBTU/HATU, HOBt, or DIC/Oxyma.

  • Activator base: N,N-Diisopropylethylamine (DIPEA).

  • Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF).

  • Solvents: DMF, Dichloromethane (DCM).

  • Washing solvents: DMF, DCM, Methanol.

  • Cleavage cocktail: Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT)).

  • Ether for precipitation.

Procedure:

  • Resin Swelling: The Fmoc-Pro-Wang resin is swelled in DMF for 30-60 minutes.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the resin-bound proline by treating it with 20% piperidine in DMF for 5-20 minutes. The resin is then washed thoroughly with DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) is pre-activated with a coupling reagent (e.g., HBTU) and a base (DIPEA) in DMF and then added to the resin. The coupling reaction is allowed to proceed for 1-2 hours. The completion of the reaction can be monitored by a ninhydrin test. The resin is then washed with DMF.

  • Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence (Pro, Lys, and Thr), using the appropriately protected amino acid derivatives.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treatment with a cleavage cocktail (e.g., TFA/TIS/water, 95:2.5:2.5) for 2-4 hours.

  • Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: The purified peptide fractions are pooled and lyophilized to obtain the final this compound product as a white powder.

Proposed Mechanism of Action

The exact mechanism of action of this compound is not fully elucidated; however, it is believed to act on brain structures that regulate sexual and reproductive behavior. The leading hypothesis is that this compound functions as a GABAA receptor antagonist .

The Role of GABA in Sexual Desire

The neurotransmitter gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. An overabundance of inhibitory neuromodulators, including serotonin and opioids, relative to excitatory neuromodulators like dopamine and norepinephrine, is hypothesized to contribute to low sexual desire. By antagonizing the inhibitory effects of GABA at the GABAA receptor, this compound may help to restore a more favorable balance of neurotransmission in brain regions associated with sexual desire, such as the hypothalamus and the limbic system.

Signaling Pathway

The proposed signaling pathway for this compound involves its interaction with the hypothalamic-pituitary-adrenal (HPA) and hypothalamic-pituitary-gonadal (HPG) axes, which are crucial in regulating stress, mood, and reproductive functions.

Orenetide_Signaling_Pathway cluster_brain Central Nervous System cluster_axes Neuroendocrine Axes This compound This compound (BP-101) (Nasal Administration) Hypothalamus Hypothalamus (Limbic System) This compound->Hypothalamus Accumulates via Olfactory Bulb GABA_Receptor GABAA Receptor This compound->GABA_Receptor Antagonizes GABA_Neuron GABAergic Neuron Hypothalamus->GABA_Neuron Excitatory_Neuron Excitatory Neuron (e.g., Dopaminergic) GABA_Neuron->Excitatory_Neuron GABA Release (Inhibitory Signal) HPA_HPG_Axis HPA/HPG Axis Modulation Excitatory_Neuron->HPA_HPG_Axis Increased Excitatory Neurotransmission Sexual_Desire Increased Sexual Desire HPA_HPG_Axis->Sexual_Desire

Caption: Proposed mechanism of this compound action in the central nervous system.

Experimental Protocol for GABAA Receptor Binding Assay

To confirm the antagonist activity of this compound at the GABAA receptor, a competitive radioligand binding assay can be performed.

Materials:

  • Rat brain membrane preparation (source of GABAA receptors).

  • Radioligand: [3H]muscimol (a GABAA receptor agonist).

  • Unlabeled this compound (BP-101) at various concentrations.

  • Non-specific binding control: Unlabeled GABA.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Rat brain tissue is homogenized in a sucrose buffer and subjected to differential centrifugation to isolate the membrane fraction containing the GABAA receptors. The final pellet is washed and resuspended in the assay buffer.

  • Binding Assay: The reaction mixture is prepared in triplicate and includes the rat brain membranes, a fixed concentration of [3H]muscimol, and varying concentrations of this compound.

  • Incubation: The mixture is incubated at 4°C for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]muscimol (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Clinical Trials and Efficacy Data

This compound has undergone Phase II and Phase III clinical trials, primarily in Russia, to evaluate its efficacy and safety in premenopausal women with HSDD.

Phase III Clinical Trial (NCT03463707)

A randomized, double-blind, placebo-controlled Phase III trial was conducted in Russia to confirm the efficacy and safety of this compound.

Experimental Protocol:

  • Participants: 189 premenopausal women with a diagnosis of acquired, generalized HSDD.

  • Intervention: Participants were randomized to receive either this compound (2 mg/day nasal spray) or a placebo for 4 weeks.

  • Follow-up: A no-treatment follow-up period of 8 weeks.

  • Primary Efficacy Endpoint: Change from baseline in the number of satisfying sexual events (SSEs) at 4 weeks.

  • Secondary Efficacy Endpoints: Changes in the Female Sexual Function Index (FSFI) desire domain score and the Female Sexual Distress Scale-Revised (FSDS-R) total score.

Clinical_Trial_Workflow Screening Screening & Baseline Assessment (4 weeks) Randomization Randomization (n=189) Screening->Randomization This compound This compound (2mg/day) Randomization->this compound Placebo Placebo Randomization->Placebo Treatment Treatment Period (4 weeks) FollowUp Follow-up Period (8 weeks) Treatment->FollowUp Endpoint Primary & Secondary Endpoint Analysis FollowUp->Endpoint This compound->Treatment Placebo->Treatment

Caption: Workflow of the Phase III clinical trial for this compound (NCT03463707).

Quantitative Results:

EndpointThis compound (BP-101)Placebop-valueReference
Change in SSEs at 4 weeks Statistically significant increase-<0.05
Change in FSFI Desire Domain Score at 4 weeks +0.51-<0.001
Change in FSDS-R Total Score at 4 weeks Statistically significant reduction in distress-<0.05
Phase II Clinical Trial

A subsequent Phase II dose-ranging study was conducted in Australia and New Zealand. However, this study did not demonstrate a statistically significant superiority of this compound over placebo for the co-primary endpoints of change in the FSFI desire domain and the FSDS-DAO (a measure of bother from low sexual desire).

Safety and Tolerability

In the Phase III trial, this compound was generally well-tolerated. The most common adverse events are summarized below.

Adverse EventThis compound (BP-101) GroupPlacebo Group
Headache ReportedReported
Nasal Dryness ReportedReported
Unpleasant Odor ReportedReported

Most adverse events were mild, and there were no serious treatment-related adverse events reported.

Conclusion

This compound (BP-101) is a novel pentapeptide with a unique proposed mechanism of action as a GABAA receptor antagonist for the treatment of HSDD in premenopausal women. While initial Phase III clinical data from Russia showed promising results in improving sexual desire and reducing associated distress, a subsequent Phase II trial did not meet its primary endpoints. Further research is needed to fully elucidate its mechanism of action and to clarify its clinical efficacy and safety profile in a broader population. The information provided in this technical guide serves as a foundational resource for scientists and researchers interested in the continued investigation of this compound and similar neuro-peptide-based therapies for female sexual dysfunction.

References

Pharmacokinetics of Intranasal Orenetide Delivery: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orenetide (also known as BP-101 or by the trade name Desirix) is a novel synthetic peptide administered via a nasal spray for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women.[1][2] While clinical trials have evaluated its safety and efficacy, specific pharmacokinetic data such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and bioavailability for intranasal this compound are not publicly available at this time. This technical guide provides a comprehensive overview of the anticipated pharmacokinetic profile of intranasally delivered peptides like this compound, details generalized experimental protocols for such studies, and explores the potential neurobiological pathways involved in its mechanism of action.

Introduction to Intranasal Peptide Delivery

The intranasal route offers a non-invasive alternative for systemic drug delivery, bypassing first-pass metabolism in the liver and potentially enabling rapid absorption and onset of action.[3][4] For peptides like this compound, which would otherwise be degraded in the gastrointestinal tract, the highly vascularized nasal mucosa presents a viable administration pathway.[5] This route can also facilitate direct nose-to-brain transport, a particularly relevant aspect for centrally acting drugs.

This compound is administered as a nasal spray, which delivers the drug to the olfactory and trigeminal nerves in the nasal cavity, allowing it to accumulate in the olfactory bulb and subsequently the brain.

Expected Pharmacokinetics of Intranasal Peptides

While specific data for this compound is unavailable, the pharmacokinetic parameters of other intranasally administered peptides can provide a valuable comparative framework for researchers. The following tables summarize typical pharmacokinetic values for various peptides delivered via the nasal route.

Table 1: Illustrative Pharmacokinetic Parameters of Intranasally Administered Peptides in Humans

PeptideDoseTmax (hours)CmaxBioavailability (%)Reference
Desmopressin20 µgSimilar for both preparationsComparable, high interindividual variabilityN/A
Varenicline0.12 mg2.00.34 ng/mL7.5% (relative to oral)
Amiloride0.2, 0.4, 0.6 mgBiphasic: <0.17 and 4-8Dose-proportional increaseN/A
Remimazolam (powder)10, 20, 40 mg0.17Dose-proportional~50%
Dexmedetomidine25-200 µg0.5 - 1.0Increases with dose59% (at 25 µg)
PTH 1-34 (with enhancer)100 µg/kg (in rats)~0.17~14 ng/mL78% (relative to subcutaneous)

Note: These values are for illustrative purposes and are not directly representative of this compound.

Generalized Experimental Protocols for Intranasal Pharmacokinetic Studies

A typical Phase I clinical trial to evaluate the pharmacokinetics of a novel intranasal peptide like this compound would likely follow a protocol similar to the one outlined below.

Study Design

A common approach is a randomized, single-dose, crossover study in a small cohort of healthy volunteers. This design allows for the comparison of different dose levels or formulations within the same subjects, reducing inter-individual variability.

Subject Population

Healthy adult volunteers are typically recruited. Exclusion criteria would include any significant medical conditions, particularly those affecting the nasal passages, and use of medications that could interfere with the study drug's pharmacokinetics.

Dosing and Administration

The investigational drug is administered as a single intranasal spray at one or more dose levels. For a crossover study, a washout period of adequate duration is implemented between dosing periods.

Sample Collection

Serial blood samples are collected at predefined time points before and after drug administration. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug. For example, samples might be collected at 0 (pre-dose), 5, 10, 15, 30, and 45 minutes, and at 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.

Bioanalytical Method

A validated, sensitive, and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is used to quantify the concentration of the drug in plasma samples.

Pharmacokinetic Analysis

Non-compartmental analysis is typically used to determine the key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC from time zero to infinity (AUC0-inf), and the terminal half-life (t1/2).

Visualization of Methodologies and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of an intranasal drug.

G cluster_0 Pre-Study Phase cluster_1 Clinical Phase cluster_2 Analytical Phase cluster_3 Data Analysis & Reporting Protocol Development Protocol Development Ethics Committee Approval Ethics Committee Approval Protocol Development->Ethics Committee Approval Subject Recruitment & Screening Subject Recruitment & Screening Ethics Committee Approval->Subject Recruitment & Screening Informed Consent Informed Consent Subject Recruitment & Screening->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Drug Administration (Intranasal) Drug Administration (Intranasal) Baseline Assessment->Drug Administration (Intranasal) Serial Blood Sampling Serial Blood Sampling Drug Administration (Intranasal)->Serial Blood Sampling Sample Processing Sample Processing Serial Blood Sampling->Sample Processing LC-MS/MS Analysis LC-MS/MS Analysis Sample Processing->LC-MS/MS Analysis Concentration Data Generation Concentration Data Generation LC-MS/MS Analysis->Concentration Data Generation Pharmacokinetic Modeling Pharmacokinetic Modeling Concentration Data Generation->Pharmacokinetic Modeling Statistical Analysis Statistical Analysis Pharmacokinetic Modeling->Statistical Analysis Final Study Report Final Study Report Statistical Analysis->Final Study Report

Figure 1: Generalized workflow for an intranasal pharmacokinetic study.
Potential Signaling Pathway

The precise mechanism of action for this compound is not fully elucidated. However, it is known to act on brain structures responsible for regulating sexual behavior. Female sexual desire is modulated by a balance between excitatory and inhibitory neurotransmitter systems. Key excitatory neuromodulators include dopamine and norepinephrine, while serotonin is a key inhibitory modulator. A plausible mechanism for a drug treating HSDD would be to enhance the excitatory pathways or dampen the inhibitory ones. The following diagram illustrates a simplified, hypothetical signaling pathway that could be involved.

Figure 2: Hypothetical neurotransmitter signaling pathway in HSDD.

Conclusion

While specific pharmacokinetic data for intranasal this compound remains proprietary, an understanding of the general principles of intranasal peptide delivery and the methodologies used to assess their pharmacokinetic profiles provides a strong foundation for researchers and drug development professionals in this field. The rapid absorption and potential for direct nose-to-brain delivery make the intranasal route a compelling option for centrally acting peptides like this compound. Further disclosure of Phase I clinical trial data will be necessary to fully characterize the pharmacokinetic profile of this novel therapeutic agent.

References

Preclinical Animal Models for Orenetide Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical animal models utilized in the research of orenetide, a synthetic peptide investigated for the treatment of Hypoactive Sexual Desire Disorder (HSDD). This document details the experimental protocols, summarizes key quantitative data, and visualizes the proposed signaling pathways and experimental workflows.

Introduction to this compound

This compound, also known as BP101, is a five-amino-acid synthetic peptide developed as a potential treatment for HSDD in premenopausal women.[1] It is formulated for intranasal administration, which allows for delivery to the central nervous system via olfactory and trigeminal nerves, accumulating in the olfactory bulb and subsequently the brain.[2] While the precise mechanism of action is not fully elucidated, preclinical evidence suggests that this compound modulates neural circuits in the brain that are responsible for regulating sexual behavior, particularly within the hypothalamus and limbic system.[1]

Preclinical Animal Model for this compound Efficacy Testing

The primary preclinical animal model used to evaluate the efficacy of this compound in promoting female sexual receptivity is the bilaterally ovariectomized (OVX) female rat, hormonally primed to exhibit sexual behavior. This model is well-established for studying female sexual motivation and behavior.

Animal Model Details
  • Species: Rat (e.g., Wistar, Long-Evans)

  • Sex: Female

  • Surgical Preparation: Bilateral ovariectomy is performed to remove the primary source of endogenous ovarian hormones, thus creating a model of low sexual motivation.

  • Hormonal Priming: To induce sexual receptivity, the OVX rats are subcutaneously administered with a suboptimal combination of estradiol benzoate (EB) followed by progesterone. This regimen mimics the hormonal state conducive to sexual behavior but at a level that allows for the observation of pro-sexual effects of a test compound.

Experimental Protocols

Detailed methodologies for key experiments involving this compound in the OVX rat model are outlined below.

Intranasal Administration Protocol (Acute and Long-Term)

This protocol is designed to assess the effects of this compound when administered via the clinically intended route.

  • Animal Preparation: Bilaterally ovariectomized female rats are hormonally primed with estradiol benzoate and progesterone.

  • This compound Administration:

    • Acute Administration: A single dose of this compound (e.g., up to 300 μg/kg) or placebo is administered intranasally.

    • Long-Term Administration: Daily intranasal administration of this compound (e.g., 75 or 300 μg/kg) or placebo is performed over a specified period (e.g., 11 days).

  • Behavioral Testing: Following administration, female rats are paired with sexually experienced male rats, and their sexual behaviors are recorded and analyzed.

  • Behavioral Endpoints:

    • Solicitation Frequency (SF): The number of times the female engages in proceptive behaviors (e.g., hopping, darting) to solicit copulation.

    • Lordosis Frequency and Quotient: The frequency of the female adopting the lordosis posture (arching of the back) to allow mounting, and the ratio of lordosis responses to male mounts.

Intracerebral Administration Protocol

This protocol is used to identify specific brain regions involved in the mechanism of action of this compound.

  • Animal Preparation: Bilaterally ovariectomized female rats, primed with estradiol benzoate, are surgically implanted with guide cannulae targeting specific brain regions.

  • Target Brain Regions:

    • Medial Preoptic Area (MPOA)

    • Olfactory Bulb

    • Ventromedial Hypothalamic Nucleus (VMN)

    • Ventral Tegmental Area (VTA)

  • This compound Infusion: A microinjection of this compound (e.g., 1 or 5 μg per rat) or placebo is delivered directly into the targeted brain region.

  • Behavioral Testing: Immediately following infusion, female rats are tested for sexual behavior with stud male rats.

  • Behavioral Endpoints: The primary endpoint is typically Solicitation Frequency (SF) to assess sexual motivation.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound in the OVX rat model.

Table 1: Effect of Acute Intranasal this compound on Solicitation Frequency
Treatment Group Mean Solicitation Frequency (% increase vs. Placebo)
PlaceboBaseline
This compound (up to 300 µg/kg)80% increase[1]
Table 2: Effect of Long-Term Intranasal this compound on Solicitation Frequency
Treatment Group (daily for 11 days) Mean Solicitation Frequency (fold increase vs. Placebo)
PlaceboBaseline
This compound (75 µg/kg)2-fold increase[1]
This compound (300 µg/kg)2-fold increase
Table 3: Effect of Intracerebral this compound Infusion on Solicitation Frequency in EB-Primed Rats
Brain Region of Infusion This compound Dose (per rat) Effect on Solicitation Frequency
Medial Preoptic Area (MPOA)1 µgSignificant Increase
5 µgSignificant Increase
Olfactory Bulb1 µg, 5 µgNo Significant Effect
Ventromedial Hypothalamic Nucleus (VMN)1 µg, 5 µgNo Significant Effect
Ventral Tegmental Area (VTA)1 µg, 5 µgNo Significant Effect

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the proposed signaling pathways and experimental workflows for this compound research.

Proposed Signaling Pathway of this compound in the MPOA

Preclinical studies indicate that the medial preoptic area (MPOA) is a key site of action for this compound's pro-sexual effects. The MPOA is a critical hub for integrating hormonal and sensory cues to regulate female sexual motivation. It is known to be rich in receptors for various neurotransmitters and neuropeptides that influence sexual behavior, including dopamine, GABA, and oxytocin. While the direct molecular targets of this compound are yet to be fully identified, a plausible mechanism is its modulation of these key neurotransmitter systems within the MPOA to enhance sexual motivation.

Orenetide_Signaling_Pathway cluster_0 This compound Administration (Intranasal) cluster_1 Central Nervous System cluster_2 Behavioral Output This compound This compound MPOA Medial Preoptic Area (MPOA) This compound->MPOA Acts on Dopamine Dopaminergic Neurons MPOA->Dopamine Modulates GABA GABAergic Neurons MPOA->GABA Modulates Oxytocin Oxytocin Receptors MPOA->Oxytocin Modulates Sexual_Motivation Increased Sexual Motivation (Solicitation Behavior) Dopamine->Sexual_Motivation Promotes GABA->Sexual_Motivation Inhibits Oxytocin->Sexual_Motivation Promotes

Proposed signaling pathway of this compound in the MPOA.

Experimental Workflow for Preclinical Evaluation of this compound

The following workflow illustrates the key steps in the preclinical assessment of this compound's efficacy in an animal model of HSDD.

Experimental_Workflow cluster_animal_model Animal Model Preparation cluster_treatment Treatment Administration cluster_behavioral_testing Behavioral Assessment cluster_data_analysis Data Analysis & Interpretation Animal_Selection Select Female Rats Ovariectomy Bilateral Ovariectomy (OVX) Animal_Selection->Ovariectomy Hormonal_Priming Hormonal Priming (Estradiol Benzoate + Progesterone) Ovariectomy->Hormonal_Priming Orenetide_Admin Administer this compound (Intranasal or Intracerebral) Hormonal_Priming->Orenetide_Admin Placebo_Admin Administer Placebo Hormonal_Priming->Placebo_Admin Pairing Pair with Stud Male Orenetide_Admin->Pairing Placebo_Admin->Pairing Recording Record Sexual Behaviors Pairing->Recording Analysis Analyze Behavioral Endpoints Recording->Analysis Data_Comparison Compare this compound vs. Placebo Analysis->Data_Comparison Conclusion Draw Conclusions on Efficacy Data_Comparison->Conclusion

Experimental workflow for preclinical evaluation of this compound.

Discussion and Future Directions

The ovariectomized, hormone-primed female rat model has been instrumental in demonstrating the pro-sexual effects of this compound and in identifying the MPOA as a key site of action. The quantitative data clearly indicate a significant increase in female sexual motivation following both acute and long-term intranasal administration.

Future preclinical research could explore the following areas:

  • Identification of Specific Receptors: Elucidating the specific molecular targets of this compound within the MPOA and other relevant brain regions.

  • Neurochemical Analysis: Measuring changes in neurotransmitter levels (e.g., dopamine, serotonin, GABA) in the MPOA and other limbic areas following this compound administration.

  • Alternative Animal Models: Utilizing other animal models of HSDD, such as those based on chronic stress or genetic modifications, to further validate the efficacy of this compound.

  • Translational Studies: Correlating the behavioral effects observed in animal models with clinical outcomes in human trials to enhance the predictive validity of the preclinical models.

This technical guide provides a solid foundation for researchers and drug development professionals working on this compound and other potential treatments for HSDD. The detailed protocols and summarized data offer valuable insights for designing and interpreting future preclinical studies in this important area of women's health.

References

Orenetide's Interaction with Dopamine and Norepinephrine Pathways: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Orenetide, a synthetic peptide developed for the treatment of hypoactive sexual desire disorder (HSDD), is hypothesized to modulate neurotransmitter pathways involved in sexual response. While its precise mechanism of action is not fully elucidated, the prevailing theory suggests an influence on the balance between excitatory and inhibitory neurotransmitters in the brain, including dopamine and norepinephrine. This technical guide synthesizes the currently available information regarding this compound and its potential effects on these critical pathways, intended for researchers, scientists, and drug development professionals. It is important to note that direct, detailed preclinical and clinical data quantifying the specific interactions of this compound with dopamine and norepinephrine systems are limited in the public domain. Consequently, this document will focus on the theoretical framework of its action, supported by the broader understanding of these neurotransmitter systems in sexual function, and will highlight the existing gaps in research.

Introduction to this compound

This compound (also known as Desirix and BP101) is an investigational drug developed for premenopausal women with HSDD.[1][2] It is a five-amino-acid peptide administered intranasally.[1] The rationale for its development stems from the hypothesis that low sexual desire can be attributed to an imbalance of neuromodulators, with an overabundance of inhibitory signals (e.g., serotonin) relative to excitatory ones (e.g., norepinephrine, dopamine).[1]

Clinical trials have been conducted to evaluate the efficacy and safety of this compound.[1] While it has received marketing authorization in Russia based on successful Phase II and III studies, a Phase II trial in Australia and New Zealand did not demonstrate statistically significant superiority over placebo. This underscores the complexity of HSDD and the need for a more comprehensive understanding of this compound's pharmacological profile.

The Dopaminergic System and Sexual Desire

The mesolimbic dopamine system, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAcc), is a primary neural circuit for motivation, reinforcement, and reward. This pathway is central to the processing of rewarding stimuli, including sexual cues, and is crucial for the motivational component of sexual behavior. Dopamine, often referred to as the "stress-relief molecule," plays a significant role in managing stress responses, which can in turn impact sexual desire.

Key Dopamine Receptors and Signaling

Dopamine exerts its effects through binding to D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates downstream signaling cascades that modulate neuronal excitability and gene expression. The interplay between these receptor subtypes is critical in regulating various aspects of behavior. For instance, the formation of D1-D2 receptor heteromers has been identified as a potential pharmacological target for neuropsychiatric disorders.

Hypothetical Interaction of this compound with Dopaminergic Pathways

While no direct evidence is available, it is plausible that this compound could modulate the dopaminergic system to enhance sexual desire. This could occur through various mechanisms, such as:

  • Direct Receptor Binding: this compound could act as an agonist or positive allosteric modulator at dopamine receptors, although no binding affinity data has been published.

  • Modulation of Dopamine Release: The peptide might influence the synthesis, storage, or release of dopamine from presynaptic terminals in key brain regions like the VTA or NAcc.

  • Interaction with Dopamine-Regulating Neuropeptides: this compound could interact with other neuropeptide systems that are known to regulate the mesolimbic dopamine pathway.

The following diagram illustrates the general signaling pathway of dopamine. The specific interaction points for this compound remain speculative.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_pre Dopamine L_DOPA->Dopamine_pre DDC Vesicle Synaptic Vesicle Dopamine_pre->Vesicle VMAT2 MAO_pre MAO Dopamine_pre->MAO_pre COMT_pre COMT Dopamine_pre->COMT_pre Synaptic_Cleft Synaptic Dopamine Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) DAT->Dopamine_pre Synaptic_Cleft->DAT D1R D1 Receptor Synaptic_Cleft->D1R D2R D2 Receptor Synaptic_Cleft->D2R AC_stim Adenylyl Cyclase (Stimulated) D1R->AC_stim Gs AC_inhib Adenylyl Cyclase (Inhibited) D2R->AC_inhib Gi cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_active Active PKA cAMP_inc->PKA_active Effector_inhib Cellular Effects (Inhibition) cAMP_dec->Effector_inhib Effector_stim Cellular Effects (Excitation) PKA_active->Effector_stim

Figure 1: General Dopamine Signaling Pathway.

The Noradrenergic System and Sexual Arousal

Norepinephrine (noradrenaline) is a key neurotransmitter in the sympathetic nervous system and plays a vital role in the "fight or flight" response. In the brain, noradrenergic neurons originating from the locus coeruleus project throughout the cortex and limbic system, influencing arousal, attention, and stress responses. An optimal level of norepinephrine in the prefrontal cortex is associated with enhanced working memory and cognitive function.

Norepinephrine Synthesis and Receptors

Norepinephrine is synthesized from dopamine within synaptic vesicles by the enzyme dopamine β-hydroxylase. It acts on α- and β-adrenergic receptors. These receptors are also GPCRs and are coupled to various intracellular signaling pathways. For example, α1-adrenergic receptors are typically coupled to Gq, leading to an increase in intracellular calcium, while α2-receptors are coupled to Gi, inhibiting adenylyl cyclase. β-adrenergic receptors are generally coupled to Gs, stimulating adenylyl cyclase.

Hypothetical Interaction of this compound with Noradrenergic Pathways

The proposed role of this compound in enhancing excitatory neurotransmission suggests a potential interaction with the noradrenergic system. Similar to the dopaminergic system, this could involve:

  • Direct interaction with adrenergic receptors.

  • Modulation of norepinephrine release or reuptake.

  • Indirect effects through other signaling systems that cross-talk with noradrenergic pathways.

The following diagram outlines the general synthesis and signaling of norepinephrine. The potential points of interaction for this compound are currently unknown.

Figure 2: General Norepinephrine Signaling Pathway.

Quantitative Data and Experimental Protocols: A Research Gap

A comprehensive search of publicly available scientific literature and clinical trial databases did not yield specific quantitative data on the binding affinities, EC50/IC50 values, or receptor occupancy of this compound at dopamine or norepinephrine receptors. Furthermore, detailed experimental protocols for in vitro or in vivo studies investigating these interactions are not available.

To advance the understanding of this compound's mechanism of action, the following experimental approaches would be necessary:

Recommended In Vitro Studies
Experiment Methodology Objective
Receptor Binding Assays Radioligand binding assays using cell membranes expressing human recombinant dopamine (D1, D2, D3, D4, D5) and adrenergic (α1, α2, β1, β2, β3) receptors.To determine the binding affinity (Ki) of this compound for these receptors.
Functional Assays cAMP assays, calcium flux assays, or other second messenger assays in cell lines expressing the receptors of interest.To determine the functional activity (EC50/IC50) of this compound and to classify it as an agonist, antagonist, or allosteric modulator.
Neurotransmitter Transporter Assays Assays measuring the inhibition of dopamine transporter (DAT) and norepinephrine transporter (NET) activity.To assess whether this compound affects the reuptake of dopamine and norepinephrine.
Recommended In Vivo Studies
Experiment Methodology Objective
Microdialysis In vivo microdialysis in relevant brain regions (e.g., NAcc, prefrontal cortex) of animal models (e.g., rats, mice) following intranasal administration of this compound.To measure changes in extracellular levels of dopamine, norepinephrine, and their metabolites.
Electrophysiology In vivo or ex vivo electrophysiological recordings from dopaminergic and noradrenergic neurons.To determine the effects of this compound on neuronal firing rates and patterns.
Behavioral Pharmacology Behavioral assays in animal models that are sensitive to dopaminergic and noradrenergic modulation (e.g., locomotor activity, conditioned place preference, sexual behavior models).To correlate neurochemical changes with behavioral outcomes.

The workflow for such a research program is depicted below.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation cluster_data Data Analysis & Interpretation Binding Receptor Binding Assays (Dopamine & Adrenergic Receptors) Functional Functional Assays (cAMP, Ca2+ flux) Binding->Functional Transporter Transporter Uptake Assays (DAT, NET) Functional->Transporter Microdialysis Microdialysis (NAcc, PFC) Transporter->Microdialysis Electrophysiology Electrophysiology (VTA, LC neurons) Microdialysis->Electrophysiology Behavior Behavioral Studies (Sexual Behavior Models) Electrophysiology->Behavior Data_Analysis Quantitative Analysis (Ki, EC50, Neurotransmitter Levels) Behavior->Data_Analysis Mechanism Elucidation of Mechanism of Action Data_Analysis->Mechanism

Figure 3: Proposed Experimental Workflow.

Conclusion and Future Directions

The therapeutic potential of this compound for HSDD is predicated on its ability to modulate the intricate balance of neurotransmitters governing sexual desire. While the hypothesis of its interaction with excitatory pathways involving dopamine and norepinephrine is compelling, it remains largely unsubstantiated by direct experimental evidence in the public domain. The lack of quantitative data and detailed protocols represents a significant knowledge gap.

For the continued development and optimization of this compound or similar peptide-based therapeutics, a rigorous preclinical research program is essential. The experimental workflows outlined in this guide provide a roadmap for elucidating the precise molecular targets and downstream effects of this compound on the dopaminergic and noradrenergic systems. Such data will be invaluable for understanding its clinical outcomes and for the rational design of future therapies for female sexual dysfunction.

References

Orenetide Stability and Solubility Profiling: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Orenetide, a synthetic peptide with the sequence Threonyl-Lysyl-Prolyl-Arginyl-Proline (TKPRP), is a novel therapeutic agent under investigation. As with any peptide-based drug candidate, a thorough understanding of its stability and solubility characteristics is paramount for successful formulation development, manufacturing, and clinical application. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation essential for the stability and solubility profiling of this compound. While specific experimental data for this compound is not publicly available, this document outlines the standard methodologies and expected data formats to guide researchers in their investigations.

Physicochemical Properties of this compound

A foundational understanding of this compound's basic physicochemical properties is crucial for designing relevant stability and solubility studies.

PropertyValueSource
Amino Acid Sequence Thr-Lys-Pro-Arg-ProMedchemExpress
Molecular Formula C26H47N9O7PubChem[1]
Molecular Weight 597.71 g/mol PubChem[1]
Isoelectric Point (pI) Estimated to be basicTheoretical
General Solubility Likely soluble in aqueous solutionsTheoretical

Note: The isoelectric point and general solubility are theoretical estimations based on the amino acid composition and require experimental verification.

This compound Stability Profiling

The stability of a peptide therapeutic is a critical quality attribute that can be affected by various factors, including temperature, pH, light, and oxidation. A comprehensive stability profiling study is essential to identify degradation pathways and establish appropriate storage and handling conditions.

Experimental Protocols for Stability Assessment

A multi-faceted approach is required to thoroughly evaluate the stability of this compound. The following are key experimental protocols that should be employed.

3.1.1. Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of this compound under harsh conditions to identify potential degradation products and pathways.

  • Objective: To identify the primary degradation pathways of this compound and to develop stability-indicating analytical methods.

  • Methodology:

    • Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in various stress conditions.

    • Acid/Base Hydrolysis: Incubate solutions with 0.1 M HCl and 0.1 M NaOH at controlled temperatures (e.g., 40°C, 60°C) for defined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Oxidation: Expose solutions to 0.1% - 3% hydrogen peroxide at room temperature.

    • Thermal Stress: Incubate solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Photostability: Expose solid and solution samples to light according to ICH Q1B guidelines.

    • At each time point, neutralize the samples (for acid/base hydrolysis) and analyze using a stability-indicating HPLC method coupled with mass spectrometry (LC-MS) to identify and quantify degradants.

3.1.2. Long-Term and Accelerated Stability Studies

These studies are performed on the drug substance and the final drug product to establish the shelf-life and recommended storage conditions, following ICH Q1A(R2) guidelines.

  • Objective: To determine the shelf-life and appropriate storage conditions for this compound.

  • Methodology:

    • Store this compound samples (both solid and in its final formulation) under various temperature and humidity conditions as specified by ICH guidelines (e.g., 25°C/60% RH for accelerated, 5°C for long-term).

    • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months), withdraw samples and analyze for purity, potency, appearance, and the presence of degradation products using validated analytical methods.

Data Presentation: Stability Data

The results of the stability studies should be summarized in clear, tabular formats.

Table 1: Summary of Forced Degradation Studies on this compound

Stress ConditionDurationThis compound Purity (%)Major Degradants (m/z)Potential Degradation Pathway
0.1 M HCl, 60°C24 hoursDataDataPeptide bond hydrolysis
0.1 M NaOH, 40°C8 hoursDataDataDeamidation, Isomerization
3% H2O2, RT4 hoursDataDataOxidation of susceptible residues
80°C48 hoursDataDataMultiple pathways
Light Exposure1.2 million lux hoursDataDataPhotodegradation

Table 2: Accelerated Stability Data for this compound Nasal Spray Formulation (Storage: 25°C/60% RH)

Time Point (Months)AppearancePurity by HPLC (%)Potency (Assay, %)Degradation Product X (%)
0Clear, colorless solution99.8100.2<0.1
3Clear, colorless solutionDataDataData
6Clear, colorless solutionDataDataData

Visualization: Experimental Workflow and Degradation

Stability_Workflow Experimental Workflow for this compound Stability Profiling cluster_forced_degradation Forced Degradation Studies cluster_formal_stability Formal Stability Studies (ICH Q1A) Acid Acid Hydrolysis (0.1M HCl) Analysis Stability-Indicating LC-MS Analysis Acid->Analysis Base Base Hydrolysis (0.1M NaOH) Base->Analysis Oxidation Oxidation (H2O2) Oxidation->Analysis Thermal Thermal Stress (>40°C) Thermal->Analysis Photo Photostability (ICH Q1B) Photo->Analysis Accelerated Accelerated Stability (e.g., 25°C/60% RH) Accelerated->Analysis LongTerm Long-Term Stability (e.g., 5°C) LongTerm->Analysis Data Data Interpretation: - Degradation Pathways - Shelf-life Estimation Analysis->Data

Caption: Workflow for this compound Stability Profiling.

This compound Solubility Profiling

The solubility of this compound is a critical parameter that influences its bioavailability and the feasibility of developing a liquid formulation, such as a nasal spray.

Experimental Protocols for Solubility Assessment

4.1.1. Thermodynamic Solubility

This method determines the equilibrium solubility of this compound in a given solvent.

  • Objective: To determine the saturation solubility of this compound in various aqueous and non-aqueous solvents.

  • Methodology:

    • Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, propylene glycol).

    • Equilibrate the samples at a controlled temperature (e.g., 25°C) with constant agitation for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method such as HPLC-UV.

4.1.2. Kinetic Solubility (Turbidimetric Method)

This high-throughput method provides a rapid assessment of solubility.

  • Objective: To rapidly screen the solubility of this compound in a wide range of solvents.

  • Methodology:

    • Prepare a high-concentration stock solution of this compound in a highly soluble solvent (e.g., DMSO).

    • In a multi-well plate, add increasing volumes of the this compound stock solution to the test solvents.

    • Measure the turbidity of each well using a plate reader. The concentration at which precipitation is first observed is the kinetic solubility.

Data Presentation: Solubility Data

Solubility data should be presented in a clear and concise table.

Table 3: Thermodynamic Solubility of this compound at 25°C

SolventpHSolubility (mg/mL)
Deionized Water~7.0Data
Phosphate Buffered Saline5.0Data
Phosphate Buffered Saline7.4Data
Phosphate Buffered Saline9.0Data
10% Ethanol in Water~7.0Data
Propylene GlycolN/AData

Visualization: Solubility Profiling Workflow

Solubility_Workflow Experimental Workflow for this compound Solubility Profiling cluster_thermodynamic Thermodynamic Solubility cluster_kinetic Kinetic Solubility (Turbidimetric) Equilibration Equilibrate excess this compound in various solvents Centrifugation Centrifuge to separate undissolved solid Equilibration->Centrifugation Analysis_Thermo Analyze supernatant by HPLC-UV Centrifugation->Analysis_Thermo Data Solubility Data Interpretation: - Solvent Selection - Formulation Feasibility Analysis_Thermo->Data Titration Titrate this compound stock into test solvents Turbidity Measure turbidity Titration->Turbidity Turbidity->Data

Caption: Workflow for this compound Solubility Profiling.

Signaling Pathway Considerations

While not directly related to stability and solubility, understanding the mechanism of action of this compound can inform formulation strategies. For instance, if the target receptors are located in a specific cellular compartment, the formulation may need to be designed to facilitate delivery to that site. As this compound is being investigated for Hypoactive Sexual Desire Disorder (HSDD), it is presumed to act on neural pathways in the brain.

Signaling_Pathway Hypothesized Signaling Pathway for this compound This compound This compound (Nasal Administration) Nasal_Mucosa Nasal Mucosa Absorption This compound->Nasal_Mucosa Olfactory_Bulb Olfactory Bulb Nasal_Mucosa->Olfactory_Bulb Brain_Regions Target Brain Regions (e.g., Hypothalamus) Olfactory_Bulb->Brain_Regions Receptor Receptor Binding (e.g., GPCR) Brain_Regions->Receptor Signaling Intracellular Signaling (e.g., cAMP, Ca2+) Receptor->Signaling Response Cellular Response (e.g., Neurotransmitter Release) Signaling->Response

Caption: Hypothesized this compound Signaling Pathway.

Conclusion

A thorough and systematic approach to stability and solubility profiling is critical for the successful development of this compound as a therapeutic agent. By employing the experimental protocols and data analysis frameworks outlined in this guide, researchers can gain a comprehensive understanding of this compound's physicochemical properties. This knowledge is fundamental for the development of a safe, effective, and stable pharmaceutical product. While specific data for this compound is proprietary, the methodologies described herein provide a robust roadmap for its characterization.

References

Technical Whitepaper: In Vitro Characterization of Peptide Agonists

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Initial searches for detailed in vitro characterization data for the peptide "Orenetide" (indicated for Hypoactive Sexual Desire Disorder) did not yield sufficient public-domain information to fulfill the requirements of this technical guide, particularly regarding quantitative binding affinities, functional potency data, and specific experimental protocols.[1][2][3][4]

To provide a comprehensive and actionable example that adheres to the requested format, this document will focus on the in vitro characterization of Ecnoglutide (XW003) , a novel, long-acting glucagon-like peptide-1 (GLP-1) receptor agonist.[5] The data and methodologies presented for ecnoglutide serve as a representative model for the rigorous in vitro analysis required for peptide drug development.

An In-Depth Technical Guide to the In Vitro Characterization of Ecnoglutide, a Novel Long-Acting GLP-1 Analog

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucagon-like peptide-1 (GLP-1) receptor agonists are a critical class of therapeutics for managing type 2 diabetes and obesity. They function by mimicking the endogenous incretin hormone GLP-1, which stimulates glucose-dependent insulin secretion, suppresses glucagon release, and promotes satiety. The primary challenge in developing peptide-based therapeutics like GLP-1 analogs is their short in vivo half-life due to rapid degradation by enzymes such as dipeptidyl peptidase-IV (DPP-4).

Ecnoglutide (XW003) is a novel, long-acting GLP-1 analog engineered for improved stability and prolonged action, allowing for potential once-weekly administration. A key feature of its design is a demonstrated bias towards cAMP signaling over receptor internalization, which is a desirable characteristic for sustained therapeutic effect. This guide details the core in vitro characterization assays used to determine the potency and signaling profile of ecnoglutide.

Mechanism of Action & Signaling Pathway

Ecnoglutide acts as a selective agonist at the GLP-1 receptor (GLP-1R), a Gs protein-coupled receptor (GPCR). Upon binding, it initiates a conformational change in the receptor, leading to the activation of the associated Gs protein. The alpha subunit of the Gs protein (Gαs) exchanges GDP for GTP and subsequently activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The accumulation of intracellular cAMP, a key second messenger, activates Protein Kinase A (PKA), which then phosphorylates downstream targets, culminating in the primary therapeutic effects of GLP-1R activation, such as insulin secretion from pancreatic β-cells.

GLP-1 Signaling Pathway Ecnoglutide Ecnoglutide GLP1R GLP-1 Receptor (GPCR) Ecnoglutide->GLP1R Binds Gs Gs Protein GLP1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Insulin Secretion) PKA->Downstream Phosphorylates

Caption: GLP-1 receptor signaling cascade initiated by Ecnoglutide.

Quantitative Data: Functional Potency

The primary measure of a GLP-1 analog's in vitro activity is its potency in stimulating cAMP production. This is typically quantified by the half-maximal effective concentration (EC50), which represents the concentration of the agonist that provokes a response halfway between the baseline and maximum response. Ecnoglutide was evaluated against semaglutide, an established GLP-1 receptor agonist.

CompoundCell LineAssay EndpointEC50 (ng/mL)EC50 (nM) *
Ecnoglutide (M4) RIN-m5F (Rat Islet)cAMP Production2.322~0.55
Semaglutide RIN-m5F (Rat Islet)cAMP Production2.437~0.59
Note: Molar EC50 values are estimated based on approximate molecular weights (Ecnoglutide ~4200 g/mol , Semaglutide ~4114 g/mol ). Data sourced from.

Experimental Protocols

cAMP Accumulation Assay

This functional assay quantifies the ability of a GLP-1 analog to stimulate the production of intracellular cAMP in a cell line expressing the GLP-1 receptor.

Objective: To determine the potency (EC50) of ecnoglutide in stimulating cAMP production.

Materials:

  • Cell Line: RIN-m5F cells (a rat pancreatic islet cell line endogenously expressing GLP-1R).

  • Test Compounds: Ecnoglutide, Semaglutide (as comparator).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Detection Kit: A competitive immunoassay kit for cAMP detection, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

Methodology:

  • Cell Culture & Seeding: RIN-m5F cells are cultured under standard conditions (e.g., 37°C, 5% CO2). Cells are harvested and seeded into 96- or 384-well assay plates at a predetermined density and allowed to adhere overnight.

  • Compound Preparation: A serial dilution of ecnoglutide and the reference compound (semaglutide) is prepared in the assay buffer. A buffer-only control (vehicle) is included to establish the basal cAMP level.

  • Cell Stimulation: The culture medium is removed from the cells, which are then washed. The prepared compound dilutions are added to the respective wells.

  • Incubation: The plate is incubated for a specified period (e.g., 30 minutes) at 37°C to allow for receptor binding and subsequent cAMP production.

  • Cell Lysis & Detection: A lysis buffer, containing the detection reagents from the cAMP kit, is added to each well. The plate is incubated according to the manufacturer's instructions to allow for the detection reaction to occur.

  • Data Acquisition: The plate is read on a suitable plate reader (e.g., a fluorescence reader for an HTRF assay).

  • Data Analysis: The raw signal is converted to cAMP concentration. The data is then plotted on a semi-log graph (response vs. log[agonist concentration]), and a four-parameter logistic curve is fitted to the data to determine the EC50 value for each compound.

cAMP Assay Workflow Start Start Seed Seed RIN-m5F Cells in Assay Plate Start->Seed Incubate_Overnight Incubate Overnight Seed->Incubate_Overnight Stimulate Stimulate Cells with Compound Dilutions Incubate_Overnight->Stimulate Prepare_Compounds Prepare Serial Dilutions of Ecnoglutide Prepare_Compounds->Stimulate Incubate_30min Incubate (e.g., 30 min) Stimulate->Incubate_30min Lyse Lyse Cells & Add Detection Reagents Incubate_30min->Lyse Read Read Plate (e.g., HTRF Reader) Lyse->Read Analyze Analyze Data & Calculate EC50 Read->Analyze End End Analyze->End

Caption: Standard experimental workflow for an in vitro cAMP potency assay.

Conclusion

The in vitro characterization of ecnoglutide demonstrates that it is a highly potent GLP-1 receptor agonist, with functional activity comparable to that of semaglutide in a cAMP stimulation assay. Its mechanism of action follows the canonical Gs-coupled protein pathway, leading to the robust production of the second messenger cAMP. The detailed protocols and quantitative analyses described herein are fundamental to the preclinical assessment of novel peptide therapeutics, providing essential data on potency and mechanism of action that informs further development.

References

Methodological & Application

Protocol for Orenetide Administration in Rat Models: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orenetide (also known as BP101 or Desirix) is an investigational synthetic peptide that has been evaluated for the treatment of hypoactive sexual desire disorder (HSDD). It is administered as a nasal spray and is thought to act on the central nervous system to modulate sexual behavior. Preclinical studies in rat models have been instrumental in elucidating its potential mechanism of action and efficacy. This document provides a detailed protocol for the administration of this compound in rat models, based on published research, to guide researchers in designing and executing similar studies.

Mechanism of Action & Signaling Pathway

While the complete mechanism of action for this compound is not fully elucidated, preclinical evidence points to its activity within key brain regions associated with sexual motivation. The primary site of action appears to be the medial preoptic area (mPOA) of the hypothalamus. Infusion of this compound directly into the mPOA has been shown to stimulate sexual motivation in female rats.

The mPOA is a critical hub for the integration of hormonal and sensory inputs that regulate female sexual behavior. Several neurotransmitter systems are implicated in modulating the activity of mPOA neurons, including dopamine, galanin, and nitric oxide. It is hypothesized that this compound interacts with receptors on neurons within the mPOA, triggering a downstream signaling cascade that ultimately enhances sexual proceptivity and receptivity.

Below is a putative signaling pathway illustrating the potential mechanism of this compound in the mPOA.

Orenetide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling (mPOA Neuron) cluster_output Behavioral Output This compound This compound GPCR Putative GPCR This compound->GPCR Binds to AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Neuronal_Activity Increased Neuronal Excitability PKA->Neuronal_Activity Contributes to Gene_Expression Altered Gene Expression CREB->Gene_Expression Leads to Sexual_Motivation Increased Sexual Motivation (Proceptivity) Gene_Expression->Sexual_Motivation Influences Dopamine_Release Dopamine Release Modulation Dopamine_Release->Sexual_Motivation Enhances Neuronal_Activity->Dopamine_Release May influence

Caption: Putative signaling pathway of this compound in a medial preoptic area (mPOA) neuron.

Data Presentation

Efficacy Data in Rat Models
ParameterRoute of AdministrationDosageAnimal ModelKey FindingsReference
Solicitation FrequencyIntranasal (acute)300 µg/kgOvariectomized, hormone-primed female rats80% increase in solicitation frequency.[1]
Solicitation FrequencyIntranasal (chronic)75 or 300 µg/kg daily for 11 daysOvariectomized, hormone-primed female ratsTwofold increase in solicitation frequency compared to placebo.[1]
Solicitation FrequencyIntracerebral (mPOA)1 and 5 µg per ratOvariectomized, hormone-primed female ratsSignificant increase in solicitation frequency.[1]
Pharmacokinetic Data in Rat Models
ParameterRoute of AdministrationDosageValueReference
Cmax (Maximum Concentration)Not specifiedNot specifiedData not publicly availableN/A
Tmax (Time to Maximum Concentration)Not specifiedNot specifiedData not publicly availableN/A
Half-life (t1/2)Not specifiedNot specifiedData not publicly availableN/A
BioavailabilityNot specifiedNot specifiedData not publicly availableN/A

Note: Specific pharmacokinetic parameters for this compound in rat models are not publicly available in the reviewed literature. The development company, Ovoca Bio, has stated that preclinical programs have been completed, but the quantitative data has not been disclosed.

Toxicology and Safety Data in Rat Models
ParameterRoute of AdministrationDosageValueReference
LD50 (Median Lethal Dose)Not specifiedNot specifiedData not publicly availableN/A
Adverse EffectsNot specifiedNot specifiedNo significant adverse effects reported in the reviewed preclinical efficacy studies.[1]

Note: While the preclinical efficacy study by Andreev-Andrievskiy et al. (2017) did not report any adverse effects at the tested doses, comprehensive toxicological data for this compound in rats, such as the LD50, are not publicly available.

Experimental Protocols

Animal Model

The most relevant animal model for studying the effects of this compound on female sexual behavior is the ovariectomized (OVX), hormone-primed female rat. This model allows for precise control over the hormonal environment, mimicking a state of low sexual motivation that can be pharmacologically manipulated.

Protocol for Ovariectomy and Hormone Priming:

  • Animal Subjects: Adult female Sprague-Dawley or Wistar rats (typically 200-250g) are suitable.

  • Ovariectomy: Perform bilateral ovariectomy under appropriate anesthesia. Allow for a recovery period of at least two weeks to ensure the clearance of endogenous ovarian hormones.

  • Hormone Priming: To induce a state of sexual receptivity, a suboptimal hormone priming regimen is recommended to model low sexual desire. A typical regimen involves:

    • Estradiol Benzoate (EB): Administer a subcutaneous injection of 10 µg of EB dissolved in sesame oil 48 hours prior to behavioral testing.

    • Progesterone (P): Administer a subcutaneous injection of 500 µg of P dissolved in sesame oil 4 hours prior to behavioral testing.

This compound Administration Protocols

1. Intranasal Administration:

  • Preparation: Dissolve this compound in a suitable vehicle, such as sterile saline.

  • Dosage: Effective doses in rats range from 75 µg/kg to 300 µg/kg.[1]

  • Administration: Lightly anesthetize the rat (e.g., with isoflurane) to prevent sneezing and ensure accurate administration. Using a micropipette, deliver the this compound solution dropwise into the nares. Alternate between nares to allow for absorption.

  • Timing: Administer this compound approximately 30-60 minutes before behavioral testing. For chronic studies, daily administration at the same time each day is recommended.

2. Intracerebral Administration (Microinjection into the mPOA):

  • Surgery: Perform stereotaxic surgery to implant a guide cannula aimed at the mPOA. Coordinates for the mPOA in rats are approximately: AP: -0.3 mm from bregma; ML: ±0.5 mm from midline; DV: -7.5 mm from the skull surface. These coordinates should be confirmed with a stereotaxic atlas for the specific rat strain and age.

  • Microinjection: On the day of the experiment, gently restrain the rat and insert an injection cannula through the guide cannula. Infuse this compound (1-5 µg dissolved in artificial cerebrospinal fluid) over a period of 1-2 minutes. Leave the injector in place for an additional minute to allow for diffusion.

  • Timing: Behavioral testing should commence shortly after the microinjection, typically within 5-10 minutes.

Behavioral Assessment of Female Sexual Motivation

The primary endpoint for assessing the efficacy of this compound in this model is the frequency of solicitations, a key proceptive behavior in female rats.

Experimental Workflow:

Experimental_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_testing Behavioral Testing Phase cluster_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation Ovariectomy Ovariectomy Animal_Acclimation->Ovariectomy Recovery Recovery Period (2 weeks) Ovariectomy->Recovery Hormone_Priming Hormone Priming (EB 48h, P 4h prior) Recovery->Hormone_Priming Orenetide_Admin This compound Administration (Intranasal or Intracerebral) Hormone_Priming->Orenetide_Admin Behavioral_Test Behavioral Testing (with stud male) Orenetide_Admin->Behavioral_Test Video_Recording Video Recording of Sexual Behavior Behavioral_Test->Video_Recording Behavioral_Scoring Scoring of Proceptive Behaviors (e.g., Solicitations) Video_Recording->Behavioral_Scoring Statistical_Analysis Statistical Analysis Behavioral_Scoring->Statistical_Analysis

Caption: Experimental workflow for assessing this compound's effect on female rat sexual behavior.

Behavioral Testing Arena:

  • A rectangular plexiglass arena (e.g., 60 x 40 x 40 cm) is suitable.

  • The arena should be dimly lit to encourage naturalistic behavior.

Procedure:

  • Habituate the female rat to the testing arena for a few minutes.

  • Introduce a sexually experienced, vigorous male rat into the arena.

  • Record the interaction for a set period, typically 15-30 minutes.

  • Score the video recordings for proceptive behaviors, including:

    • Solicitations: The female approaches the male and then rapidly moves away, often with a hopping and darting gait.

    • Ear Wiggling: High-frequency vibration of the head.

    • Pacing: The female controls the timing of sexual contacts by moving away from the male after an intromission and then returning to solicit another.

  • Also, score receptive behaviors, such as the Lordosis Quotient (the number of lordosis postures in response to mounts, divided by the total number of mounts, multiplied by 100).

Conclusion

The protocols outlined in this document provide a comprehensive framework for the administration of this compound in rat models to study its effects on female sexual behavior. The use of an ovariectomized, hormone-primed rat model is crucial for obtaining reliable and reproducible data. While the efficacy of this compound in promoting proceptive behaviors in rats has been demonstrated, further research is needed to fully elucidate its molecular signaling pathways and to establish its pharmacokinetic and toxicological profiles.

References

Application Note: Quantitative Analysis of Orenetide in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Orenetide is a novel therapeutic peptide under investigation for its potential role in metabolic regulation. To support pharmacokinetic and pharmacodynamic studies, a sensitive, selective, and robust bioanalytical method for the quantification of this compound in human plasma is required. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred technology for peptide quantification due to its high sensitivity, specificity, and wide dynamic range.

This application note details a validated HPLC-MS/MS method for the determination of this compound in human plasma. The method utilizes solid-phase extraction (SPE) for sample clean-up and a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The method has been validated according to the general principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2]

Experimental Protocols

Materials and Reagents
  • Analytes: this compound reference standard, this compound-d8 (Internal Standard).

  • Reagents: Formic acid (LC-MS grade), Acetonitrile (LC-MS grade), Methanol (LC-MS grade), HPLC-grade water.

  • Plasma: Human plasma (K2-EDTA).

  • SPE Cartridges: Mixed-mode Solid Phase Extraction cartridges.

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): this compound and this compound-d8 stock solutions were prepared by dissolving the accurately weighed reference standards in 50:50 (v/v) acetonitrile/water.

  • Working Solutions: A series of this compound working solutions for calibration standards (CS) and quality control (QC) samples were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile/water. A separate working solution for the internal standard (IS) was also prepared.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards (CS): CS were prepared by spiking blank human plasma with the appropriate this compound working solutions to achieve final concentrations over the desired calibration range.

  • Quality Control (QC) Samples: QC samples were prepared in blank human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a preferred method for peptide extraction from plasma as it provides superior sample cleanup compared to protein precipitation.[3][4]

  • Pre-treatment: To 100 µL of plasma sample (CS, QC, or unknown), add 10 µL of the this compound-d8 internal standard working solution.

  • Dilution: Add 200 µL of 4% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte and IS with 500 µL of 5% ammonium hydroxide in acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

HPLC-MS/MS Conditions

HPLC System: Peptide separations are typically achieved using reversed-phase chromatography with C18 columns and acidic mobile phases.

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temp. 40°C
Gradient See Table 1

Table 1: HPLC Gradient Program

Time (min) % Mobile Phase B
0.00 5
0.50 5
3.50 40
3.51 95
4.50 95
4.51 5

| 5.50 | 5 |

Mass Spectrometer: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

ParameterSetting
Ionization Mode ESI Positive
Ion Spray Voltage 5500 V
Source Temperature 500°C
Curtain Gas 35 psi
Collision Gas Medium
MRM Transitions See Table 2

Table 2: MRM Transitions and MS Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V)
This compound 856.4 972.5 150 35

| This compound-d8 | 864.4 | 980.5 | 150 | 35 |

Results and Discussion

The HPLC-MS/MS method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Selectivity

No significant interfering peaks were observed at the retention times of this compound and the IS in blank plasma samples from six different sources.

Linearity and Lower Limit of Quantification (LLOQ)

The calibration curve was linear over the concentration range of 10 pg/mL to 10,000 pg/mL. The coefficient of determination (r²) was consistently >0.99. The LLOQ was established at 10 pg/mL with acceptable precision and accuracy.

Table 3: Calibration Curve Summary

Analyte Calibration Range (pg/mL) Regression Equation

| This compound | 10 - 10,000 | y = 0.0025x + 0.0012 | >0.995 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, LQC, MQC, HQC). The results are summarized in Table 4. All values were within the acceptance criteria of ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.

Table 4: Accuracy and Precision Data

QC Level Nominal Conc. (pg/mL) Intra-day Accuracy (%) Intra-day Precision (%CV) Inter-day Accuracy (%) Inter-day Precision (%CV)
LLOQ 10 98.5 8.2 102.1 11.5
LQC 30 101.2 6.5 99.8 7.9
MQC 500 97.8 4.1 98.5 5.3

| HQC | 8000 | 103.4 | 3.5 | 101.7 | 4.1 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC and HQC levels. The results are presented in Table 5. The extraction recovery was consistent and reproducible. The matrix effect was minimal, indicating that the SPE procedure effectively removed interfering components from the plasma.

Table 5: Recovery and Matrix Effect

QC Level Nominal Conc. (pg/mL) Mean Extraction Recovery (%) Matrix Factor
LQC 30 85.2 0.98

| HQC | 8000 | 88.9 | 1.01 |

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (this compound-d8) plasma->add_is dilute Dilute with 4% Phosphoric Acid add_is->dilute spe Solid-Phase Extraction (SPE) dilute->spe elute Elute with 5% NH4OH in ACN spe->elute dry_recon Evaporate and Reconstitute elute->dry_recon hplc HPLC Separation (C18 Column) dry_recon->hplc msms MS/MS Detection (Triple Quadrupole) hplc->msms quant Quantification (Peak Area Ratio) msms->quant report Generate Report quant->report

Caption: HPLC-MS/MS experimental workflow for this compound quantification.

Hypothetical this compound Signaling Pathway

Based on the signaling pathways of similar neuropeptides like Orexin, this compound is hypothesized to act via G-protein coupled receptors (GPCRs).

signaling_pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling gpcr This compound Receptor (GPCR) g_protein Gq Protein Activation gpcr->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release (from ER) ip3->ca_release Triggers response Cellular Response (e.g., Metabolic Regulation) pkc->response ca_release->response This compound This compound This compound->gpcr Binds

Caption: Hypothesized Gq-coupled GPCR signaling pathway for this compound.

Conclusion

A highly sensitive and specific HPLC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The method demonstrates excellent linearity, accuracy, and precision over a wide concentration range, making it suitable for supporting clinical and non-clinical pharmacokinetic studies of this compound. The robust solid-phase extraction protocol ensures minimal matrix effects and high recovery, contributing to the reliability of the assay.

References

Application Notes and Protocols for Cell-Based Assays to Screen Orenetide Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orenetide (also known as BP-101 or Desirix) is a synthetic peptide developed for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women.[1] While its precise mechanism of action is not fully elucidated, preclinical in vitro studies have indicated that this compound may exert its effects through the modulation of key neurotransmitter systems in the brain. Specifically, it has been reported to inhibit the activation of selected gamma-aminobutyric acid (GABA)A receptors and to affect glutamate neuronal transmission.

This document provides detailed application notes and protocols for a panel of cell-based assays designed to screen and characterize the activity of this compound and similar compounds. The proposed assays are based on its known and potential molecular targets, providing a framework for researchers to investigate its pharmacological profile. The assays cover the primary reported mechanisms involving GABAergic and glutamatergic systems, as well as secondary screening assays for other key pathways involved in sexual desire, such as dopaminergic, serotonergic, and melanocortin signaling.

Primary Screening Assays for this compound Activity

The primary screening panel focuses on the reported in vitro activities of this compound: antagonism of GABA-A receptors and modulation of glutamate transmission.

GABA-A Receptor Antagonism Assay

This assay evaluates the ability of this compound to inhibit the function of GABA-A receptors, which are ligand-gated ion channels that mediate inhibitory neurotransmission.

Automated patch-clamp electrophysiology provides a direct measure of ion channel function and is the gold standard for characterizing ion channel modulators.

Experimental Protocol:

  • Cell Culture: Use a stable cell line expressing the human GABA-A receptor subtype of interest (e.g., α1β2γ2) in a suitable cell culture medium. Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells are commonly used.

  • Cell Preparation: On the day of the experiment, detach the cells and prepare a single-cell suspension in an extracellular solution.

  • Automated Patch-Clamp:

    • Load the cell suspension and the test compounds (including this compound, a known antagonist like bicuculline as a positive control, and vehicle control) onto the automated patch-clamp system.

    • Establish whole-cell patch-clamp recordings.

    • Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline current.

    • Co-apply the GABA solution with increasing concentrations of this compound.

    • Record the GABA-A receptor-mediated currents in response to each concentration of this compound.

  • Data Analysis:

    • Measure the peak current amplitude for each recording.

    • Normalize the current in the presence of this compound to the baseline GABA-evoked current.

    • Plot the normalized current as a function of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This high-throughput assay indirectly measures GABA-A receptor activity by monitoring changes in intracellular calcium concentration in response to membrane potential changes.

Experimental Protocol:

  • Cell Culture: Plate CHO or HEK293 cells stably expressing a GABA-A receptor subtype in black-walled, clear-bottom microplates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's instructions.

  • Compound Addition and Stimulation:

    • Perform the assay on a Fluorometric Imaging Plate Reader (FLIPR).

    • Add increasing concentrations of this compound to the wells, followed by a pre-determined concentration of GABA (e.g., EC80).

    • Monitor the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) upon GABA addition.

    • Determine the inhibitory effect of this compound at each concentration.

    • Generate a dose-response curve and calculate the IC50 value.

Data Presentation:

CompoundAssay TypeCell LineTargetIC50 (µM) [Hypothetical]
This compoundElectrophysiologyHEK293-GABA-A α1β2γ2GABA-A Receptor5.2
This compoundFLIPR Calcium FluxCHO-GABA-A α1β2γ2GABA-A Receptor7.8
Bicuculline (Control)ElectrophysiologyHEK293-GABA-A α1β2γ2GABA-A Receptor0.15
Glutamate Release Assay

This assay measures the effect of this compound on the release of glutamate from cultured neuronal cells.

Experimental Protocol:

  • Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y differentiated neurons) in multi-well plates.

  • Treatment:

    • Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution).

    • Pre-incubate the cells with varying concentrations of this compound for a defined period.

    • Stimulate glutamate release by depolarization with a high concentration of potassium chloride (e.g., 50 mM KCl).

  • Sample Collection and Analysis:

    • Collect the extracellular medium.

    • Measure the glutamate concentration in the collected samples using a commercially available glutamate assay kit (e.g., a fluorometric or colorimetric kit).

  • Data Analysis:

    • Normalize the glutamate concentration to the total protein content in each well.

    • Compare the amount of glutamate released in this compound-treated cells to vehicle-treated controls.

    • Generate a dose-response curve to determine the EC50 or IC50 for the modulation of glutamate release.

Data Presentation:

CompoundCell TypeStimulationEffect on Glutamate ReleaseEC50/IC50 (µM) [Hypothetical]
This compoundPrimary Cortical Neurons50 mM KClModulation2.5 (EC50)
VehiclePrimary Cortical Neurons50 mM KClBaselineN/A

Secondary Screening Assays for this compound Activity

Given that HSDD is associated with an imbalance of excitatory and inhibitory neurotransmitters, a secondary screening panel targeting key receptors in sexual desire pathways is recommended.

Melanocortin Receptor 4 (MC4R) Activity Assay

Bremelanotide, another drug for HSDD, is a melanocortin receptor agonist. It is plausible that this compound may also interact with this pathway.

Experimental Protocol (cAMP Assay):

  • Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the human MC4R.

  • Assay Procedure:

    • Seed the cells in a microplate.

    • Treat the cells with increasing concentrations of this compound.

    • Stimulate the cells with a known MC4R agonist (e.g., α-MSH) at a sub-maximal concentration (for antagonist screening) or assess direct activation by this compound (for agonist screening).

    • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis:

    • Generate dose-response curves to determine the EC50 (for agonism) or IC50 (for antagonism).

Data Presentation:

CompoundAssay TypeCell LineTargetActivityEC50/IC50 (nM) [Hypothetical]
This compoundcAMPHEK293-hMC4RMC4RTo be determined-
α-MSH (Control)cAMPHEK293-hMC4RMC4RAgonist0.5
SHU9119 (Control)cAMPHEK293-hMC4RMC4RAntagonist1.2
Dopamine D2 Receptor (D2R) Activity Assay

Dopamine is a key excitatory neurotransmitter in sexual desire. Flibanserin, another HSDD medication, modulates dopamine levels.

Experimental Protocol (cAMP Assay):

  • Cell Culture: Use a CHO or HEK293 cell line stably expressing the human dopamine D2 receptor (a Gi-coupled receptor).

  • Assay Procedure:

    • Incubate the cells with increasing concentrations of this compound.

    • Add a fixed concentration of a D2R agonist (e.g., quinpirole) and forskolin (to stimulate adenylyl cyclase).

    • Measure the inhibition of forskolin-stimulated cAMP production.

  • Data Analysis:

    • Determine the ability of this compound to act as an agonist (inhibit cAMP) or antagonist (reverse agonist-induced inhibition).

    • Calculate EC50 or IC50 values.

Data Presentation:

CompoundAssay TypeCell LineTargetActivityEC50/IC50 (nM) [Hypothetical]
This compoundcAMPCHO-hD2RD2RTo be determined-
Quinpirole (Control)cAMPCHO-hD2RD2RAgonist3.1
Haloperidol (Control)cAMPCHO-hD2RD2RAntagonist10.5
Serotonin 5-HT2A Receptor Activity Assay

Serotonin pathways are also implicated in sexual function, with some 5-HT receptors having inhibitory effects.

Experimental Protocol (Calcium Flux Assay):

  • Cell Culture: Use a cell line (e.g., HEK293) expressing the human 5-HT2A receptor (a Gq-coupled receptor).

  • Dye Loading: Load cells with a calcium-sensitive dye.

  • Assay Procedure:

    • On a FLIPR or similar instrument, add increasing concentrations of this compound.

    • Stimulate the cells with a 5-HT2A agonist (e.g., serotonin or DOI).

    • Monitor changes in intracellular calcium.

  • Data Analysis:

    • Determine if this compound acts as an agonist (stimulates calcium release) or an antagonist (blocks agonist-induced calcium release).

    • Calculate EC50 or IC50 values.

Data Presentation:

CompoundAssay TypeCell LineTargetActivityEC50/IC50 (nM) [Hypothetical]
This compoundCalcium FluxHEK293-h5-HT2A5-HT2ATo be determined-
Serotonin (Control)Calcium FluxHEK293-h5-HT2A5-HT2AAgonist8.7
Ketanserin (Control)Calcium FluxHEK293-h5-HT2A5-HT2AAntagonist2.4

Visualizations

Orenetide_Signaling_Pathways cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound Glu_release This compound->Glu_release Modulates GABA_A_R GABA-A Receptor This compound->GABA_A_R Inhibits GABA_vesicle GABA Vesicle GABA_release GABA_vesicle->GABA_release Exocytosis Glu_vesicle Glutamate Vesicle Glu_vesicle->Glu_release Exocytosis GABA_release->GABA_A_R GABA Glu_R Glutamate Receptor Glu_release->Glu_R Glutamate Inhibitory_Signal Inhibitory Signal GABA_A_R->Inhibitory_Signal Excitatory_Signal Excitatory Signal Glu_R->Excitatory_Signal

Caption: Proposed mechanism of this compound action on GABAergic and glutamatergic synapses.

Experimental_Workflow_FLIPR cluster_plate_prep Plate Preparation cluster_assay FLIPR Assay cluster_analysis Data Analysis plate_cells Plate cells expressing target receptor dye_load Load cells with calcium-sensitive dye plate_cells->dye_load add_this compound Add this compound (or control) dye_load->add_this compound add_agonist Add agonist add_this compound->add_agonist read_fluorescence Read fluorescence (kinetic) add_agonist->read_fluorescence calc_deltaF Calculate ΔF read_fluorescence->calc_deltaF dose_response Generate dose-response curve calc_deltaF->dose_response calc_ic50 Calculate IC50/EC50 dose_response->calc_ic50

Caption: General workflow for a fluorescence-based (FLIPR) calcium flux assay.

Secondary_Screening_Logic cluster_targets Potential Secondary Targets cluster_assays Functional Readouts This compound This compound MC4R Melanocortin 4 Receptor (MC4R) This compound->MC4R D2R Dopamine D2 Receptor (D2R) This compound->D2R HT2A Serotonin 2A Receptor (5-HT2A) This compound->HT2A cAMP_assay cAMP Assay MC4R->cAMP_assay Gs-coupled D2R->cAMP_assay Gi-coupled Calcium_assay Calcium Flux Assay HT2A->Calcium_assay Gq-coupled

Caption: Logical relationship for secondary screening of this compound against key GPCR targets.

Conclusion

The provided protocols offer a comprehensive framework for the in vitro characterization of this compound. The primary assays target its known mechanisms of action on GABA-A and glutamate systems, while the secondary screening panel allows for the exploration of its activity on other relevant pathways involved in the complex neurobiology of sexual desire. The use of these standardized cell-based assays will enable researchers to generate robust and reproducible data to further elucidate the pharmacological profile of this compound and to screen for novel compounds with similar activities. It is important to note that the quantitative data presented in the tables are hypothetical and for illustrative purposes only, as specific preclinical data for this compound is not publicly available. Researchers should establish their own experimental values based on the described protocols.

References

Application Notes and Protocols: Dissolving and Storing Orenetide for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orenetide is a novel synthetic peptide investigated for its potential therapeutic applications.[1] As with many peptides, proper handling, dissolution, and storage are critical to ensure its stability and the reproducibility of research results. These application notes provide a detailed protocol for the dissolution and storage of this compound based on established best practices for synthetic peptides.

Product Information

  • Product Name: this compound

  • Synonyms: BP-101, L-Threonyl-L-lysyl-L-prolyl-L-arginyl-L-proline[2]

  • Appearance: Lyophilized powder

  • Molecular Formula: C26H47N9O7[2]

  • Molecular Weight: 597.7 g/mol [2]

Storage of Lyophilized this compound

Proper storage of lyophilized this compound is crucial for its long-term stability. The stability of peptides can be compromised by factors such as moisture and temperature.

Table 1: Recommended Storage Conditions for Lyophilized this compound

Storage DurationTemperatureAdditional Notes
Short-term (1-2 weeks)-20°CKeep in a tightly sealed vial.[3]
Long-term (months to years)-80°CFor optimal preservation, store in a desiccator.
  • Handling Precautions:

    • Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation.

    • Store away from bright light.

    • For peptides containing amino acids prone to oxidation (like Cys, Met, Trp), consider storing under an inert gas like nitrogen or argon.

    • Peptides with hygroscopic amino acids (Asp, Glu, Lys, Arg, His) should be stored in a desiccator.

Dissolution of this compound

The choice of solvent is critical for successfully reconstituting this compound. It is recommended to start with high-purity water and, if necessary, move to other solvents.

Table 2: Recommended Solvents for this compound Reconstitution

SolventApplication
Sterile, distilled waterRecommended as the initial solvent for most peptides.
Dilute acetic acid (0.1%)Can be used if the peptide has low solubility in water.
Specific buffers (pH 5-6)Useful for maintaining a stable pH for subsequent experiments.
Experimental Protocol: Reconstitution of this compound
  • Preparation:

    • Allow the vial of lyophilized this compound to warm to room temperature before opening.

    • Ensure a sterile work environment and use sterile equipment to prevent contamination.

    • Prepare the chosen solvent (e.g., sterile distilled water).

  • Reconstitution:

    • Carefully open the vial.

    • Add the desired volume of the solvent to the vial. It is advisable to create a stock solution at a higher concentration than the final experimental concentration.

    • Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation.

    • Visually inspect the solution to ensure complete dissolution and the absence of particulates.

Storage of this compound in Solution

Peptide solutions are significantly less stable than their lyophilized form. Therefore, proper storage is essential to maintain their biological activity.

Table 3: Recommended Storage Conditions for this compound in Solution

Storage DurationTemperatureAdditional Notes
Short-term (up to 1 week)4°CUse sterile buffers at pH 5-6 to enhance stability.
Long-term-20°C or -80°CAliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
  • Important Considerations:

    • The shelf-life of peptides in solution is limited.

    • Peptides containing certain amino acids (e.g., Cys, Met, Trp, Asp, Gln) are particularly unstable in solution.

    • Repeated freeze-thaw cycles are detrimental to peptide stability and should be avoided.

Experimental Workflow

experimental_workflow cluster_storage Lyophilized this compound Storage cluster_reconstitution Reconstitution Protocol cluster_solution_storage Storage of this compound Solution storage_conditions Store at -20°C (short-term) or -80°C (long-term) warm_vial Equilibrate vial to room temperature storage_conditions->warm_vial add_solvent Add sterile solvent (e.g., water) warm_vial->add_solvent dissolve Gently mix to dissolve add_solvent->dissolve check_solubility Visually confirm complete dissolution dissolve->check_solubility aliquot Aliquot into single-use vials check_solubility->aliquot store_solution Store at -20°C or -80°C aliquot->store_solution

Caption: Workflow for dissolving and storing this compound.

Signaling Pathways

As this compound is a synthetic peptide whose mechanism of action is still under investigation, a specific signaling pathway diagram cannot be provided at this time. Research is ongoing to elucidate the molecular pathways through which this compound exerts its effects.

Disclaimer

These protocols are based on general best practices for handling peptides. It is highly recommended that researchers consult any product-specific documentation provided by the manufacturer and perform their own validation experiments to determine the optimal conditions for their specific research needs.

References

Application Notes and Protocols for Intranasal Delivery of Peptides: A Focus on Orenetide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intranasal (IN) administration has emerged as a promising non-invasive route for the systemic delivery of therapeutic peptides and for direct nose-to-brain targeting, bypassing the blood-brain barrier (BBB).[1][2][3] This route offers several advantages, including rapid absorption, avoidance of first-pass metabolism, and ease of administration, which can improve patient compliance.[4][5] These application notes provide a detailed overview of the techniques and considerations for the intranasal delivery of peptides, with a specific focus on Orenetide, a synthetic pentapeptide developed for the treatment of Hypoactive Sexual Desire Disorder (HSDD).

This compound is administered as a nasal spray and is thought to exert its effects through direct nose-to-brain transport via the olfactory and trigeminal nerves, accumulating in the olfactory bulb and subsequently acting on brain structures that regulate sexual behavior. The proposed mechanism involves the modulation of the GABAergic system.

These notes will cover key aspects of intranasal peptide delivery, including formulation considerations, preclinical evaluation protocols, and a summary of the available clinical data for this compound.

Intranasal Drug Delivery: Mechanisms and Techniques

The nasal cavity provides a unique interface for drug absorption into both the systemic circulation and the central nervous system (CNS). Two primary pathways are involved in nose-to-brain transport:

  • The Olfactory Pathway: Drugs deposited in the olfactory region of the nasal cavity can be transported directly to the brain along the olfactory neurons.

  • The Trigeminal Pathway: The trigeminal nerve, which innervates the respiratory and olfactory epithelia, also serves as a direct route to the brainstem.

To enhance the absorption of peptides across the nasal mucosa, various formulation strategies are employed:

  • Permeation Enhancers: These excipients transiently increase the permeability of the nasal epithelium. Examples include cyclodextrins, surfactants, and chitosan.

  • Mucoadhesive Agents: These polymers increase the residence time of the formulation in the nasal cavity, allowing for more prolonged absorption.

  • Nanoparticle-based Systems: Encapsulating peptides in nanoparticles can protect them from enzymatic degradation and enhance their transport across the nasal mucosa.

This compound: A Case Study in Intranasal Peptide Delivery

This compound (also known as BP-101) is a five-amino-acid synthetic peptide formulated as a nasal spray for the treatment of HSDD in premenopausal women.

Clinical Efficacy of this compound

A Phase III clinical trial conducted in Russia demonstrated the efficacy of this compound in treating HSDD. The key findings from this study are summarized below. However, it is important to note that a subsequent Phase II dose-ranging study conducted in Australia and New Zealand did not show a statistically significant superiority of this compound over placebo for the co-primary endpoints.

Table 1: Summary of Efficacy Results from the Phase III Clinical Trial of this compound (NCT03463707)

Efficacy EndpointThis compound (2 mg/day)PlaceboMean Difference (95.9% CI)p-value
Change from Baseline in Number of Satisfying Sexual Events (SSEs) at Week 4 1.83 (0.28–3.39)0.02
Change from Baseline in Female Sexual Function Index (FSFI) Desire Domain Score at Week 4 0.51 (0.25–0.78)<0.001
Change from Baseline in Female Sexual Distress Scale-Revised (FSDS-R) Total Score at Week 4 -2.9 (-5.6–-0.2)0.04

Table 2: Adverse Events Reported in the Phase III Clinical Trial of this compound

Adverse EventThis compound (n=95)Placebo (n=94)
Any Adverse Event 33 (34.7%)29 (30.9%)
Headache Most common-
Nasal Dryness Most common-
Unpleasant Odor Most common-

Note: Specific percentages for individual adverse events were not provided in the source.

Experimental Protocols

The following are generalized protocols for the preclinical evaluation of intranasally delivered peptides, which can be adapted for substances like this compound.

Protocol 1: Intranasal Administration to Rats for Brain Delivery Assessment

Objective: To administer a peptide solution intranasally to rats to evaluate its concentration in various brain regions.

Materials:

  • Peptide solution (e.g., this compound) in a suitable vehicle

  • Male Wistar rats (250-300 g)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Micropipette with fine tips

  • Dissection tools

  • Homogenizer

  • Analytical method for peptide quantification (e.g., LC-MS/MS)

Procedure:

  • Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.

  • Place the anesthetized rat in a supine position with its head tilted back slightly.

  • Using a micropipette, slowly instill a small volume (e.g., 10-20 µL per nostril) of the peptide solution into one nostril, allowing the animal to inhale the droplet.

  • Alternate between nostrils until the full dose has been administered.

  • At predetermined time points (e.g., 15, 30, 60, 120 minutes) post-administration, euthanize the animal.

  • Perfuse the circulatory system with saline to remove blood from the brain.

  • Dissect the brain and isolate specific regions of interest (e.g., olfactory bulb, frontal cortex, hippocampus).

  • Homogenize the brain tissue samples and process for peptide quantification using a validated analytical method.

Protocol 2: In-Situ Nasal Perfusion in Rats

Objective: To determine the absorption rate and permeability of a peptide across the nasal mucosa.

Materials:

  • Peptide solution in a perfusion buffer

  • Male Wistar rats (250-300 g)

  • Anesthetic

  • Peristaltic pump

  • Tubing for cannulation

  • Surgical instruments

Procedure:

  • Anesthetize the rat and perform a tracheotomy to ensure a clear airway.

  • Insert a cannula through the esophagus to the posterior of the nasal cavity and secure it.

  • Close the nasopalatine duct to prevent drainage of the perfusate into the mouth.

  • Insert an outlet tube into the contralateral nostril to collect the perfusate.

  • Perfuse the nasal cavity with the peptide solution at a constant flow rate (e.g., 0.2-2 mL/min).

  • Collect the perfusate at regular intervals and analyze the peptide concentration to determine the amount absorbed.

Protocol 3: Histological Evaluation of Nasal Mucosa for Irritation

Objective: To assess the potential for a peptide formulation to cause irritation or damage to the nasal epithelium.

Materials:

  • Peptide formulation

  • Control vehicle

  • Rats or rabbits

  • Anesthetic

  • Fixative (e.g., 10% neutral buffered formalin)

  • Histology processing reagents (paraffin, hematoxylin and eosin stain)

  • Microscope

Procedure:

  • Administer the peptide formulation or control vehicle intranasally to the animals daily for a predetermined period (e.g., 7 or 14 days).

  • At the end of the treatment period, euthanize the animals.

  • Carefully dissect the nasal cavity and fix the tissues in formalin.

  • Process the tissues for paraffin embedding and sectioning.

  • Stain the tissue sections with hematoxylin and eosin (H&E).

  • Examine the stained sections under a microscope for any signs of inflammation, epithelial cell loss, or other histopathological changes.

Visualizations

Proposed Signaling Pathway for this compound

The exact molecular mechanism of this compound's interaction with the GABAergic system has not been fully elucidated. However, it is hypothesized to modulate GABA-A receptors. The following diagram illustrates a generalized signaling pathway for a modulator of the GABA-A receptor.

Orenetide_Signaling_Pathway This compound This compound (via Intranasal Delivery) Brain Brain (via Olfactory/Trigeminal Nerves) This compound->Brain Nose-to-Brain Transport Neuron Neuron Brain->Neuron GABA_A_Receptor GABA-A Receptor Neuron->GABA_A_Receptor This compound interacts with Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Chloride_Channel->Hyperpolarization Cl- Influx leads to Sexual_Response Modulation of Sexual Response Circuits Hyperpolarization->Sexual_Response

Caption: Proposed mechanism of this compound action in the brain.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical assessment of a novel intranasally delivered peptide therapeutic like this compound.

Preclinical_Workflow Start Start: Novel Peptide Candidate Formulation Formulation Development (Nasal Spray) Start->Formulation InVitro In Vitro / Ex Vivo Studies (Permeability, Stability) Formulation->InVitro Toxicity Toxicology Studies (Nasal Irritation, Systemic Toxicity) Formulation->Toxicity InVivo_PK In Vivo Pharmacokinetics (Rodent Model) InVitro->InVivo_PK Brain_Uptake Brain Tissue Distribution InVivo_PK->Brain_Uptake Efficacy Pharmacodynamic / Efficacy Studies (Animal Model of Disease) Brain_Uptake->Efficacy Data_Analysis Data Analysis and Candidate Selection Efficacy->Data_Analysis Toxicity->Data_Analysis IND IND-Enabling Studies Data_Analysis->IND End Clinical Trials IND->End

Caption: Preclinical development workflow for intranasal peptides.

Conclusion

Intranasal delivery represents a viable and attractive alternative to parenteral administration for therapeutic peptides, particularly for targeting the CNS. The case of this compound illustrates the potential of this approach, although it also highlights the challenges in translating promising early-stage results into consistent clinical efficacy. The protocols and data presented here provide a framework for researchers and drug developers working in this exciting field. Further research into optimizing formulations and a deeper understanding of the nose-to-brain transport mechanisms will be crucial for the successful development of future intranasal peptide therapeutics.

References

Application Notes and Protocols for Preclinical Evaluation of Orenetide in HSDD Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orenetide (also known as BP-101) is a synthetic peptide investigated for the treatment of Hypoactive Sexual Desire Disorder (HSDD), a condition characterized by a persistent lack or absence of sexual fantasies and desire for sexual activity that causes marked distress or interpersonal difficulty.[1] While this compound has undergone clinical trials and received marketing approval in Russia, a recent Phase II trial in Australia and New Zealand did not demonstrate superiority over placebo.[2][3] The precise mechanism of action of this compound is not yet fully elucidated, but it is believed to act on central nervous system structures that regulate sexual behavior, such as the hypothalamus and limbic system, when administered intranasally.

These application notes provide a framework for the preclinical experimental design to evaluate the efficacy of this compound for HSDD in established animal models. The protocols detailed below focus on assessing pro-sexual behavior and investigating the potential neurochemical pathways involved.

Key Preclinical Experiments

A comprehensive preclinical evaluation of this compound should include behavioral assays to assess sexual motivation and receptivity, alongside neurochemical analyses to explore its mechanism of action.

Behavioral Efficacy in a Rat Model of Low Sexual Motivation

The primary preclinical model for HSDD utilizes ovariectomized (OVX) female rats treated with suboptimal levels of hormones to induce a state of low sexual motivation. The key behavioral endpoint is the frequency of solicitations, which is a measure of proceptive (initiating) sexual behavior.

Experimental Protocol: Paced Mating Behavior Assay

This protocol is adapted from the methodology described in the preclinical evaluation of BP-101 (this compound).

Objective: To assess the effect of this compound on female sexual motivation and receptivity.

Animals: Adult, sexually experienced, bilaterally ovariectomized female rats. Stud male rats with proven sexual performance.

Materials:

  • This compound (BP-101)

  • Vehicle (e.g., saline)

  • Estradiol Benzoate (EB) and Progesterone (P) for hormone priming

  • Paced mating test chambers: A two-compartment chamber where the female can freely move between compartments through an opening too small for the male.

  • Video recording equipment for behavioral analysis.

Procedure:

  • Hormone Priming: To induce a state of low but present sexual motivation, prime OVX female rats with a suboptimal dose of estradiol benzoate (e.g., 10 µg) 48 hours before testing, followed by a suboptimal dose of progesterone (e.g., 200 µg) 4 hours before testing.

  • This compound Administration:

    • Acute Administration: Administer this compound intranasally at various doses (e.g., 75, 150, 300 µg/kg) or vehicle 40 minutes before the behavioral test.

    • Chronic Administration: Administer this compound or vehicle daily for a specified period (e.g., 11 days) with behavioral testing conducted on multiple days during the administration period.

  • Paced Mating Test:

    • Place the female rat in one compartment of the testing chamber and allow for a 5-minute acclimatization period.

    • Introduce a stud male into the other compartment.

    • Record the 30-minute test session.

  • Behavioral Scoring: Analyze the video recordings to quantify the following behaviors:

    • Solicitations: Frequency of proceptive behaviors such as hopping, darting, and ear wiggling directed at the male. This is the primary indicator of sexual motivation.

    • Lordosis Quotient (LQ): The proportion of male mounts that elicit a lordosis posture (receptive behavior), calculated as (number of lordosis responses / number of mounts) x 100.

    • Return Latency: The time it takes for the female to return to the male's compartment after a mount or intromission.

Data Presentation:

Table 1: Effect of Acute Intranasal this compound Administration on Solicitation Frequency in Female Rats

Treatment GroupDose (µg/kg)Mean Solicitation Frequency (per 30 min)% Increase vs. Vehicle
Vehicle-Baseline Value-
This compound75ValueValue
This compound150ValueValue
This compound300Value~80%

Note: Baseline and specific values for 75 and 150 µg/kg are not publicly available and would be determined experimentally.

Table 2: Effect of Chronic Intranasal this compound Administration on Solicitation Frequency in Female Rats

Treatment GroupDose (µg/kg)Mean Solicitation Frequency (Day 6-16)Fold Increase vs. Vehicle
Vehicle-Baseline Value-
This compound75Value~2-fold
This compound300Value~2-fold

Note: Baseline and specific mean values are not publicly available and would be determined experimentally.

Investigation of Neurochemical Effects

HSDD is hypothesized to involve an imbalance between excitatory (e.g., dopamine, norepinephrine) and inhibitory (e.g., serotonin) neurotransmitter systems in the brain. Preclinical studies should investigate whether this compound modulates these systems in key brain regions associated with sexual behavior.

Experimental Protocol: Analysis of Brain Neurotransmitter Levels

Objective: To determine the effect of this compound on dopamine and serotonin levels in specific brain regions.

Animals: Adult female rats.

Materials:

  • This compound (BP-101)

  • Vehicle (e.g., saline)

  • High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) system

  • Microdialysis equipment (optional, for in-vivo measurements)

  • Brain tissue homogenization equipment

Procedure:

  • This compound Administration: Administer this compound or vehicle to female rats at an effective dose determined from behavioral studies.

  • Tissue Collection: At a designated time point after administration, euthanize the animals and rapidly dissect brain regions of interest, such as the medial preoptic area (MPOA), nucleus accumbens, and ventral tegmental area.

  • Sample Preparation: Homogenize the brain tissue samples in an appropriate buffer.

  • Neurotransmitter Quantification: Analyze the levels of dopamine, serotonin, and their metabolites (e.g., DOPAC, HVA, 5-HIAA) in the tissue homogenates using a validated HPLC-MS method.

Data Presentation:

Table 3: Hypothetical Effect of this compound on Neurotransmitter Levels in the Medial Preoptic Area (MPOA)

Treatment GroupDopamine (ng/mg tissue)Serotonin (ng/mg tissue)
VehicleValueValue
This compoundValueValue

Note: This table is hypothetical as no public data is available. It serves as a template for presenting experimental findings.

Receptor Binding Profile

Identifying the molecular targets of this compound is crucial for understanding its mechanism of action. Radioligand binding assays can be used to determine the affinity of this compound for various receptors implicated in sexual function.

Experimental Protocol: Receptor Binding Assay

Objective: To assess the binding affinity of this compound to candidate receptors (e.g., dopamine, serotonin, melanocortin, or novel peptide receptors).

Materials:

  • This compound (BP-101)

  • Radiolabeled ligands for the receptors of interest

  • Cell membranes or tissue homogenates expressing the target receptors

  • Scintillation counter or other appropriate detection system

Procedure:

  • Assay Setup: In a multi-well plate, combine the cell membranes/tissue homogenates, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation: Separate the bound from the unbound radioligand using filtration.

  • Detection: Quantify the amount of bound radioligand.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) to represent the binding affinity.

Data Presentation:

Table 4: Hypothetical Receptor Binding Affinity of this compound

ReceptorRadioligandThis compound Ki (nM)
Dopamine D1e.g., [3H]SCH23390Value
Dopamine D2e.g., [3H]SpiperoneValue
Serotonin 5-HT1Ae.g., [3H]8-OH-DPATValue
Serotonin 5-HT2Ae.g., [3H]KetanserinValue
Melanocortin MC4Re.g., [125I]NDP-α-MSHValue

Note: This table is hypothetical as no public data is available. It serves as a template for presenting experimental findings.

Mandatory Visualizations

G cluster_0 This compound Preclinical Workflow A Animal Model Selection (OVX, hormone-primed female rats) B This compound Administration (Intranasal, acute or chronic) A->B C Behavioral Assessment (Paced Mating Assay) B->C D Neurochemical Analysis (HPLC-MS of brain tissue) B->D E Receptor Binding Studies (Binding Affinity Assays) B->E F Data Analysis & Interpretation C->F D->F E->F

Caption: Experimental workflow for this compound preclinical trials.

G This compound This compound (BP-101) (Intranasal Administration) Brain Central Nervous System (e.g., Medial Preoptic Area) This compound->Brain Nose-to-Brain Pathway Receptor Putative Receptor (e.g., GPCR) Brain->Receptor Binding Signaling Intracellular Signaling Cascade Receptor->Signaling Dopamine Increased Dopamine Release (Excitatory Signal) Signaling->Dopamine Serotonin Decreased Serotonin Activity (Reduced Inhibitory Signal) Signaling->Serotonin Behavior Increased Sexual Motivation (Proceptive Behaviors) Dopamine->Behavior Serotonin->Behavior

References

Troubleshooting & Optimization

Improving Orenetide bioavailability after nasal administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on improving the bioavailability of Orenetide following nasal administration. The content is presented in a question-and-answer format to directly address common challenges and queries encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is nasal administration a target route?

A1: this compound (also known as Desirix) is a peptide therapeutic. The nasal route is a promising, non-invasive alternative to parenteral injections for systemic drug delivery.[1] Key advantages of nasal administration include rapid absorption due to the highly vascularized nasal mucosa, avoidance of first-pass metabolism in the liver, and the potential for direct nose-to-brain delivery, which may be relevant for centrally acting peptides like this compound.[2][3][4]

Q2: What are the primary barriers to achieving high bioavailability for nasally administered this compound?

A2: Like most therapeutic peptides, this compound faces several physiological barriers in the nasal cavity that can limit its bioavailability:

  • Low Permeability: The nasal epithelium is a significant barrier, particularly for larger molecules like peptides (>1,000 Da), which typically exhibit weak membrane permeability.[5] Transport occurs via the transcellular (across cells) or paracellular (between cells) pathways, both of which are highly restricted for peptides.

  • Enzymatic Degradation: The nasal mucosa contains various enzymes, such as proteases and peptidases, that can degrade this compound before it can be absorbed into the systemic circulation.

  • Rapid Mucociliary Clearance: The nasal cavity has a protective mechanism called mucociliary clearance, which transports mucus (and trapped drug particles) towards the nasopharynx with a half-life of about 15-21 minutes. This short residence time limits the window for drug absorption.

Q3: What is a realistic target for the absolute bioavailability of a peptide like this compound via the nasal route?

A3: The bioavailability of nasally administered peptides is often low, sometimes in the single-digit range. Most currently marketed intranasal peptide formulations have bioavailabilities of less than 5%. For example, the bioavailability of nasally delivered nafarelin acetate is approximately 2.8%, while desmopressin acetate ranges from 3.3% to 4.1%. Therefore, achieving a bioavailability within this range for an initial this compound formulation would be a reasonable benchmark, with formulation enhancement strategies aiming to improve upon it.

Q4: What are the main formulation strategies to improve the nasal bioavailability of this compound?

A4: Key strategies focus on overcoming the primary barriers and can be used in combination:

  • Permeation Enhancers: These excipients transiently increase the permeability of the nasal epithelium. Examples include chitosan, cyclodextrins, and alkylsaccharides.

  • Mucoadhesive Agents: Polymers like chitosan and its derivatives can increase the formulation's residence time in the nasal cavity by adhering to the mucus layer, allowing more time for absorption.

  • Enzyme Inhibitors: Co-formulation with protease inhibitors can protect this compound from enzymatic degradation.

  • Nanoparticle Systems: Encapsulating this compound in nanocarriers like liposomes or polymeric nanoparticles can protect it from enzymatic degradation and provide a sustained release.

Troubleshooting Guide

Q5: My in vivo study shows very low or highly variable this compound bioavailability. What are the likely causes and how can I troubleshoot this?

A5: Low and variable bioavailability is a common challenge. Use the following logical approach to identify the cause.

G start Low / Variable Bioavailability Observed q1 Is the formulation physically and chemically stable? start->q1 q2 Is mucociliary clearance too rapid? q1->q2  Yes sol1 Solution: Re-evaluate formulation. Check for precipitation, aggregation, or chemical degradation (e.g., oxidation, deamidation). Adjust pH, excipients, or storage conditions. q1->sol1  No q3 Is enzymatic degradation occurring in the nasal cavity? q2->q3  No sol2 Solution: Incorporate a mucoadhesive polymer (e.g., chitosan, HPMC) to increase nasal residence time. Optimize viscosity. q2->sol2  Yes q4 Is epithelial permeation the rate-limiting step? q3->q4  No sol3 Solution: Co-formulate with an enzyme inhibitor. Alternatively, use a nanocarrier system to shield the peptide from enzymes. q3->sol3  Yes sol4 Solution: Add a permeation enhancer (e.g., alkylsaccharide, cyclodextrin) to transiently open tight junctions and facilitate paracellular transport. q4->sol4  Yes

Q6: I am observing signs of nasal irritation (e.g., inflammation, epithelial damage) in my animal models. What could be the cause?

A6: Nasal irritation is often caused by the formulation's excipients, pH, or osmolality.

  • Permeation Enhancers: Some permeation enhancers, particularly surfactants, can cause toxicity or irritation to the nasal mucosa. Consider using enhancers with a better-established safety profile, such as alkylsaccharides or chitosan.

  • pH and Osmolality: The natural pH of the nasal cavity is between 5.5 and 6.5. Formulations outside this range can cause irritation. Ensure your formulation is buffered to a physiologically compatible pH and is isotonic.

  • Troubleshooting Steps:

    • Conduct a vehicle-only (placebo) study to determine if the irritation is caused by the excipients alone.

    • Screen different permeation enhancers and concentrations in vitro using a nasal epithelial cell line (e.g., RPMI 2650) to assess cytotoxicity before in vivo use.

    • Adjust the pH and osmolality of your formulation to be as close to physiological levels as possible.

Data Presentation: Comparative Formulation Strategies

The following table summarizes the impact of different formulation strategies on the bioavailability of various peptides, providing a reference for potential improvements for this compound. Note: Data is compiled from studies on different peptides and serves as an illustrative guide.

Peptide Class (Example)Formulation StrategyAchieved Bioavailability (%)Key AdvantageReference
GnRH Analogue (Nafarelin)Simple Aqueous Solution~2.8%Simplicity of formulation
Vasopressin Analogue (Desmopressin)Aqueous Solution with Preservative3.3% - 4.1%Established market formulation
Peptide Hormone (Insulin)Mucoadhesive (Chitosan) Nanoparticles10-20% (in rats)Increased residence time and protection
Anticoagulant (Enoxaparin)Alkylsaccharide Permeation EnhancerDose-dependent increaseRapid and significant permeation boost
Peptide Hormone (Calcitonin)Microsphere Technology~3-5% (in humans)Protection from degradation

Experimental Protocols

Protocol 1: In Vivo Bioavailability Study in a Rat Model

This protocol outlines a standard procedure to determine the absolute bioavailability of a nasally administered this compound formulation.

G

Protocol 2: In Vitro Permeation Study Using a Nasal Epithelial Cell Model

This protocol assesses the ability of an this compound formulation to cross a nasal epithelial barrier, which is useful for screening permeation enhancers.

  • Cell Culture:

    • Culture a human nasal epithelial cell line (e.g., RPMI 2650) on Transwell® inserts until a confluent monolayer is formed.

    • Measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the tight junctions. A stable, high TEER value indicates a well-formed barrier.

  • Permeation Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the this compound formulation (containing the drug and any enhancers) to the apical (upper) chamber of the Transwell® insert.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

    • At the end of the experiment, measure the final TEER to assess any cytotoxic effects of the formulation. A significant drop in TEER may indicate membrane damage.

  • Analysis:

    • Quantify the concentration of this compound in the collected basolateral samples using LC-MS/MS or an appropriate assay.

    • Calculate the apparent permeability coefficient (Papp) to compare the effectiveness of different formulations. A higher Papp value indicates enhanced permeation.

Signaling Pathway Visualization

Mechanism of Tight Junction Modulation by Permeation Enhancers

Many permeation enhancers, such as chitosan and alkylsaccharides, improve the paracellular transport of peptides by transiently and reversibly opening the tight junctions between epithelial cells.

G cluster_0 Nasal Lumen cluster_2 Systemic Circulation This compound This compound TJ Tight Junction (Zonula Occludens) This compound->TJ Paracellular Transport Enhancer Permeation Enhancer (e.g., Chitosan) Enhancer->TJ Interacts with & loosens Cell1 Epithelial Cell 1 Cell2 Epithelial Cell 2 Bloodstream Bloodstream TJ->Bloodstream Increased Permeation

References

Orenetide Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the degradation of orenetide. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key characteristics?

This compound, also known as BP-101 or Desirix, is an investigational synthetic peptide consisting of five amino acids. It has been studied for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women and is administered via a nasal spray.[1] As a peptide therapeutic, its stability is a critical factor for maintaining potency and ensuring safety.

Q2: What are the likely degradation pathways for a peptide like this compound?

While specific degradation pathways for this compound are not extensively published in public literature, peptides are generally susceptible to several chemical and physical degradation processes. The most common chemical degradation pathways include:

  • Hydrolysis: Cleavage of the peptide bonds, which can be catalyzed by acidic or basic conditions.

  • Deamidation: The hydrolysis of the side chain amide group of asparagine (Asn) or glutamine (Gln) residues, leading to the formation of aspartic acid or glutamic acid, or their iso-aspartyl isomers. This can alter the peptide's structure and function.[2][3]

  • Oxidation: The modification of amino acid side chains, particularly methionine (Met), cysteine (Cys), histidine (His), tryptophan (Trp), and tyrosine (Tyr). This can be initiated by exposure to oxygen, light, or trace metals.

  • Racemization: The conversion of an L-amino acid to a D-amino acid, which can impact the peptide's biological activity.

  • Aggregation: The physical association of peptide molecules to form larger, often insoluble, aggregates. This can be influenced by factors such as concentration, pH, temperature, and agitation.

Q3: What environmental factors can accelerate this compound degradation?

The stability of this compound, like other peptides, is significantly influenced by its environment. Key factors that can accelerate degradation include:

  • Temperature: Higher temperatures generally increase the rates of chemical degradation reactions such as hydrolysis and deamidation.

  • pH: The pH of a solution can have a profound effect on the stability of a peptide. Extreme pH values (both acidic and alkaline) can catalyze hydrolysis of peptide bonds. The rate of deamidation is also highly pH-dependent.

  • Light: Exposure to light, particularly UV light, can promote oxidation of susceptible amino acid residues.

  • Oxidizing Agents: The presence of oxygen, peroxides, or metal ions can lead to oxidative degradation.

  • Enzymes: If the experimental system contains proteases (e.g., from cellular lysates or microbial contamination), enzymatic degradation of this compound can occur.

Troubleshooting Guide

Q1: I am observing a loss of this compound potency in my in vitro assay. What could be the cause?

A loss of potency can be due to chemical degradation or physical instability. Consider the following:

  • Check for Degradation Products: Analyze your this compound sample using a high-resolution analytical technique like HPLC-MS to look for new peaks that could correspond to degradation products.

  • Review Storage Conditions: Ensure that your this compound stock solutions and experimental samples have been stored at the recommended temperature and protected from light.

  • Assess Buffer Composition: The pH of your assay buffer could be contributing to hydrolysis or deamidation. Consider performing a stability study of this compound in your assay buffer over the time course of your experiment.

  • Consider Adsorption: Peptides can adsorb to the surfaces of storage vials and labware. Using low-protein-binding tubes and glassware may help.

Q2: My HPLC analysis of this compound shows multiple new peaks after a short period of storage in solution. How can I identify the cause?

The appearance of new peaks in your HPLC chromatogram is a strong indicator of degradation. To troubleshoot this:

  • Perform Forced Degradation Studies: Intentionally subject your this compound sample to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. This can help you to identify the nature of the degradation you are observing under normal conditions.

  • Use Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to determine the mass of the parent this compound peak and the new impurity peaks. The mass difference can provide clues about the type of modification (e.g., a +16 Da shift may indicate oxidation).

  • Evaluate Formulation Components: If your this compound is in a formulated solution, consider if any of the excipients are contributing to its instability.

Q3: How can I improve the stability of my this compound solutions for experimental use?

To enhance the stability of this compound in solution, consider the following strategies:

  • Optimize pH: Identify the pH of maximum stability for this compound by conducting a pH-stability profile study. Buffer your solutions to this optimal pH.

  • Control Temperature: Prepare and store solutions at low temperatures (e.g., 2-8°C or frozen) to slow down degradation rates.

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photo-degradation.

  • Use Excipients: Consider the addition of stabilizing excipients such as antioxidants (e.g., ascorbic acid, methionine) to prevent oxidation, or chelating agents (e.g., EDTA) to sequester metal ions.

  • Lyophilization: For long-term storage, lyophilizing (freeze-drying) this compound with appropriate cryoprotectants can significantly improve its stability.

Data Presentation

Table 1: Example pH-Stability Profile of this compound at 25°C

pHBuffer SystemIncubation Time (days)% this compound RemainingMajor Degradation Products
3.0Citrate795.2Hydrolysis Product A
5.0Acetate798.5Deamidation Product B
7.4Phosphate792.1Deamidation Product B, Oxidation Product C
9.0Borate785.6Deamidation Product B, Hydrolysis Product D

Table 2: Example Forced Degradation Study of this compound

Stress ConditionTreatment% DegradationMajor Degradation Products
Acid Hydrolysis0.1 M HCl, 60°C, 24h15.3Hydrolysis Products A, D
Base Hydrolysis0.1 M NaOH, 60°C, 24h22.8Deamidation Product B, Hydrolysis Product D
Oxidation3% H₂O₂, RT, 24h35.1Oxidation Product C
Thermal80°C, 48h12.5Deamidation Product B
PhotolyticUV light (254 nm), 24h8.9Oxidation Product C

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild buffer) at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Alkaline Degradation: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate an aliquot of the stock solution in a solid or solution state at 80°C for 48 hours.

  • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including an unstressed control, by a stability-indicating HPLC method coupled with a mass spectrometer.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Purity Analysis

Objective: To develop a stability-indicating HPLC method for separating this compound from its degradation products.

Methodology:

  • Instrumentation: A high-performance liquid chromatograph with a UV detector and a mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B

    • 25-30 min: 60% to 95% B

    • 30-32 min: 95% B

    • 32-33 min: 95% to 5% B

    • 33-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Note: This is a generic method and must be optimized for the specific separation of this compound and its unique degradation products.

Visualizations

cluster_degradation Degradation Pathways cluster_factors Contributing Factors This compound This compound (Intact Peptide) Hydrolysis Hydrolysis (Peptide Bond Cleavage) This compound->Hydrolysis Deamidation Deamidation (Asn/Gln Side Chain) This compound->Deamidation Oxidation Oxidation (Met, Cys, Trp, etc.) This compound->Oxidation Aggregation Aggregation (Physical Instability) This compound->Aggregation pH pH pH->Hydrolysis pH->Deamidation Temperature Temperature Temperature->Hydrolysis Temperature->Deamidation Temperature->Aggregation Light Light Light->Oxidation Oxygen Oxygen/Metals Oxygen->Oxidation Enzymes Enzymes Enzymes->Hydrolysis

Caption: Potential degradation pathways for this compound and contributing factors.

start Start: This compound Sample protocol Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) start->protocol analysis HPLC-MS Analysis protocol->analysis characterize Characterize Degradation Products (Mass Shift, Retention Time) analysis->characterize pathway Propose Degradation Pathway characterize->pathway mitigation Develop Mitigation Strategy (Formulation, Storage) pathway->mitigation

Caption: Workflow for investigating the degradation of this compound.

cluster_investigate Further Investigation issue Loss of Potency or New HPLC Peaks? check_storage Review Storage Conditions (Temp, Light, Time) issue->check_storage Yes check_buffer Assess Buffer/Matrix (pH, Excipients) issue->check_buffer Yes forced_degradation Perform Forced Degradation Study issue->forced_degradation Yes solution_storage Optimize Storage: - Lower Temperature - Protect from Light - Use Fresh Solutions check_storage->solution_storage solution_buffer Optimize Formulation: - Adjust pH - Add Stabilizers (Antioxidants, etc.) check_buffer->solution_buffer identify_products Identify Degradants with LC-MS forced_degradation->identify_products identify_products->solution_buffer

Caption: Troubleshooting guide for this compound stability issues.

References

Troubleshooting low efficacy in Orenetide animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low efficacy in animal studies of Orenetide.

Troubleshooting Guides

Problem 1: Lower than expected behavioral efficacy in female rat models.

Possible Causes and Solutions

CauseRecommended Action
Inadequate Hormone Priming: Ovariectomized female rats require appropriate estrogen and progesterone priming to be sexually receptive.Ensure optimal hormone priming protocol. A typical regimen involves subcutaneous injections of estradiol benzoate (e.g., 10 µg) 48 hours prior to testing, followed by a progesterone injection (e.g., 500 µg) 4-6 hours before the behavioral assay.[1][2]
Suboptimal Dosing or Formulation: The dose of this compound may be insufficient to elicit a significant response, or the formulation may not be optimized for intranasal delivery and brain uptake.Conduct a dose-response study to determine the optimal effective dose. Ensure the formulation is suitable for intranasal administration in rats, considering factors like viscosity, pH, and the inclusion of permeation enhancers.
Improper Intranasal Administration Technique: Incorrect administration can lead to the solution being swallowed or cleared from the nasal cavity before significant absorption occurs.Administer the solution in small volumes (e.g., 5-10 µL per nostril) to the upper nasal cavity to maximize contact with the olfactory epithelium.[3] Anesthetize the rat lightly to prevent sneezing and ensure proper positioning.
Acclimatization and Habituation: Stress from handling and the testing environment can inhibit sexual behavior.Acclimatize animals to the testing room and apparatus for several days before the experiment. Handle the animals regularly to reduce stress.
Male Stimulus Animal Issues: The male rat may not be sexually vigorous or may be overly aggressive, inhibiting the female's receptive behaviors.Use sexually experienced and non-aggressive male rats. Screen male rats for sexual performance before using them in studies.
Behavioral Scored Incorrectly: Subjectivity in scoring proceptive and receptive behaviors can lead to inaccurate data.Ensure observers are well-trained and blinded to the treatment groups. Use clear, objective definitions for behaviors such as lordosis, hopping, and darting. Videotape sessions for later review and scoring by multiple observers.
Problem 2: High variability in efficacy between individual animals.

Possible Causes and Solutions

CauseRecommended Action
Genetic Variability: Different rat strains can exhibit varying sensitivities to hormonal treatments and drugs.[2]Use a well-characterized and consistent rat strain for all experiments. Report the strain used in all publications.
Inconsistent Intranasal Delivery: Variable deposition of the drug within the nasal cavity can lead to differences in brain uptake.Standardize the administration technique across all animals. Consider using specialized intranasal delivery devices designed for rodents.
Differences in Nasal Cavity Physiology: Individual variations in nasal mucus flow and enzymatic activity can affect drug absorption.While difficult to control, randomizing animals to treatment groups can help mitigate this. Ensure animals are free from respiratory infections that could alter nasal physiology.
Cyclical Hormonal State (in intact females): If using intact females, their natural estrous cycle will significantly impact sexual receptivity.[1]Use ovariectomized and hormone-primed females to eliminate the influence of the natural cycle and standardize the hormonal state.

Frequently Asked Questions (FAQs)

Q1: What is the hypothesized mechanism of action for this compound?

A1: The exact mechanism of action for this compound is not fully elucidated. However, it is believed to act on brain structures that regulate sexual and reproductive behavior. Evidence suggests it may function as a melanocortin receptor agonist, similar to other drugs in development for hypoactive sexual desire disorder (HSDD). Specifically, it may target the melanocortin 4 receptor (MC4R) in regions like the hypothalamus.

Q2: What are the key behavioral endpoints to measure efficacy in a female rat model of sexual receptivity?

A2: Key endpoints include:

  • Lordosis Quotient (LQ): The proportion of male mounts that elicit a lordosis posture from the female. This is a primary measure of sexual receptivity.

  • Proceptive Behaviors: Behaviors initiated by the female to solicit mating, such as hopping, darting, and ear wiggling.

  • Paced Mating Behavior: In setups that allow the female to control the rate of sexual contact, measures include the latency to return to the male after an intromission and the number of crossings between chambers.

Q3: What are typical pharmacokinetic parameters for an intranasally delivered peptide in rats?

A3: Specific pharmacokinetic data for this compound in rats is not publicly available. However, for intranasally delivered peptides designed for brain uptake, the following general parameters can be expected. These values are illustrative and can vary significantly based on the peptide's properties and formulation.

ParameterTypical Range in Rats (Illustrative)Description
Tmax (Brain) 15 - 60 minutesTime to reach maximum concentration in the brain.
Cmax (Brain) ng/g tissue rangeMaximum concentration achieved in the brain.
Brain-to-Plasma Ratio > 1 (indicates direct nose-to-brain transport)Ratio of the drug concentration in the brain to that in the plasma at a given time point.
Bioavailability (Brain) Highly variable (can be <1% to >20%)The fraction of the administered dose that reaches the brain.

Q4: Are there alternatives to the ovariectomized, hormone-primed rat model?

A4: While the ovariectomized, hormone-primed model is the most common for standardizing hormonal states, researchers can also use intact, cycling female rats. However, this requires careful monitoring of the estrous cycle and testing only when females are in estrus, which can be more labor-intensive.

Experimental Protocols

Protocol 1: Assessment of Female Sexual Behavior in Ovariectomized Rats
  • Animals: Adult female Sprague-Dawley or Long-Evans rats, ovariectomized at least one week before the start of the experiment. Sexually experienced, vigorous male rats.

  • Hormone Priming:

    • 48 hours before behavioral testing, administer estradiol benzoate (10 µg in sesame oil, subcutaneous).

    • 4-6 hours before testing, administer progesterone (500 µg in sesame oil, subcutaneous).

  • This compound Administration:

    • Lightly anesthetize the female rat (e.g., with isoflurane).

    • Administer the this compound formulation or vehicle control intranasally in a small volume (e.g., 5-10 µL per nostril) using a micropipette.

    • Allow for a predetermined absorption time based on expected Tmax (e.g., 30 minutes) before behavioral testing.

  • Behavioral Testing:

    • Place the female in the testing arena (e.g., a plexiglass chamber) for a 5-10 minute acclimatization period.

    • Introduce the male rat.

    • Videotape the interaction for 15-30 minutes.

  • Data Analysis:

    • Score the videos for the frequency and latency of male mounts, intromissions, and ejaculations.

    • Score female behaviors:

      • Lordosis in response to mounts (calculate Lordosis Quotient: [number of lordosis responses / number of mounts] x 100).

      • Frequency of proceptive behaviors (hops, darts, ear wiggles).

Visualizations

Signaling Pathway

Orenetide_Signaling_Pathway cluster_cell Hypothalamic Neuron This compound This compound (Intranasal Administration) Brain Brain (Hypothalamus) This compound->Brain Nose-to-Brain Transport MC4R Melanocortin 4 Receptor (MC4R) Gs Gs Protein MC4R->Gs Activation AC Adenylyl Cyclase (AC) Gs->AC Stimulation cAMP cAMP AC->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Signaling (e.g., CREB phosphorylation, neurotransmitter release) PKA->Downstream Phosphorylation Behavior Increased Sexual Behavior Downstream->Behavior

Caption: Hypothesized this compound signaling pathway in the brain.

Experimental Workflow

Experimental_Workflow A Animal Preparation (Ovariectomy, Recovery) B Hormone Priming (Estradiol Benzoate 48h prior, Progesterone 4-6h prior) A->B C Randomization to Groups (Vehicle vs. This compound) B->C D Drug Administration (Intranasal) C->D E Behavioral Testing (Acclimatization, Male Introduction) D->E F Data Collection (Video Recording) E->F G Data Analysis (Scoring of Behaviors, Statistical Analysis) F->G

Caption: Workflow for a typical this compound efficacy study in rats.

Troubleshooting Logic

Troubleshooting_Logic Start Low Efficacy Observed CheckHormones Verify Hormone Priming Protocol? Start->CheckHormones CheckDose Conduct Dose- Response Study? Start->CheckDose CheckAdmin Refine Intranasal Administration Technique? Start->CheckAdmin CheckAnimals Review Animal Model Suitability? Start->CheckAnimals SolutionHormones Optimize Hormone Dosage and Timing CheckHormones->SolutionHormones If Inadequate SolutionDose Identify Optimal Effective Dose CheckDose->SolutionDose If Not Done SolutionAdmin Ensure Consistent Delivery to Olfactory Epithelium CheckAdmin->SolutionAdmin If Inconsistent SolutionAnimals Standardize Strain and Acclimatization CheckAnimals->SolutionAnimals If Variable

Caption: Logical flow for troubleshooting low efficacy in this compound studies.

References

Optimizing Orenetide Dosage for In Vivo Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Orenetide (also known under the development code BP101 and brand name Desirix) dosage for in vivo experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel synthetic five-amino-acid peptide developed for the treatment of hypoactive sexual desire disorder (HSDD).[1][2] It is typically administered as a nasal spray.[1][3] While its full mechanism of action is still under investigation, evidence suggests that this compound acts on brain structures responsible for regulating sexual and reproductive behavior, such as the hypothalamus and the limbic-reticular system.[1] Preclinical studies in rats indicate that the medial preoptic area of the hypothalamus is a key site of action. It is hypothesized that this compound may modulate the balance of excitatory (e.g., dopamine, norepinephrine, oxytocin, melanocortins) and inhibitory (e.g., serotonin, opioids) neurotransmitters that govern sexual response.

Q2: What is a recommended starting dose for this compound in a rodent model of low sexual motivation?

A2: Based on preclinical studies in ovariectomized female rats, a model for low sexual motivation, the following dosages have been shown to be effective:

  • Intranasal Administration:

    • Acute administration of 300 μg/kg moderately increases sexual motivation.

    • Daily administration of 75 μg/kg or 300 μg/kg over a period of 10 days has been shown to significantly increase sexual motivation.

  • Direct Brain Infusion (into the medial preoptic area):

    • 1 μg and 5 μg per rat have been shown to increase sexual motivation.

It is recommended to start with a dose within this range and optimize based on the specific experimental design and observed effects.

Q3: How should this compound be prepared and administered for in vivo experiments?

A3: For intranasal administration in rodent models, this compound can be dissolved in a suitable vehicle such as saline. For direct brain infusion, sterile artificial cerebrospinal fluid (aCSF) is an appropriate vehicle. The concentration should be calculated to deliver the desired dose in a small volume, typically a few microliters for intracerebral injections.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Lack of behavioral effect after intranasal administration. 1. Insufficient Dosage: The dose may be too low for the specific animal model or strain. 2. Improper Administration Technique: The nasal spray may not be effectively reaching the olfactory mucosa. 3. Hormonal Priming: In models of female sexual behavior, appropriate hormonal priming (e.g., with estradiol benzoate and progesterone) is crucial.1. Dose Escalation: Gradually increase the dose within the reported effective range (e.g., starting from 75 μg/kg and increasing to 300 μg/kg for daily administration in rats). 2. Refine Technique: Ensure the animal's head is properly restrained and the nasal spray is delivered to the nasal cavity, allowing for absorption by the olfactory and trigeminal nerves. 3. Verify Hormonal Priming Protocol: Confirm that the hormonal priming regimen is appropriate for the chosen animal model to induce a baseline level of sexual receptivity.
High variability in experimental results. 1. Inconsistent Drug Administration: Variations in the volume or site of administration can lead to inconsistent drug exposure. 2. Individual Animal Differences: Biological variability among animals can contribute to varied responses. 3. Environmental Factors: Stress or other environmental distractors can influence behavioral outcomes.1. Standardize Administration: Use precise micropipettes for administration and ensure consistent technique across all animals. 2. Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability. 3. Control Experimental Environment: Conduct behavioral testing in a quiet, low-stress environment and acclimatize animals to the testing procedures.
Adverse effects or toxicity observed. 1. High Dosage: The administered dose may be approaching toxic levels. 2. Vehicle-Related Effects: The vehicle used to dissolve this compound may be causing adverse reactions.1. Dose De-escalation: Reduce the dosage to the lower end of the effective range. 2. Vehicle Control Group: Always include a vehicle-only control group to differentiate between drug- and vehicle-induced effects. Consider alternative, well-tolerated vehicles if necessary.

Quantitative Data Summary

The following table summarizes the effective dosages of this compound (BP101) identified in a preclinical study using a rat model of low sexual motivation.

Administration Route Dosage Animal Model Observed Effect Reference
Intranasal (Acute) 300 μg/kgOvariectomized female ratsModerate increase in sexual motivation
Intranasal (Chronic) 75 μg/kg/dayOvariectomized female ratsTwo-fold increase in sexual motivation
Intranasal (Chronic) 300 μg/kg/dayOvariectomized female ratsTwo-fold increase in sexual motivation
Intracerebral Infusion (Medial Preoptic Area) 1 μ g/rat Ovariectomized female ratsIncreased sexual motivation
Intracerebral Infusion (Medial Preoptic Area) 5 μ g/rat Ovariectomized female ratsIncreased sexual motivation

Experimental Protocols

In Vivo Model of Low Sexual Motivation in Female Rats

This protocol is based on the methodology described by Andreev-Andrievskiy et al., 2017.

  • Animal Model: Bilaterally ovariectomized female rats are used to create a model of low sexual motivation.

  • Hormonal Priming: To induce a baseline level of sexual receptivity, rats are primed with a suboptimal combination of estradiol benzoate (EB) and progesterone (P).

    • A typical regimen involves subcutaneous injections of EB followed by an injection of P prior to behavioral testing.

  • This compound Administration:

    • Intranasal: this compound is dissolved in saline and administered to the nasal cavity.

    • Intracerebral: this compound is dissolved in aCSF and infused directly into the medial preoptic area using stereotaxic surgery and cannulation.

  • Behavioral Testing:

    • Sexual behavior is assessed by pairing the female rat with a sexually experienced male rat.

    • Key behavioral endpoints include:

      • Solicitation Frequency: An indicator of sexual motivation.

      • Lordosis Frequency and Ratio: Measures of consummatory sexual behavior.

Visualizations

experimental_workflow cluster_animal_prep Animal Preparation cluster_drug_admin This compound Administration cluster_behavioral_testing Behavioral Assessment cluster_data_analysis Data Analysis ovariectomy Bilateral Ovariectomy in Female Rats hormonal_priming Hormonal Priming (Estradiol Benzoate + Progesterone) ovariectomy->hormonal_priming Induces low sexual motivation intranasal Intranasal Administration hormonal_priming->intranasal intracerebral Intracerebral Infusion (Medial Preoptic Area) hormonal_priming->intracerebral pairing Pairing with Stud Male Rat intranasal->pairing intracerebral->pairing measurement Measurement of Sexual Behavior (Solicitation, Lordosis) pairing->measurement analysis Statistical Analysis of Behavioral Data measurement->analysis

Caption: Experimental workflow for assessing this compound's effect on female rat sexual behavior.

orenetide_signaling_pathway cluster_input Drug Administration cluster_brain Central Nervous System cluster_output Behavioral Outcome cluster_neurotransmitters Hypothesized Neurotransmitter Effects This compound This compound (Intranasal Administration) mpoa Medial Preoptic Area (mPOA) of the Hypothalamus This compound->mpoa Acts on neurotransmitter Modulation of Neurotransmitter Balance mpoa->neurotransmitter Leads to sexual_motivation Increased Sexual Motivation neurotransmitter->sexual_motivation Results in excitatory ↑ Excitatory (Dopamine, Norepinephrine, Oxytocin, Melanocortins) neurotransmitter->excitatory inhibitory ↓ Inhibitory (Serotonin, Opioids) neurotransmitter->inhibitory

Caption: Hypothesized signaling pathway for this compound in promoting sexual motivation.

References

Overcoming poor Orenetide solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming challenges related to the poor solubility of Orenetide in aqueous buffers.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound.

Issue Possible Cause Recommended Action
This compound powder does not dissolve in neutral buffer (e.g., PBS pH 7.4). This compound is a basic peptide and has its lowest solubility near its isoelectric point (pI).Attempt to dissolve this compound in a slightly acidic buffer (e.g., pH 4-6). A common starting point is 10% acetic acid in sterile water.[1]
The solution becomes cloudy or forms a precipitate after initial dissolution. The concentration of this compound exceeds its solubility limit in the chosen buffer, or the buffer components are causing precipitation.Centrifuge the solution to pellet the precipitate and use the supernatant.[2] Alternatively, try dissolving the peptide in a small amount of an organic solvent like DMSO first, and then slowly add the aqueous buffer while vortexing.[2][3]
Solubility is still poor even in acidic buffers. The peptide may be forming aggregates due to hydrophobic interactions.Use sonication to aid dissolution.[4] Gentle warming (below 40°C) can also be attempted, but monitor for any signs of degradation.
Inconsistent results in bioassays. Incomplete dissolution of this compound leading to inaccurate concentration of the active peptide.Always ensure the this compound solution is clear and free of particulates before use. It is recommended to centrifuge the solution and use the supernatant for experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving this compound?

A1: Based on its amino acid sequence (Thr-Lys-Pro-Arg-Pro), this compound is a basic peptide. Therefore, it is recommended to start with a slightly acidic solvent. Try dissolving the peptide in sterile, distilled water first. If it does not dissolve, add a small amount of 10-30% acetic acid dropwise until the peptide dissolves.

Q2: How can I determine the net charge and isoelectric point (pI) of this compound?

A2: The net charge can be estimated by assigning a value of +1 to each basic residue (Lysine, Arginine, and the N-terminus) and -1 to each acidic residue (Aspartic acid, Glutamic acid, and the C-terminus) at a neutral pH. For this compound (Thr-Lys-Pro-Arg-Pro), at pH 7, Lysine (+1), Arginine (+1), and the N-terminus (+1) contribute to a net positive charge, making it a basic peptide. The isoelectric point (pI), the pH at which the net charge is zero, can be predicted using online tools based on the amino acid sequence. Peptides are least soluble at their pI.

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, if this compound proves difficult to dissolve in aqueous solutions, a small amount of an organic co-solvent can be used. Dimethyl sulfoxide (DMSO) is a common choice. First, dissolve the peptide in a minimal amount of DMSO, and then slowly add the desired aqueous buffer to the final concentration while vortexing. Be aware of the compatibility of the organic solvent with your downstream experiments.

Q4: What is the best way to store this compound solutions?

A4: For long-term storage, it is best to store this compound as a lyophilized powder at -20°C or -80°C. If you have a stock solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For short-term storage, a solution can be kept at 4°C for a few days, but stability should be verified for your specific experimental conditions.

Q5: What should I do if I observe aggregation or precipitation over time?

A5: Aggregation can be a problem for many peptides. If you observe precipitation in your stock solution upon storage, it is best to prepare fresh solutions for your experiments. To minimize aggregation, ensure the peptide is fully dissolved initially and consider storing it at a lower concentration. Using buffers with appropriate pH and ionic strength can also help maintain solubility.

Data Presentation

The following table provides illustrative data on the potential solubility of this compound in various common aqueous buffers. This data is based on the predicted physicochemical properties of this compound and general peptide solubility principles. Actual solubility should be determined experimentally.

Buffer System pH Estimated Solubility (mg/mL) Observations
Phosphate-Buffered Saline (PBS)7.4< 0.1Likely to be poorly soluble due to proximity to the isoelectric point.
10 mM Sodium Acetate5.01 - 5Improved solubility in acidic conditions.
10 mM Citrate Buffer4.0> 5Expected to be highly soluble.
10 mM Tris Buffer8.5< 0.5Solubility may decrease as the pH approaches the pI from the basic side.
Sterile Water with 0.1% Acetic Acid~3.0> 10High solubility expected in strongly acidic conditions.

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing of this compound

This protocol outlines a method to quickly assess the solubility of this compound in different solvents.

Materials:

  • Lyophilized this compound

  • Sterile, distilled water

  • 10% (v/v) Acetic Acid in sterile water

  • 0.1 M Ammonium Bicarbonate in sterile water

  • Dimethyl sulfoxide (DMSO)

  • Various aqueous buffers (e.g., PBS, Tris, Acetate)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Weigh out a small, known amount of this compound (e.g., 1 mg) into a microcentrifuge tube.

  • Add a small volume of the first test solvent (e.g., 100 µL of sterile water) to achieve a target concentration of 10 mg/mL.

  • Vortex the tube for 30 seconds. Observe if the peptide dissolves completely (a clear solution).

  • If the peptide is not soluble, try sonication for 5-10 minutes in a water bath.

  • If still insoluble, proceed to the next solvent system. For basic peptides like this compound, add 10% acetic acid dropwise. For acidic peptides, 0.1 M ammonium bicarbonate could be used.

  • If aqueous solutions fail, start with a fresh sample of lyophilized this compound and attempt to dissolve it in a minimal volume of DMSO (e.g., 20 µL). Once dissolved, slowly add the desired aqueous buffer to the final concentration.

  • Record the solvent system and the approximate concentration at which this compound fully dissolves.

Protocol 2: Preparation of an this compound Stock Solution

This protocol describes a general procedure for preparing a stock solution of this compound.

Materials:

  • Lyophilized this compound

  • Chosen solvent from Protocol 1 (e.g., 10% acetic acid or sterile water if soluble)

  • Sterile, appropriately sized tubes for the stock solution

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Equilibrate the lyophilized this compound vial to room temperature.

  • Centrifuge the vial briefly.

  • Add the appropriate volume of the chosen solvent to the vial to achieve the desired stock concentration (e.g., add 1 mL of 10% acetic acid to 1 mg of this compound for a 1 mg/mL stock solution).

  • Vortex thoroughly until the peptide is completely dissolved. A clear solution should be obtained.

  • If necessary, briefly sonicate to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.

  • Label the aliquots clearly with the peptide name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or -80°C.

Visualizations

Troubleshooting_Workflow This compound Solubility Troubleshooting Workflow start Start: Lyophilized this compound dissolve_neutral Attempt to dissolve in neutral buffer (e.g., PBS pH 7.4) start->dissolve_neutral is_soluble_neutral Is it soluble? dissolve_neutral->is_soluble_neutral dissolve_acidic Attempt to dissolve in acidic buffer (e.g., 10% Acetic Acid) is_soluble_neutral->dissolve_acidic No success Success: Clear Solution Proceed with experiment is_soluble_neutral->success Yes is_soluble_acidic Is it soluble? dissolve_acidic->is_soluble_acidic use_cosolvent Use organic co-solvent (e.g., DMSO) then add aqueous buffer is_soluble_acidic->use_cosolvent No is_soluble_acidic->success Yes is_soluble_cosolvent Is it soluble? use_cosolvent->is_soluble_cosolvent sonicate Apply sonication is_soluble_cosolvent->sonicate No is_soluble_cosolvent->success Yes is_soluble_sonicate Is it soluble? sonicate->is_soluble_sonicate is_soluble_sonicate->success Yes fail Insoluble: Consider peptide modification or alternative formulation is_soluble_sonicate->fail No

Caption: Troubleshooting workflow for dissolving this compound.

Orenetide_Solubility_Factors Key Factors Influencing this compound Solubility cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors This compound This compound Solubility amino_acid Amino Acid Composition (Basic: Lys, Arg) This compound->amino_acid ph pH of Buffer (More soluble in acidic pH) This compound->ph temperature Temperature (Gentle warming can help) This compound->temperature concentration Peptide Concentration (Saturation limit) This compound->concentration buffer_components Buffer Components (Ionic strength, excipients) This compound->buffer_components aggregation Aggregation Tendency (Hydrophobic interactions) This compound->aggregation

Caption: Factors influencing this compound's solubility.

References

Technical Support Center: Orenetide in Neuronal Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific data on the off-target effects of Orenetide in neuronal cell cultures is not available in peer-reviewed literature. This technical support center provides guidance based on the general principles of neuropeptide function and common experimental challenges encountered with peptides in neuronal cell culture systems. The information herein is intended to be a proactive resource for researchers and should be supplemented with rigorous experimental controls.

Frequently Asked Questions (FAQs)

Q1: What is the known primary mechanism of action for this compound?

A1: this compound, also known as BP101, is a five-amino-acid synthetic peptide developed for the treatment of hypoactive sexual desire disorder (HSDD).[1][2] Its mechanism is thought to involve the modulation of excitatory and inhibitory neurotransmitter pathways that regulate sexual response.[1] Animal studies suggest it may promote female sexual receptivity, potentially involving GABAergic and dopaminergic neurons.[1]

Q2: Are there any documented off-target effects of this compound from clinical trials?

A2: Clinical trials have reported adverse events such as headaches, nasal dryness, and an unpleasant odor, with most being mild in severity.[1] These are considered systemic side effects and do not provide specific information about off-target molecular interactions in neuronal cells.

Q3: What are potential, unverified off-target effects I should consider in my neuronal culture experiments with this compound?

A3: While not empirically demonstrated for this compound, neuropeptides can exhibit promiscuous binding to G protein-coupled receptors (GPCRs) or modulate various signaling pathways beyond their primary target. Researchers should consider the possibility of this compound interacting with other neuropeptide receptors, ion channels, or growth factor signaling cascades in neurons.

Q4: How can I differentiate between on-target and off-target effects in my experiments?

A4: To distinguish between on-target and potential off-target effects, it is crucial to include specific controls. This can involve using a scrambled peptide sequence of this compound as a negative control, employing specific receptor antagonists for the presumed target receptor, and utilizing neuronal cell lines with and without the expression of the target receptor.

Q5: What are the best practices for preparing and applying this compound to neuronal cultures?

A5: Peptides should be reconstituted in a sterile, compatible solvent at a concentrated stock solution and then diluted to the final working concentration in the cell culture medium immediately before use. It is advisable to perform a dose-response curve to determine the optimal concentration and to minimize the potential for off-target effects that may occur at higher concentrations.

Troubleshooting Guide

This guide addresses potential issues researchers might face when studying this compound in neuronal cell cultures.

Observed Issue Potential Cause (Off-Target Related) Troubleshooting Steps
Unexpected changes in neuronal viability or morphology. This compound may be activating unintended apoptotic or stress-related signaling pathways.1. Perform a detailed dose-response and time-course analysis to identify a non-toxic concentration range.2. Conduct cell viability assays (e.g., MTT, LDH) and apoptosis assays (e.g., TUNEL, caspase-3 activity).3. Investigate the activation of stress-activated protein kinases (SAPKs) like JNK and p38 via Western blot.
Alterations in synaptic activity or neuronal network firing. The peptide could be modulating the expression or function of ion channels or neurotransmitter receptors not directly related to its primary target.1. Use multi-electrode array (MEA) or patch-clamp electrophysiology to characterize changes in neuronal firing patterns.2. Assess the expression levels of key ion channels and neurotransmitter receptors using qPCR or Western blot.3. Test for modulation of presynaptic protein expression, such as synaptophysin.
Changes in gene expression unrelated to the expected signaling pathway. This compound might be activating alternative transcription factors through secondary messenger cascades.1. Perform RNA sequencing to get a global view of gene expression changes.2. Use pathway analysis software to identify unexpected signaling pathways that are activated.3. Validate the activation of key transcription factors in these pathways via techniques like reporter assays or nuclear fractionation followed by Western blot.
Inconsistent experimental results. Peptide degradation or aggregation in the culture medium can lead to variable effective concentrations.1. Ensure proper storage of the peptide stock solution.2. Consider the stability of the peptide in your specific culture medium and time frame; perform a stability assay if necessary.3. Always prepare fresh dilutions from a stock solution for each experiment.

Experimental Protocols

Protocol 1: Assessment of Neuronal Viability using MTT Assay
  • Cell Plating: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y, PC12) in a 96-well plate at a predetermined optimal density.

  • Cell Treatment: After allowing the cells to adhere and differentiate (if necessary), treat them with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Following treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Protocol 2: Western Blot for Activation of Signaling Pathways
  • Cell Lysis: After treating cultured neuronal cells with this compound for a specific time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total forms of proteins in key signaling pathways (e.g., p-ERK/ERK, p-Akt/Akt, p-JNK/JNK) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Below are diagrams illustrating hypothetical off-target signaling pathways that a neuropeptide like this compound could modulate in neuronal cells.

G cluster_0 This compound This compound GPCR Off-Target GPCR This compound->GPCR PLC PLC GPCR->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Downstream Downstream Effects (e.g., Gene Expression) Ca->Downstream PKC->Downstream G cluster_1 This compound This compound Receptor Off-Target Receptor (e.g., Growth Factor Receptor) This compound->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Altered Transcription (Proliferation, Survival) ERK->Transcription G cluster_2 start Start Experiment prepare Prepare this compound and Controls start->prepare treat Treat Neuronal Cultures prepare->treat assess Assess Endpoints (Viability, Signaling, etc.) treat->assess analyze Analyze Data assess->analyze unexpected Unexpected Results? analyze->unexpected troubleshoot Consult Troubleshooting Guide unexpected->troubleshoot Yes conclude Conclude and Report unexpected->conclude No troubleshoot->prepare

References

Technical Support Center: Orenetide Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Orenetide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in selecting a patient population for this compound clinical trials?

A1: The primary challenges in patient selection for this compound trials include the heterogeneity of the target patient populations (e.g., gastroparesis, short bowel syndrome) and the lack of validated predictive biomarkers. Identifying patients most likely to respond to an EP4 receptor agonist is crucial for demonstrating efficacy. Careful definition of inclusion and exclusion criteria based on disease etiology, severity, and prior treatment history is essential.

Q2: How can the high placebo response rate observed in gastrointestinal motility trials be mitigated in an this compound study?

A2: Mitigating the high placebo response involves several strategies. These include stringent patient selection to exclude those with fluctuating symptoms, a standardized baseline period to establish stable disease activity, centralized and blinded review of endpoint data, and training for both patients and investigators to manage expectations.

Q3: What are the most critical safety parameters to monitor during an this compound clinical trial?

A3: Given this compound's mechanism as a prostaglandin E2 (PGE2) receptor 4 (EP4) agonist, critical safety parameters to monitor include gastrointestinal side effects such as diarrhea, nausea, and abdominal pain. Additionally, monitoring for potential cardiovascular effects, changes in electrolyte balance, and any signs of hypersensitivity reactions is recommended.

Q4: How should the dose-response relationship for this compound be established effectively in early-phase clinical trials?

A4: Establishing a clear dose-response relationship requires a well-designed dose-escalation study. Utilizing an adaptive trial design can be beneficial, allowing for modification of dose levels and patient allocation based on accumulating data. Incorporating pharmacokinetic (PK) and pharmacodynamic (PD) modeling can help in predicting the optimal dose range for later-phase trials.

Troubleshooting Guides

Issue: High variability in primary endpoint measurements for gastric emptying.

  • Potential Cause 1: Inconsistent meal composition. The composition and caloric content of the standardized meal used for gastric emptying scintigraphy can significantly impact results.

    • Troubleshooting Step: Ensure strict adherence to the standardized meal protocol across all clinical sites. Provide detailed instructions and training to site staff.

  • Potential Cause 2: Variability in image acquisition and analysis. Differences in imaging protocols and software used for analysis can introduce variability.

    • Troubleshooting Step: Implement a centralized imaging core laboratory to standardize image acquisition protocols and analysis.

  • Potential Cause 3: Patient-related factors. Factors such as anxiety, diet, and concomitant medications can affect gastric emptying.

    • Troubleshooting Step: Provide patients with a detailed diary to record their diet and any changes in their routine or medications. Schedule study visits at the same time of day to minimize diurnal variations.

Issue: Unexpectedly high incidence of diarrhea in the treatment arm.

  • Potential Cause 1: Dose-related effect. Diarrhea is a known potential side effect of EP4 receptor agonists due to their effects on intestinal fluid secretion.

    • Troubleshooting Step: Analyze the incidence and severity of diarrhea across different dose cohorts to determine if it is dose-dependent. Consider implementing a dose-titration schedule to improve tolerability.

  • Potential Cause 2: Interaction with concomitant medications. Certain medications can exacerbate gastrointestinal side effects.

    • Troubleshooting Step: Review the concomitant medication logs of affected participants to identify any potential drug-drug interactions.

  • Potential Cause 3: Underlying patient characteristics. Patients with a history of irritable bowel syndrome with diarrhea (IBS-D) may be more susceptible.

    • Troubleshooting Step: Conduct a subgroup analysis to determine if patients with specific baseline characteristics are at a higher risk.

Data Presentation

Table 1: Hypothetical Phase IIa Dose-Ranging Study Results for this compound in Gastroparesis

Dose GroupNChange from Baseline in Gastric Emptying at 4 hours (%)Responder Rate (%)*Incidence of Diarrhea (%)
Placebo505.22010
This compound 10 mg5012.53515
This compound 25 mg5018.94825
This compound 50 mg5020.15235

*Responder rate defined as a ≥15% improvement in gastric emptying from baseline.

Experimental Protocols

Protocol: Assessment of Gastric Emptying by Scintigraphy

  • Patient Preparation: Patients will fast for at least 8 hours overnight prior to the study.

  • Standardized Meal: Patients will consume a standardized low-fat, egg-based meal labeled with 1 mCi of 99mTc-sulfur colloid.

  • Image Acquisition: Anterior and posterior images of the stomach will be acquired immediately after meal ingestion (time 0) and at 1, 2, and 4 hours post-ingestion.

  • Data Analysis: The geometric mean of the anterior and posterior counts will be used to correct for tissue attenuation. The percentage of gastric retention at each time point will be calculated relative to the initial counts at time 0.

Mandatory Visualization

Orenetide_Signaling_Pathway This compound This compound EP4R EP4 Receptor This compound->EP4R Binds to AC Adenylate Cyclase EP4R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation, ion transport) PKA->Cellular_Response Phosphorylates targets leading to

Caption: this compound signaling pathway via the EP4 receptor.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline_Assessment Baseline Assessment (Gastric Emptying, Symptoms) Patient_Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm Treatment Arm (this compound) Randomization->Treatment_Arm Placebo_Arm Placebo Arm Randomization->Placebo_Arm Follow_Up Follow-Up Visits (Safety & Efficacy Assessment) Treatment_Arm->Follow_Up Placebo_Arm->Follow_Up Endpoint_Analysis Primary & Secondary Endpoint Analysis Follow_Up->Endpoint_Analysis

Caption: Generalized workflow for an this compound clinical trial.

Troubleshooting_Logic High_Variability High Variability in Endpoint Measurement Cause1 Inconsistent Meal Protocol? High_Variability->Cause1 Solution1 Standardize Meal Protocol Across All Sites Cause1->Solution1 Yes Cause2 Imaging Protocol Variability? Cause1->Cause2 No Solution2 Implement Centralized Imaging Core Lab Cause2->Solution2 Yes Cause3 Patient-Related Factors? Cause2->Cause3 No Solution3 Utilize Patient Diaries & Consistent Visit Times Cause3->Solution3 Yes

Caption: Troubleshooting logic for high endpoint variability.

Why did the Orenetide Phase II trial fail to meet endpoints

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the Orenetide Phase II trial for Hypoactive Sexual Desire Disorder (HSDD).

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the failure of the this compound Phase II trial?

The this compound Phase II dose-ranging study, conducted in Australia and New Zealand, failed to meet its co-primary endpoints. The trial did not demonstrate a statistically significant superiority of this compound over placebo in improving sexual desire, as measured by the Female Sexual Function Index (FSFI) desire domain, and in reducing the distress associated with low sexual desire, as measured by the Female Sexual Distress Scale-DAO (FSDS-DAO).[1][2] Secondary efficacy endpoints also did not show a statistically significant difference compared to placebo.[2]

Q2: What were the specific endpoints of the Phase II trial?

The co-primary endpoints were:

  • An increase in the score of the desire domain of the Female Sexual Function Index (FSFI).

  • A decrease in the score on the Female Sexual Distress Scale-DAO (FSDS-DAO), which measures the degree to which a participant is bothered by low sexual desire.[1][2]

Q3: Were there any safety concerns with this compound in the Phase II trial?

No new safety signals were identified in the Phase II trial. The safety profile of this compound was consistent with its previously known safety profile from earlier studies.

Q4: What was the proposed mechanism of action for this compound?

This compound (also known as BP-101) is a synthetic peptide administered as a nasal spray. Its proposed mechanism of action involves acting on the central nervous system, specifically the hypothalamus and the limbic system, which are key brain regions for regulating sexual behavior. The hypothesis is that this compound modulates the balance between excitatory neurotransmitters (like dopamine and norepinephrine) and inhibitory neurotransmitters (like serotonin) that govern sexual desire. Animal studies in rats indicated that the medial preoptic area of the hypothalamus is a likely site of action for promoting female sexual receptivity.

Q5: What was the design of the failed Phase II clinical trial?

It was a randomized, double-blind, placebo-controlled, dose-ranging study.

  • Participants: 667 women were screened, and 453 were randomized to treatment across 13 sites in Australia and New Zealand.

  • Treatment Arms: The trial evaluated three different daily doses of this compound (0.9mg, 1.8mg, and 2.52mg) administered as a nasal spray, compared to a placebo.

  • Duration: The treatment period was 28 days.

Troubleshooting Guide for Experimental Discrepancies

Issue: Discrepancy between results from the Russian trials and the Phase II trial in Australia and New Zealand.

Possible Causes and Troubleshooting Steps:

  • Population Differences: The successful Phase II and III trials of this compound (marketed as Desirix in Russia) were conducted in a Russian population. The failed Phase II trial was conducted in Australia and New Zealand. Genetic, cultural, and lifestyle differences between these populations could have influenced the drug's efficacy and the placebo response.

    • Recommendation: When designing future trials for drugs targeting HSDD, consider conducting smaller, exploratory studies in diverse populations to assess for potential differences in response before launching large-scale, resource-intensive trials.

  • Placebo Effect: A significant placebo effect is often observed in clinical trials for sexual dysfunction. The magnitude of the placebo response in the Australian and New Zealand cohort may have been higher than in the Russian trials, making it difficult to demonstrate a statistically significant difference for this compound.

    • Recommendation: Implement rigorous patient screening and education protocols to manage expectations and potentially mitigate an inflated placebo response. Consider adaptive trial designs that can account for a higher-than-expected placebo effect.

  • Dose Selection: The dose-ranging study used 0.9mg, 1.8mg, and 2.52mg doses. It is possible that the optimal therapeutic window for this specific population was missed, or that higher doses were required to elicit a significant effect over placebo.

    • Recommendation: A thorough analysis of any dose-response relationship, even if not statistically significant, from the failed trial should be conducted. This may inform the design of future studies with a different dosing strategy.

Data Presentation

Table 1: this compound Phase II Trial (Australia & New Zealand) - Summary of Endpoints and Outcomes

EndpointThis compound (All Doses)PlaceboOutcome
Co-Primary Endpoint 1: Change in FSFI Desire Domain ScoreNot Statistically Significant vs. PlaceboNot Statistically Significant vs. This compoundFailed to Meet Endpoint
Co-Primary Endpoint 2: Change in FSDS-DAO ScoreNot Statistically Significant vs. PlaceboNot Statistically Significant vs. This compoundFailed to Meet Endpoint
Secondary Endpoints Not Statistically Significant vs. PlaceboNot Statistically Significant vs. This compoundFailed to Meet Endpoints

Note: Specific quantitative data from this trial were not publicly released by Ovoca Bio. The outcome is based on the company's announcement of the top-line results.

Experimental Protocols

Protocol Summary: this compound Phase II Dose-Ranging Trial (Australia & New Zealand)

  • Study Design: A multi-center, randomized, double-blind, placebo-controlled study.

  • Inclusion Criteria (General): Premenopausal women diagnosed with generalized, acquired HSDD.

  • Intervention:

    • This compound 0.9mg, administered as a daily nasal spray.

    • This compound 1.8mg, administered as a daily nasal spray.

    • This compound 2.52mg, administered as a daily nasal spray.

    • Placebo, administered as a daily nasal spray.

  • Treatment Duration: 28 days.

  • Primary Outcome Measures:

    • Change from baseline in the Female Sexual Function Index (FSFI) desire domain score at the end of the treatment period.

    • Change from baseline in the Female Sexual Distress Scale-DAO (FSDS-DAO) score at the end of the treatment period.

  • Data Analysis: The primary analysis was a comparison of the change in scores from baseline to the end of treatment between each this compound dose group and the placebo group.

Visualizations

Orenetide_Signaling_Pathway cluster_CNS Central Nervous System cluster_neurotransmitters Neurotransmitter Balance This compound This compound (Nasal Spray) Hypothalamus Hypothalamus (Medial Preoptic Area) This compound->Hypothalamus Acts on Limbic_System Limbic System This compound->Limbic_System Acts on Excitatory Excitatory Neurotransmitters (Dopamine, Norepinephrine) Hypothalamus->Excitatory Stimulates Inhibitory Inhibitory Neurotransmitters (Serotonin) Hypothalamus->Inhibitory Inhibits Limbic_System->Excitatory Limbic_System->Inhibitory Sexual_Desire Increased Sexual Desire Excitatory->Sexual_Desire Inhibitory->Sexual_Desire Suppresses Decreased_Distress Decreased Distress Sexual_Desire->Decreased_Distress

Caption: Proposed mechanism of action for this compound in the central nervous system.

Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (n=453) cluster_treatment 28-Day Treatment Period cluster_endpoints Endpoint Analysis cluster_results Results P Premenopausal Women with HSDD Screened (n=667) R Randomization P->R A This compound 0.9mg R->A B This compound 1.8mg R->B C This compound 2.52mg R->C D Placebo R->D E Primary Endpoints: - Change in FSFI Desire Domain - Change in FSDS-DAO A->E B->E C->E D->E F No Statistically Significant Difference vs. Placebo E->F

References

Navigating the Complex Landscape of Orenetide Clinical Trial Data: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals navigating the clinical trial data for Orenetide, a novel synthetic peptide for Hypoactive Sexual Desire Disorder (HSDD), are met with a challenging landscape of conflicting results. Earlier clinical trials conducted in Russia demonstrated promising efficacy, while a subsequent trial in Australia and New Zealand failed to meet its primary endpoints. This technical support guide provides a comprehensive overview of the available data, detailed experimental protocols, and a framework for interpreting these disparate findings.

Frequently Asked Questions (FAQs)

Q1: What is the primary conflict in the this compound clinical trial results?

A1: The central conflict lies between the positive outcomes of the Russian Phase II and III trials and the negative results of the Phase II dose-ranging study conducted in Australia and New Zealand. The Russian Phase III trial (NCT03463707) showed a statistically significant increase in the number of satisfying sexual events (SSEs), its primary endpoint.[1] In contrast, the subsequent Phase II trial, sponsored by Ovoca Bio, did not demonstrate a statistically significant superiority of this compound over placebo on its co-primary endpoints: the change in the Female Sexual Function Index (FSFI) desire domain and the Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO).[2][3]

Q2: What was the dosage of this compound used in these trials?

A2: The successful Russian Phase III trial utilized a daily dose of 2 mg of this compound administered as a nasal spray. The Phase II trial in Australia and New Zealand was a dose-ranging study; however, the specific dose arms have not been publicly disclosed in the available search results.

Q3: Were there differences in the patient populations of these trials?

A3: Both the Russian and the Australian/New Zealand trials enrolled premenopausal women diagnosed with HSDD.[4] However, without access to the detailed baseline characteristics from both studies, a direct comparison to identify potential demographic or clinical differences that might have influenced the outcomes is not possible at this time.

Q4: Why were different primary endpoints used in the trials?

A4: The rationale for changing the primary endpoint from the number of SSEs in the Russian trials to the FSFI desire domain and FSDS-DAO in the Australian/New Zealand trial has not been explicitly stated by the sponsor. The FSFI desire domain is a validated instrument for assessing sexual desire and is often used in HSDD clinical trials.[5] The choice of a different primary endpoint could reflect an attempt to align with evolving regulatory expectations or to capture a different aspect of the treatment effect. However, the discrepancy in endpoints is a critical factor when comparing the trial outcomes.

Q5: How significant is the placebo effect in HSDD trials?

A5: The placebo effect is a well-documented and significant factor in clinical trials for HSDD. The complexities of female sexual desire, which can be influenced by psychological and interpersonal factors, contribute to a notable response in placebo groups. This high placebo response can make it challenging to demonstrate a statistically significant drug effect.

Troubleshooting Conflicting Data: A Step-by-Step Guide

Interpreting conflicting clinical trial results requires a systematic approach. The following guide and logical workflow can help researchers dissect the available information and form a more nuanced understanding of the this compound data.

Step 1: Comparative Analysis of Trial Designs

A thorough comparison of the key parameters of the successful Russian Phase III trial and the failed Australian/New Zealand Phase II trial is the first step in identifying potential sources of discrepancy.

Parameter Russian Phase III Trial (NCT03463707) Australian/New Zealand Phase II Trial Reference
Primary Endpoint Change in the number of satisfying sexual events (SSEs)Co-primary: Change in FSFI desire domain & FSDS-DAO
Dosage 2 mg/day nasal sprayDose-ranging study (specific doses not publicly available)
Patient Population Premenopausal women with HSDDPremenopausal women with HSDD
Sample Size 189 participants randomized667 women screened, 453 randomized
Treatment Duration 4 weeks4 weeks of daily dosing
Follow-up 8 weeks8 weeks no-treatment follow-up
Step 2: Understanding the Methodologies

Delving into the specifics of the experimental protocols can reveal subtle but important differences that may have contributed to the divergent outcomes.

While the exact mechanism of action of this compound is still under investigation, it is believed to be a synthetic peptide that acts on the central nervous system.

Orenetide_Pathway This compound This compound (Nasal Spray) CNS Central Nervous System This compound->CNS Acts on Neurotransmitter Modulation of Neurotransmitters CNS->Neurotransmitter SexualDesire Increased Sexual Desire Neurotransmitter->SexualDesire

Caption: Hypothesized signaling pathway of this compound.

The general workflow for the this compound clinical trials involved several key stages, from patient recruitment to data analysis.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessment InformedConsent->Baseline Randomization Randomization (this compound vs. Placebo) Baseline->Randomization Treatment 4-Week Treatment Period Randomization->Treatment FollowUp 8-Week Follow-up Treatment->FollowUp DataCollection Data Collection (eDiaries, Questionnaires) FollowUp->DataCollection Analysis Statistical Analysis DataCollection->Analysis

Caption: Generalized workflow of the this compound clinical trials.

Step 3: Logical Troubleshooting of Conflicting Results

When faced with conflicting data, a logical troubleshooting process can help identify the most likely contributing factors.

Troubleshooting_Logic Conflict Conflicting Trial Results Endpoint Difference in Primary Endpoints? Conflict->Endpoint Dosage Difference in Dosage? Conflict->Dosage Population Differences in Patient Population? Conflict->Population Placebo High Placebo Response? Conflict->Placebo Conclusion Potential Explanations Endpoint->Conclusion Dosage->Conclusion Population->Conclusion Placebo->Conclusion

Caption: Logical workflow for troubleshooting conflicting trial results.

Conclusion

References

Validation & Comparative

A Comparative Analysis of Orenetide and Flibanserin for the Treatment of Hypoactive Sexual Desire Disorder (HSDD)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hypoactive Sexual Desire Disorder (HSDD) is a prevalent and distressing condition for many women, characterized by a persistent or recurrent deficiency or absence of sexual fantasies and desire for sexual activity.[1] The development of pharmacological treatments for HSDD has been a significant area of research, leading to the emergence of novel therapeutic agents. This guide provides a detailed comparison of two such agents: Orenetide, an investigational synthetic peptide, and Flibanserin, an FDA-approved non-hormonal medication.

Executive Summary

This compound and Flibanserin represent distinct approaches to the management of HSDD. Flibanserin, a serotonin receptor modulator, is an established treatment for premenopausal women with acquired, generalized HSDD.[2][3] In contrast, this compound is a novel synthetic peptide administered intranasally, with a less clearly defined mechanism of action that is thought to target brain structures integral to sexual behavior. While initial studies in Russia suggested this compound's efficacy, a subsequent Phase II trial in Australia and New Zealand failed to demonstrate superiority over placebo. This guide will delve into the available data on their mechanisms of action, clinical efficacy, and safety profiles to provide a comprehensive resource for the scientific community.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key characteristics and clinical trial data for this compound and Flibanserin.

Table 1: General Characteristics

FeatureThis compoundFlibanserin
Drug Class Synthetic PeptideSerotonin Receptor Modulator
Administration Intranasal SprayOral Tablet
Dosing 2 mg/day (in Russian Phase III trial)100 mg once daily at bedtime
Regulatory Status InvestigationalFDA-approved for premenopausal women with acquired, generalized HSDD

Table 2: Clinical Efficacy in Premenopausal Women with HSDD

Efficacy EndpointThis compound (Phase III Trial - Russia)Flibanserin (Pooled Analysis of VIOLET, DAISY, BEGONIA Trials)
Change in Satisfying Sexual Events (SSEs) per 28 days Mean treatment difference of 1.83 vs. placebo (p=0.02)Mean change of 2.1 vs. 1.2 for placebo (p < 0.0001)
Female Sexual Function Index - Desire Domain (FSFI-d) Score Statistically significant improvement vs. placebo (p<0.05)Mean change of 0.9 vs. 0.6 for placebo (p < 0.0001)
Female Sexual Distress Scale-Revised (FSDS-R) Total Score Mean difference of -3.6 vs. placebo at 8 weeks follow-up (p=0.01)-
FSDS-R Item 13 Score (Bothered by low sexual desire) Significantly greater change vs. placebo (p<0.01 at 4 weeks)Mean change of -0.9 vs. -0.6 for placebo (p < 0.0001)

Note: A Phase II dose-ranging study of this compound in Australia and New Zealand did not show statistically significant superiority over placebo for the co-primary endpoints of change in FSFI desire domain score and FSDS-DAO (a measure of distress).

Table 3: Safety and Tolerability

Adverse EventsThis compound (Phase III Trial - Russia)Flibanserin (Pooled Analysis)
Most Common Adverse Events (≥10%) Not specified in detail, most were mild.Dizziness, Somnolence
Adverse Events Rate 34.7% of participants in the this compound armAdverse events occurred in ≥10% of patients
Serious Adverse Events No serious treatment-related AEs reported-
Discontinuations due to AEs No trial discontinuations due to AEs-

Experimental Protocols

This compound: Phase III Clinical Trial (Russian Federation)
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter, 12-week Phase III clinical trial with parallel arms.

  • Participants: 189 premenopausal women (aged 21-50) with a diagnosis of Lack or loss of sexual desire (ICD-10 code F52.0), equivalent to acquired generalized HSDD, for at least 24 weeks.

  • Intervention: Participants were randomly assigned to receive either this compound (Desirix) 2 mg/day nasal spray or an identical placebo.

  • Treatment Duration: 4 weeks of daily treatment followed by an 8-week no-treatment follow-up period.

  • Primary Efficacy Outcome: Change in the number of satisfying sexual events (SSEs) after 4 weeks of therapy compared to a baseline period.

  • Secondary Efficacy Outcomes: Changes in the Female Sexual Function Index (FSFI) total score and its domains, the Female Sexual Distress Scale-Revised (FSDS-R) total score and item 13, and the Patient's Global Impression of Improvement (PGI-I) score.

Flibanserin: Pivotal Phase III Clinical Trials (VIOLET, DAISY, BEGONIA)
  • Study Design: Three randomized, double-blind, placebo-controlled studies.

  • Participants: Premenopausal women with a diagnosis of acquired, generalized HSDD.

  • Intervention: Participants received either Flibanserin 100 mg once daily at bedtime or a placebo.

  • Treatment Duration: 24 weeks.

  • Efficacy Endpoints:

    • Change from baseline in the number of satisfying sexual events (SSEs) over 28 days.

    • Change from baseline in the Female Sexual Function Index desire domain (FSFI-d) score.

    • Change from baseline in the Female Sexual Distress Scale-Revised Item 13 (FSDS-R-13) score.

Signaling Pathways and Experimental Workflows

Flibanserin's Proposed Mechanism of Action

Flibanserin's mechanism of action is thought to involve the modulation of key neurotransmitter systems in the brain. It acts as a postsynaptic 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. This dual activity is believed to lead to a decrease in serotonin levels and a subsequent increase in dopamine and norepinephrine levels in the prefrontal cortex, which may help to restore a balance between inhibitory and excitatory signaling related to sexual desire.

Flibanserin_Mechanism cluster_prefrontal_cortex Prefrontal Cortex cluster_receptors Postsynaptic Receptors Flibanserin Flibanserin Serotonin_Neuron Serotonin Neuron Flibanserin->Serotonin_Neuron Modulates Release HT1A 5-HT1A Receptor Flibanserin->HT1A Agonist HT2A 5-HT2A Receptor Flibanserin->HT2A Antagonist Postsynaptic_Neuron Postsynaptic Neuron Serotonin_Neuron->Postsynaptic_Neuron 5-HT Release Sexual_Desire ↑ Sexual Desire Serotonin_Neuron->Sexual_Desire Inhibitory Dopamine_Neuron Dopamine Neuron Dopamine_Neuron->Sexual_Desire Excitatory Norepinephrine_Neuron Norepinephrine Neuron Norepinephrine_Neuron->Sexual_Desire Excitatory HT1A->Dopamine_Neuron ↑ Dopamine Release HT1A->Norepinephrine_Neuron ↑ Norepinephrine Release HT2A->Dopamine_Neuron ↓ Dopamine Release (Inhibited) HT2A->Norepinephrine_Neuron ↓ Norepinephrine Release (Inhibited)

Caption: Proposed mechanism of Flibanserin in modulating sexual desire.

This compound's Proposed Mechanism of Action

The exact mechanism of action for this compound is not fully elucidated. It is hypothesized to act on brain structures responsible for the regulation of sexual and reproductive behavior, potentially involving the hypothalamus and the limbic-reticular system.

Orenetide_Mechanism This compound This compound (Intranasal) Nasal_Cavity Nasal Cavity This compound->Nasal_Cavity Brain_Structures Brain Structures (Hypothalamus, Limbic System) Nasal_Cavity->Brain_Structures Direct access Sexual_Behavior Regulation of Sexual & Reproductive Behavior Brain_Structures->Sexual_Behavior HSDD_Improvement Improvement in HSDD Sexual_Behavior->HSDD_Improvement

Caption: High-level proposed mechanism of action for this compound.

Clinical Trial Workflow

The following diagram illustrates a generalized workflow for the Phase III clinical trials of both this compound and Flibanserin.

Clinical_Trial_Workflow Screening Screening & Baseline Assessment Randomization Randomization Screening->Randomization Treatment_Group Treatment Group (this compound or Flibanserin) Randomization->Treatment_Group 1:1 Placebo_Group Placebo Group Randomization->Placebo_Group 1:1 Treatment_Period Treatment Period Treatment_Group->Treatment_Period Placebo_Group->Treatment_Period Follow_Up Follow-Up Period Treatment_Period->Follow_Up Data_Analysis Efficacy & Safety Data Analysis Follow_Up->Data_Analysis

Caption: Generalized workflow of HSDD clinical trials.

Conclusion

Flibanserin is a well-characterized and approved treatment option for premenopausal women with HSDD, demonstrating statistically significant, albeit modest, improvements in sexual desire and related distress. Its mechanism of action, centered on serotonergic and dopaminergic pathways, is relatively well understood.

This compound, on the other hand, represents a novel approach with a less defined mechanism. While initial clinical data from a Russian Phase III trial were promising, a more recent Phase II study failed to confirm its efficacy. This discrepancy highlights the need for further investigation to understand its potential role, if any, in the treatment of HSDD. For researchers and drug development professionals, the contrasting profiles of this compound and Flibanserin underscore the complexity of HSDD and the ongoing search for more effective and diverse therapeutic strategies. Continued research into the neurobiological underpinnings of female sexual desire is crucial for the development of next-generation treatments.

References

A Comparative Efficacy Analysis of Orenetide and Other Melanocortin Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Orenetide against other prominent melanocortin agonists: bremelanotide, setmelanotide, and afamelanotide. The information herein is supported by experimental data from clinical trials to aid in research and development decisions.

Overview of Compared Melanocortin Agonists

Melanocortin receptors (MCRs), a family of G-protein coupled receptors, are involved in a diverse range of physiological processes.[1] Agonists targeting these receptors have been developed for various therapeutic indications. This guide focuses on the following four compounds:

  • This compound (BP-101): An investigational synthetic peptide administered as a nasal spray for the treatment of Hypoactive Sexual Desire Disorder (HSDD) in premenopausal women.[2][3]

  • Bremelanotide (Vyleesi): An FDA-approved synthetic peptide administered via subcutaneous injection for the treatment of HSDD in premenopausal women.[4][5]

  • Setmelanotide (Imcivree): An FDA-approved synthetic peptide administered via subcutaneous injection for chronic weight management in adults and pediatric patients with certain rare genetic disorders of obesity.

  • Afamelanotide (Scenesse): An FDA and EMA-approved synthetic peptide administered as a subcutaneous implant for the prevention of phototoxicity in adult patients with erythropoietic protoporphyria (EPP).

Mechanism of Action and Signaling Pathways

Melanocortin agonists exert their effects by binding to and activating one or more of the five melanocortin receptors (MC1R to MC5R). This activation typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) and the activation of downstream signaling cascades, such as the protein kinase A (PKA) pathway. The specific therapeutic effects of each agonist are determined by its binding affinity for the different MCR subtypes and the tissues in which these receptors are expressed.

Bremelanotide and likely this compound primarily target MC3R and MC4R in the central nervous system to modulate sexual desire. Setmelanotide is a potent MC4R agonist, which plays a key role in regulating hunger and energy expenditure. Afamelanotide is a potent agonist of MC1R, which is crucial for stimulating melanin production in the skin.

Melanocortin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Melanocortin Agonist (this compound, Bremelanotide, Setmelanotide, Afamelanotide) MCR Melanocortin Receptor (MC1R, MC3R, MC4R, MC5R) Agonist->MCR Binding & Activation G_protein G-protein (Gs) MCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Phosphorylation Response Physiological Response (e.g., Increased Desire, Reduced Hunger, Pigmentation) CREB->Response Gene Transcription Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_analysis Analysis & Results Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Enrollment Patient Enrollment Informed_Consent->Enrollment Randomization Randomization (Drug vs. Placebo) Enrollment->Randomization Treatment_Period Treatment Administration (Defined Duration & Dosage) Randomization->Treatment_Period Data_Collection Data Collection (Efficacy & Safety) Treatment_Period->Data_Collection Data_Analysis Statistical Analysis of Endpoints Data_Collection->Data_Analysis Results Reporting of Efficacy & Safety Results Data_Analysis->Results

References

Orenetide: A Review of Potential Cross-Reactivity with Other Peptide Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Orenetide (also known as BP101) is a synthetic peptide under investigation for the treatment of hypoactive sexual desire disorder (HSDD).[1] Its mechanism of action is not yet fully elucidated, though it is thought to act on brain structures involved in sexual behavior, potentially modulating GABAergic and glutamatergic neuronal transmission.[2] While the primary receptor for this compound has not been publicly disclosed, understanding its potential for cross-reactivity with other peptide receptors is a critical aspect of its preclinical and clinical development. This guide provides an objective overview of the methodologies used to assess peptide receptor cross-reactivity and presents a hypothetical framework for evaluating this compound's binding profile.

Understanding Peptide Receptor Cross-Reactivity

Peptide hormones and their synthetic analogues can sometimes bind to and activate receptors other than their primary target. This phenomenon, known as cross-reactivity, can lead to off-target effects, which may be beneficial, neutral, or adverse. Assessing the selectivity of a peptide therapeutic like this compound is crucial for predicting its pharmacological profile and potential side effects.

Cross-reactivity is typically evaluated through a combination of in vitro binding and functional assays. These studies determine the affinity of the peptide for a panel of different receptors and its ability to elicit a cellular response upon binding.

Experimental Methodologies for Assessing Cross-Reactivity

A comprehensive assessment of this compound's cross-reactivity would involve a tiered approach, starting with broad screening against a panel of receptors, followed by more detailed characterization of any identified interactions.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for determining the binding affinity of a compound for a specific receptor. In this technique, a radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of cells or membranes expressing that receptor. The unlabeled test compound (this compound) is then added at increasing concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This can then be used to calculate the equilibrium dissociation constant (Ki), which reflects the affinity of the compound for the receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Receptor Preparation: Membranes are prepared from cells recombinantly expressing the target peptide receptor (e.g., somatostatin, bombesin, or other G protein-coupled receptors).

  • Radioligand Selection: A high-affinity, commercially available radioligand for the target receptor is chosen (e.g., [125I]-Tyr11-Somatostatin-14 for somatostatin receptors).

  • Assay Buffer: A suitable buffer is prepared to maintain the stability and function of the receptors and ligands.

  • Incubation: Receptor membranes, radioligand, and varying concentrations of this compound (or a known reference compound) are incubated together to allow binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competing ligand. The IC50 value is determined from the resulting sigmoidal curve using non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Second Messenger Functional Assays

While binding assays provide information on affinity, functional assays are necessary to determine whether this binding translates into a biological response (i.e., agonism, antagonism, or inverse agonism). Many peptide receptors are G protein-coupled receptors (GPCRs) that signal through the production of intracellular second messengers, such as cyclic AMP (cAMP) or the mobilization of intracellular calcium (Ca2+).

Experimental Protocol: cAMP Accumulation Assay

  • Cell Culture: Cells stably expressing the target receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.

  • Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with varying concentrations of this compound or a known agonist.

  • Lysis: After a defined incubation period, the cells are lysed to release the intracellular cAMP.

  • Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, often employing a technology such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

  • Data Analysis: The amount of cAMP produced is plotted against the concentration of the test compound. The EC50 value (the concentration that produces 50% of the maximal response) and the maximum efficacy (Emax) are determined from the resulting dose-response curve.

Hypothetical Cross-Reactivity Profile of this compound

In the absence of publicly available data for this compound, the following table presents a hypothetical binding affinity and functional activity profile. This serves as an example of how such data would be presented to compare the selectivity of this compound against a panel of representative peptide receptors.

Receptor FamilyReceptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Emax (%)
Hypothetical Primary Target Receptor X 1.5 5.2 100
SomatostatinSSTR1>10,000No response0
SSTR2850>10,000<10
SSTR3>10,000No response0
SSTR4>10,000No response0
SSTR51,200>10,000<5
BombesinBB1 (NMBR)>10,000No response0
BB2 (GRPR)5,500>10,000<15
BB3>10,000No response0
OpioidMu (MOP)>10,000No response0
Delta (DOP)>10,000No response0
Kappa (KOP)>10,000No response0
GLP-1GLP-1R>10,000No response0

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only. It does not represent actual experimental results for this compound.

Visualizing Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

cluster_membrane Cell Membrane This compound This compound ReceptorX Hypothetical Primary Receptor (GPCR) This compound->ReceptorX Binding G_Protein G Protein ReceptorX->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response (Neuronal Modulation) Second_Messenger->Cellular_Response Signal Transduction

Caption: Hypothetical signaling pathway for this compound at its primary receptor.

start Start: Assess this compound Cross-Reactivity receptor_panel Select Panel of Peptide Receptors (e.g., Somatostatin, Bombesin, Opioid) start->receptor_panel binding_assay Perform Radioligand Binding Assays receptor_panel->binding_assay determine_ki Determine Ki values binding_assay->determine_ki functional_assay Perform Functional Assays (e.g., cAMP, Ca2+ flux) determine_ki->functional_assay For receptors with significant binding analyze_data Analyze and Compare Data determine_ki->analyze_data determine_ec50_emax Determine EC50 and Emax values functional_assay->determine_ec50_emax determine_ec50_emax->analyze_data conclusion Conclusion on Cross-Reactivity Profile analyze_data->conclusion

Caption: Experimental workflow for determining peptide receptor cross-reactivity.

Conclusion

A thorough evaluation of this compound's cross-reactivity with other peptide receptors is essential for a complete understanding of its pharmacological profile. While specific data is not yet in the public domain, the established methodologies of radioligand binding and functional second messenger assays provide a robust framework for such an investigation. The resulting data, presented in a clear and comparative format, will be invaluable for researchers, scientists, and drug development professionals in assessing the selectivity and potential off-target effects of this novel peptide therapeutic.

References

Orenetide's Impact on Satisfying Sexual Events: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the efficacy of Orenetide in treating Hypoactive Sexual Desire Disorder (HSDD) compared to other approved therapies. This report details quantitative outcomes, experimental protocols, and proposed mechanisms of action.

This compound (brand name Desirix) is an innovative peptide-based drug developed for the treatment of Hypoactive Sexual Desire Disorder (HSDD) in premenopausal women.[1][2] Clinical trial data has demonstrated its efficacy in increasing the number of satisfying sexual events (SSEs), a key metric in the evaluation of HSDD treatments. This guide provides a comparative analysis of this compound against the two currently FDA-approved treatments for HSDD in the United States: Flibanserin (Addyi®) and Bremelanotide (Vyleesi™).

Comparative Efficacy: this compound vs. Alternatives

The primary measure of efficacy in recent clinical trials for HSDD is the change from baseline in the number of satisfying sexual events (SSEs). The following table summarizes the available data for this compound and its key competitors.

TreatmentDosageChange in SSEs from Baseline (per month)PlaceboKey Findings
This compound (Desirix) Nasal SprayStatistically significant increaseYesShowed a significant increase in SSEs at both 4 and 8-week follow-up visits.[2]
Flibanserin (Addyi®) 100 mg/dayApproximately 1 additional SSE every two monthsYesEfficacy is considered modest.[3] The SNOWDROP trial in postmenopausal women also showed a statistically significant improvement in SSEs compared to placebo.[4]
Bremelanotide (Vyleesi™) 1.75 mg as neededStatistically significant increaseYesAdministered via subcutaneous injection at least 45 minutes before anticipated sexual activity.

Detailed Experimental Protocols

A clear understanding of the methodologies employed in clinical trials is crucial for the critical evaluation of therapeutic agents. The following outlines a typical experimental protocol for assessing the efficacy of HSDD treatments, based on available literature.

A randomized, double-blind, placebo-controlled, multicenter clinical trial is the gold standard. The study typically enrolls premenopausal women diagnosed with acquired, generalized HSDD.

Key Methodological Components:

  • Screening Period: A baseline assessment period (e.g., 4 weeks) is established to collect data on the frequency of SSEs and to confirm the diagnosis.

  • Randomization: Participants are randomly assigned to receive either the active drug or a placebo.

  • Treatment Period: The treatment phase can vary in duration, with assessments conducted at regular intervals.

  • Data Collection:

    • Electronic Diaries: Participants use electronic diaries to record daily information about sexual events, including whether they were satisfying.

    • Validated Questionnaires: Standardized questionnaires are used to assess various aspects of female sexual function and distress. These include:

      • Female Sexual Function Index (FSFI): A widely used instrument to assess key dimensions of female sexual function.

      • Female Sexual Distress Scale-Revised (FSDS-R): Measures the level of distress associated with low sexual desire.

      • Patient Global Impression of Improvement (PGI-I): A patient-reported outcome to assess the overall improvement in their condition.

  • Endpoints:

    • Primary Endpoint: The change in the number of satisfying sexual events (SSEs) from baseline.

    • Secondary Endpoints: Changes in other measures such as the FSFI total score, FSDS-R score, and the number of sexual events leading to orgasm.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound is still under investigation. However, it is believed to act on brain structures that regulate sexual and reproductive behavior. The proposed pathway involves the modulation of neurotransmitter systems in the brain.

Orenetide_Signaling_Pathway cluster_brain Central Nervous System This compound This compound Hypothalamus Hypothalamus Limbic_System Limbic_System Prefrontal_Cortex Prefrontal_Cortex Glutamatergic_Transmission Glutamatergic_Transmission Neurotransmitter_Modulation Neurotransmitter_Modulation Increased_Sexual_Desire Increased_Sexual_Desire

In contrast, the mechanisms of Flibanserin and Bremelanotide are better characterized. Flibanserin acts as a postsynaptic 5-HT1A receptor agonist and 5-HT2A receptor antagonist, which is thought to increase downstream dopamine and norepinephrine levels while decreasing serotonin levels in the brain's prefrontal cortex. Bremelanotide is a melanocortin 4 receptor agonist, though its exact mechanism in improving sexual desire is unknown.

Experimental Workflow

The evaluation of a new drug for HSDD follows a structured workflow from patient recruitment to data analysis.

HSDD_Trial_Workflow Patient_Recruitment Patient Recruitment (Premenopausal women with HSDD) Screening Screening & Baseline (4 weeks) Patient_Recruitment->Screening Randomization Randomization Screening->Randomization Treatment_Group Treatment Group (this compound) Randomization->Treatment_Group Placebo_Group Placebo Group Randomization->Placebo_Group Data_Collection Data Collection (eDiaries, FSFI, FSDS-R) Treatment_Group->Data_Collection Placebo_Group->Data_Collection Follow_Up Follow-Up Assessments (e.g., 4 & 8 weeks) Data_Collection->Follow_Up Data_Analysis Statistical Analysis (Primary & Secondary Endpoints) Follow_Up->Data_Analysis

Conclusion

This compound presents a promising new therapeutic option for premenopausal women with HSDD. Clinical trial data indicates a statistically significant improvement in the number of satisfying sexual events compared to placebo. While direct head-to-head trials with Flibanserin and Bremelanotide are needed for a definitive comparison, the available data suggests this compound's efficacy is competitive. The ongoing elucidation of its mechanism of action will further inform its clinical application and potential advantages. Researchers and drug development professionals should consider these findings in the context of the evolving landscape of treatments for female sexual dysfunction.

References

Orenetide: Preclinical Data in Oncology Not Available in Public Domain

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for preclinical studies evaluating Orenetide (also known as BP-101 and marketed as Desirix) in cancer models have yielded no results. The available scientific and clinical literature exclusively details the investigation of this compound for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women.

This compound is a synthetic peptide that has been the subject of multiple clinical trials for HSDD. A Phase III clinical trial in Russia demonstrated some efficacy and safety for this indication, leading to its marketing approval in the Russian Federation.[1] However, a subsequent Phase II trial conducted in Australia and New Zealand failed to show a statistically significant superiority of this compound over placebo for the co-primary endpoints of improving sexual desire and reducing distress in women with HSDD.[2][3]

There is no mention in the public domain of this compound being investigated as a potential cancer therapeutic. The search for its development code, BP-101, also exclusively links to its development for HSDD.[3] While there is a different investigational cancer drug with a similar code, PB101, this is a distinct molecule—a VEGF- and PlGF-targeting decoy protein—and is not the same as this compound.

Given the absence of any preclinical data for this compound in the context of oncology, it is not possible to provide a head-to-head comparison with a placebo in cancer models, nor to detail relevant experimental protocols or signaling pathways as requested. The core requirements of data presentation in tables and visualization of experimental workflows and signaling pathways cannot be fulfilled due to the lack of underlying research.

Researchers, scientists, and drug development professionals interested in this compound should note that its documented mechanism of action and clinical development are focused on the field of female sexual health, not oncology.

References

Orenetide's impact on Female Sexual Distress Scale (FSDS-R) vs competitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hypoactive Sexual Desire Disorder (HSDD) is a prevalent condition characterized by a persistent lack or absence of sexual desire, leading to marked distress or interpersonal difficulty. The Female Sexual Distress Scale-Revised (FSDS-R) is a critical tool in quantifying this distress and is a key endpoint in the evaluation of new therapies. This guide provides a comparative analysis of Orenetide and its primary competitors, Flibanserin and Bremelanotide, focusing on their respective impacts on the FSDS-R based on available clinical trial data.

Overview of Therapeutic Agents

This compound (Desirix) is an investigational synthetic peptide administered as a nasal spray.[1] While its precise mechanism is not fully elucidated, it is believed to act on brain structures that regulate sexual desire.[2]

Flibanserin (Addyi) is an oral medication approved for premenopausal women with HSDD.[3] It acts as a multifunctional serotonin agonist and antagonist, modulating neurotransmitter activity in the brain to enhance sexual desire.[4][5]

Bremelanotide (Vyleesi) is an on-demand, self-administered subcutaneous injection. It is a melanocortin 4 receptor agonist thought to enhance dopamine and norepinephrine activity, thereby increasing sexual excitation.

Comparative Efficacy on the Female Sexual Distress Scale (FSDS-R)

The following table summarizes the reported effects of this compound, Flibanserin, and Bremelanotide on the FSDS-R and related distress scales from clinical trials.

DrugFSDS-R MeasureEfficacy Data
This compound FSDS-R Total ScoreDifference from placebo: -2.9 (95% CI: -5.6–0.2; p=0.04) after 4 weeks of treatment; -3.6 (95% CI: -6.4–-0.8; p=0.01) at 8 weeks of follow-up.
FSDS-R Item 13Difference from placebo: -0.4 (95% CI: -0.7–0.1; p<0.01) after 4 weeks of treatment; -0.5 (95% CI: -0.8–0.2 ; p<0.01) at 8 weeks of follow-up.
Flibanserin FSDS-R Total Score (100 mg)Mean Difference vs. Placebo (Premenopausal): -3.30 (95% CI [-3.37, -3.23]).
FSDS-R Item 13 (100 mg)Mean Difference vs. Placebo (Premenopausal): -0.30 (95% CI [-0.31, -0.29]).
Bremelanotide FSDS-DAO Item 13*Statistically significant reductions in distress related to low sexual desire compared with placebo. Change from baseline to end of open-label extension for bremelanotide group: -1.7 (95% CI -2.02, -1.32) and -1.4 (95% CI -1.77, -1.10) in two separate studies.

*Note: Bremelanotide trials often utilized the Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO), a related but distinct instrument from the FSDS-R.

Experimental Protocols

The data presented for this compound, Flibanserin, and Bremelanotide are derived from randomized, double-blind, placebo-controlled clinical trials, which represent the gold standard for assessing therapeutic efficacy.

General Methodology:

  • Participants: Premenopausal women diagnosed with generalized, acquired HSDD for at least six months.

  • Screening and Baseline: A screening period is conducted to determine eligibility, followed by a baseline assessment phase where participants document their sexual experiences and distress levels.

  • Randomization: Eligible participants are randomly assigned to receive either the active drug or a placebo.

  • Treatment Phase: Participants self-administer the assigned treatment over a specified period (e.g., 4 to 24 weeks).

  • Data Collection: Efficacy is measured using validated instruments such as the FSDS-R, the Female Sexual Function Index (FSFI), and diaries of satisfying sexual events (SSEs).

  • Follow-up: A no-treatment follow-up period may be included to assess the durability of the treatment effect.

Clinical Trial Workflow for HSDD Assessment

The following diagram illustrates a typical workflow for a clinical trial evaluating a new treatment for HSDD, with a focus on FSDS-R data collection.

HSDD_Trial_Workflow cluster_screening Screening & Baseline cluster_intervention Intervention cluster_assessment Assessment cluster_followup Follow-up screening Patient Screening (Inclusion/Exclusion Criteria) baseline Baseline Data Collection (FSDS-R, FSFI, SSE Diary) screening->baseline randomization Randomization baseline->randomization treatment Treatment Period (e.g., 12 weeks) randomization->treatment Active Drug placebo Placebo Period (e.g., 12 weeks) randomization->placebo Placebo interim_assessment Interim Assessments (e.g., 4 weeks) FSDS-R Data treatment->interim_assessment placebo->interim_assessment final_assessment End of Treatment Assessment (Primary Endpoint) FSDS-R Data interim_assessment->final_assessment followup No-Treatment Follow-up (e.g., 8 weeks) FSDS-R Data final_assessment->followup

Clinical Trial Workflow for HSDD Assessment

Signaling Pathways and Mechanisms of Action

The therapeutic agents discussed target different neurological pathways to alleviate HSDD.

MoA_Comparison cluster_brain Central Nervous System cluster_drugs Therapeutic Agents serotonin Serotonin System dopamine Dopamine System serotonin->dopamine Indirectly Increases outcome Increased Sexual Desire & Decreased Distress (Lower FSDS-R) dopamine->outcome melanocortin Melanocortin System melanocortin->dopamine Modulates flibanserin Flibanserin flibanserin->serotonin 5-HT1A Agonist 5-HT2A Antagonist bremelanotide Bremelanotide bremelanotide->melanocortin MC4R Agonist This compound This compound (Mechanism under investigation) This compound->outcome Acts on brain structures

Mechanisms of Action for HSDD Treatments

References

Benchmarking Orenetide: A Comparative Analysis of a Novel Peptide Therapeutic for HSDD Against Emerging CNS Disorder Treatments

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive benchmark analysis of Orenetide, a synthetic peptide developed for Hypoactive Sexual Desire Disorder (HSDD), against other CNS-acting therapeutics for HSDD and novel peptide-based therapies for major Central Nervous System (CNS) disorders, including Alzheimer's disease, Parkinson's disease, and migraine. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to inform future research and development in the field of peptide therapeutics.

Executive Summary

This compound, an intranasally administered five-amino-acid peptide, was developed to address HSDD, a condition linked to an imbalance of excitatory and inhibitory neurotransmitter pathways in the brain. While early-phase trials in Russia suggested potential efficacy, a recent pivotal Phase II study failed to demonstrate superiority over placebo, marking a significant setback in its development.[1] This guide places this compound in the broader context of peptide therapeutics, comparing its performance and mechanism with both approved HSDD treatments that act on the CNS and innovative peptide candidates for other neurological conditions. This comparative approach highlights the shared challenges and diverse opportunities in developing peptides for disorders of the central nervous system.

Section 1: this compound in the Context of HSDD Treatment

HSDD is understood to involve an imbalance between inhibitory neuromodulators like serotonin and excitatory ones such as dopamine and melanocortins. While this compound's exact mechanism remains to be fully elucidated, it is hypothesized to modulate these central pathways. Its development trajectory is best understood when compared with the two FDA-approved, CNS-acting treatments for HSDD in premenopausal women: Bremelanotide and Flibanserin.

Comparative Data: this compound vs. Approved HSDD Therapeutics
FeatureThis compound (Investigational)Bremelanotide (Approved)Flibanserin (Approved)
Therapeutic Target Not fully elucidated; presumed neuromodulatoryMelanocortin 4 Receptor (MC4R)[2]Serotonin 5-HT1A Receptor (Agonist) & 5-HT2A Receptor (Antagonist)
Mechanism of Action Hypothesized to modulate excitatory/inhibitory neurotransmitter balance in the brain.Agonist at MC4R, leading to increased dopamine release in key brain areas (e.g., mPOA).Modulates serotonin pathways, leading to a downstream increase in dopamine and norepinephrine levels.
Modality Synthetic PeptideSynthetic Peptide (α-MSH analog)Small Molecule (Non-peptide)
Administration Intranasal SpraySubcutaneous InjectionOral Tablet
Key Efficacy Data Phase III (Russia): Showed statistically significant improvement in satisfying sexual events (SSEs) and FSFI domains vs. placebo. Phase II (AUS): Failed to meet co-primary endpoints for sexual desire (FSFI) and distress (FSDS-DAO) vs. placebo.Phase III (RECONNECT Studies): Showed statistically significant improvement in FSFI-Desire Domain and decrease in FSDS-DAO Item 13 score vs. placebo.Phase III (VIOLET, DAISY, BEGONIA): Showed statistically significant increases in SSEs and FSFI desire domain, and reduced distress vs. placebo.
Safety & Tolerability Generally well-tolerated in trials; most adverse events were mild.Common side effects include nausea, flushing, headache, and transient increases in blood pressure.Common side effects include dizziness, somnolence, nausea, and fatigue; risk of severe hypotension with alcohol.
Signaling Pathways for Approved HSDD Therapeutics

The mechanisms of Bremelanotide and Flibanserin involve distinct CNS signaling pathways that ultimately modulate the balance of neurotransmitters responsible for sexual desire.

HSDD_Pathways cluster_bremelanotide Bremelanotide Pathway cluster_flibanserin Flibanserin Pathway Bremelanotide Bremelanotide MC4R Melanocortin 4 Receptor (MC4R) Bremelanotide->MC4R binds & activates mPOA_Neuron mPOA Neuron MC4R->mPOA_Neuron located on Dopamine Dopamine Release (Excitatory) mPOA_Neuron->Dopamine stimulates Desire_B Increased Sexual Desire Dopamine->Desire_B Flibanserin Flibanserin HT1A 5-HT1A Receptor Flibanserin->HT1A agonist HT2A 5-HT2A Receptor Flibanserin->HT2A antagonist Serotonin Serotonin Activity (Inhibitory) HT1A->Serotonin decreases Dopamine_Norepi Dopamine & Norepinephrine Release (Excitatory) HT2A->Dopamine_Norepi disinhibits release Desire_F Increased Sexual Desire Serotonin->Desire_F inhibits Dopamine_Norepi->Desire_F

Signaling pathways for Bremelanotide and Flibanserin in HSDD.

Section 2: Benchmarking Against Novel Peptide Therapeutics for Major CNS Disorders

While this compound targets a specific CNS-mediated function, its status as a peptide therapeutic invites comparison with other peptides being developed for more classical CNS disorders. This broader benchmark provides insight into the diverse strategies and targets being pursued in the field.

Comparative Data: this compound vs. Novel Peptide Therapeutics
DisorderPeptide Therapeutic (Example)Therapeutic TargetMechanism of ActionDevelopment StageKey Preclinical/Clinical Findings
HSDD This compound Presumed NeuromodulatoryModulates excitatory/inhibitory neurotransmitter balance.Phase II (Failed)Early trials suggested efficacy, but a pivotal Phase II trial did not meet primary endpoints.
Alzheimer's Disease R₈-Aβ(25–35) Amyloid-β (Aβ) AggregationA peptide designed to inhibit the formation of Aβ fibrils and reduce amyloid plaque load.PreclinicalIntranasal administration in APP/PS1 transgenic mice reduced Aβ accumulation and ameliorated memory deficits.
Alzheimer's Disease PHDP5 Tau Protein AggregationA synthetic peptide that inhibits a pathway leading to the buildup of neurofibrillary tangles from Tau protein.PreclinicalIn transgenic mice, intranasal PHDP5 reversed memory and learning deficits and reduced Tau pathology.
Parkinson's Disease PDpep1.3 α-Synuclein Protein-Protein InteractionInhibits a specific protein interaction that causes α-synuclein accumulation, promoting its degradation.PreclinicalReduced α-synuclein levels in cultured rat and human neurons and rescued dopaminergic neurons in rat models of Parkinson's.
Parkinson's Disease GLP-1 Receptor Agonists (e.g., Lixisenatide)Glucagon-like peptide-1 Receptor (GLP-1R)Activates GLP-1R, which is implicated in neuroprotective pathways, including anti-inflammatory, anti-apoptotic, and anti-oxidative effects.Phase II/III (Mixed Results)Some trials show modest improvements in motor symptoms in early Parkinson's, while others have failed to show significant benefit.
Migraine P006 (VPTDVGPFAF-NH₂)CGRP ReceptorA small peptide antagonist that blocks the calcitonin gene-related peptide (CGRP) receptor, preventing CGRP from initiating pain signals.PreclinicalIdentified as an effective CGRP antagonist after intraperitoneal injection in mice; formulated for potential nasal administration.
Signaling Pathways in Neurodegenerative Disorders and Migraine

The novel peptides for Alzheimer's, Parkinson's, and migraine target distinct, disease-specific molecular pathways.

CNS_Pathways cluster_alzheimers Alzheimer's: Aβ Aggregation Pathway cluster_parkinsons Parkinson's: GLP-1R Neuroprotection Pathway cluster_migraine Migraine: CGRP Pathway APP Amyloid Precursor Protein (APP) Abeta_Monomer Aβ Monomers APP->Abeta_Monomer cleavage Abeta_Oligomer Toxic Aβ Oligomers Abeta_Monomer->Abeta_Oligomer aggregation Plaques Amyloid Plaques Abeta_Oligomer->Plaques further aggregation Neurotoxicity Neurotoxicity & Synaptic Dysfunction Abeta_Oligomer->Neurotoxicity Peptide_Inhibitor Peptide Inhibitor (e.g., R₈-Aβ(25–35)) Peptide_Inhibitor->Abeta_Oligomer inhibits GLP1_Agonist GLP-1R Agonist GLP1R GLP-1 Receptor GLP1_Agonist->GLP1R activates Signaling Intracellular Signaling (e.g., ↑cAMP, ↑pAKT) GLP1R->Signaling Anti_Inflammation Anti-Inflammation Signaling->Anti_Inflammation Anti_Apoptosis Anti-Apoptosis Signaling->Anti_Apoptosis Neuroprotection Dopaminergic Neuron Survival Anti_Inflammation->Neuroprotection Anti_Apoptosis->Neuroprotection Trigeminal_Neuron Trigeminal Nerve Activation CGRP_Release CGRP Release Trigeminal_Neuron->CGRP_Release CGRP_Receptor CGRP Receptor CGRP_Release->CGRP_Receptor binds to Pain_Signal Pain Signal Transmission CGRP_Receptor->Pain_Signal activates Peptide_Antagonist Peptide Antagonist (e.g., P006) Peptide_Antagonist->CGRP_Receptor blocks

Targeted signaling pathways for novel peptide therapeutics.

Section 3: Experimental Protocols and Methodologies

The evaluation of peptide therapeutics for CNS disorders follows a structured progression from in vitro characterization to in vivo animal models and finally, human clinical trials. The specific methodologies are tailored to the disease indication.

Key Experimental Methodologies
  • HSDD Models :

    • Preclinical : Evaluation of pro-ceptive and receptive behaviors in rodent models (e.g., ovariectomized rats) is a common method to assess potential effects on sexual motivation.

    • Clinical Trials : Human trials for HSDD rely on validated patient-reported outcome questionnaires. Key endpoints include the Female Sexual Function Index (FSFI), specifically the desire domain, and the Female Sexual Distress Scale-Revised (FSDS-R) to measure distress associated with low desire. The number of satisfying sexual events (SSEs) is also a primary endpoint.

  • Alzheimer's Disease Models :

    • In Vitro Assays : Thioflavin T (ThT) fluorescence assays are used to measure the kinetics of Aβ fibril formation in the presence and absence of inhibitor peptides.

    • Animal Models : Transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) mutations (e.g., APP/PS1 mice) develop amyloid plaques and cognitive deficits.

    • Behavioral Testing : The Morris Water Maze is a standard test to assess spatial learning and memory in mouse models. Histological analysis of brain tissue is used to quantify amyloid plaque load and neuroinflammation.

  • Parkinson's Disease Models :

    • In Vitro Assays : Cell culture models using neuronal cell lines (e.g., SH-SY5Y) are used to assess the toxicity of α-synuclein aggregates and the protective effect of peptide inhibitors.

    • Animal Models : Neurotoxin-based models, such as unilateral injection of 6-hydroxydopamine (6-OHDA) into the striatum of rats, are used to create a lesion of the dopaminergic system.

    • Behavioral Testing : Amphetamine-induced rotational behavior in 6-OHDA-lesioned rats is a key functional readout of dopamine asymmetry and therapeutic efficacy. Immunohistochemistry for tyrosine hydroxylase (TH) is used to quantify the survival of dopaminergic neurons.

Generalized Experimental Workflow

The development path for a CNS peptide therapeutic typically follows a multi-stage process, beginning with target identification and culminating in clinical evaluation.

Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target_ID Target Identification & Validation Peptide_Design Peptide Design & Synthesis Target_ID->Peptide_Design In_Vitro In Vitro Screening (Binding, Activity, Toxicity) Peptide_Design->In_Vitro In_Vivo In Vivo Animal Models (Efficacy & Safety) In_Vitro->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Phase_I Phase I Trial (Safety & Tolerability) PK_PD->Phase_I Phase_II Phase II Trial (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III Trial (Pivotal Efficacy & Safety) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Generalized workflow for CNS peptide therapeutic development.

Conclusion

The journey of this compound highlights both the potential and the significant hurdles of developing peptide therapeutics for CNS-related disorders. While its recent trial failure is a setback, the underlying principle of modulating central neurotransmitter pathways remains a valid strategy, as evidenced by the approved HSDD treatments Bremelanotide and Flibanserin.

Furthermore, when benchmarked against the broader landscape of novel peptide therapeutics, it is clear that the field is vibrant and innovative. Researchers are making progress with peptides that target the fundamental pathology of neurodegenerative diseases like Alzheimer's and Parkinson's, and have achieved remarkable success in migraine with therapies targeting the CGRP pathway. The challenges of peptide stability, delivery across the blood-brain barrier, and translation from preclinical models to clinical efficacy are universal. However, the high specificity and potential for improved safety profiles continue to make peptides a compelling class of therapeutics for the most challenging CNS disorders.

References

Safety Operating Guide

Proper Disposal of Orenetide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing critical safety and logistical information for researchers, scientists, and drug development professionals, this document outlines the proper procedures for the disposal of Orenetide, ensuring laboratory safety and environmental compliance.

This compound, a synthetic peptide investigated for the treatment of hypoactive sexual desire disorder (HSDD), requires careful handling and disposal in a laboratory setting.[1][2] While specific detailed degradation and environmental impact studies are not publicly available, this guide provides a framework for its proper disposal based on general principles of laboratory safety and pharmaceutical waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Gloves: To prevent skin contact.

  • Splash goggles: To protect the eyes from accidental splashes.

  • Full suit or lab coat: To protect clothing and skin.

  • Dust respirator: To be used if handling the powdered form of this compound to avoid inhalation.[3]

In case of accidental exposure, follow these first aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[3]

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[3]

  • Eye Contact: Rinse the eyes with water for several minutes, removing contact lenses if present.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.

Step-by-Step Disposal Procedures

Waste containing this compound must be disposed of in accordance with federal, state, and local environmental regulations. The following steps provide a general guideline for laboratory personnel.

1. Decontamination of Spills:

  • Small Spills: Use appropriate tools to carefully collect the spilled material and place it into a designated and labeled waste disposal container.

  • Large Spills: Use a shovel to transfer the spilled material into a suitable, labeled waste disposal container.

2. Disposal of Unused this compound Solutions:

  • Given the lack of specific chemical degradation protocols, direct disposal to the sewer is not recommended.

  • Treat unused solutions as chemical waste. Collect in a clearly labeled, sealed container.

3. Disposal of Contaminated Materials:

  • All materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be considered contaminated.

  • Segregate these materials into a designated, labeled hazardous waste container.

4. Final Disposal:

  • All collected this compound waste must be disposed of through a licensed hazardous waste disposal company.

  • Ensure that all waste containers are properly labeled with the contents, including the name "this compound" and any other relevant hazard information.

Quantitative Data

No specific quantitative data on this compound's environmental persistence, ecotoxicity, or degradation products are currently available in the public domain. The Safety Data Sheet (SDS) states that the product itself and its degradation products are not toxic; however, this is a general statement and should be treated with caution in the absence of specific environmental impact studies.

Data PointValue
EcotoxicityNo data available
Toxicity of Biodegradation ProductsNot considered toxic

Experimental Protocols

Detailed experimental protocols for the chemical decomposition or inactivation of this compound are not publicly available. The recommended disposal method is high-temperature incineration conducted by a certified waste disposal service.

This compound Disposal Workflow

The following diagram illustrates the recommended workflow for the proper disposal of this compound in a laboratory setting.

Orenetide_Disposal_Workflow cluster_0 Initial Handling & Use cluster_1 Waste Generation cluster_2 Waste Segregation & Collection cluster_3 Final Disposal A This compound Handling (with appropriate PPE) B Experimental Use A->B E Accidental Spills A->E C Unused this compound Solution B->C D Contaminated Materials (Gloves, Vials, etc.) B->D B->E F Collect in Labeled Hazardous Waste Container C->F D->F E->F G Dispose via Licensed Hazardous Waste Vendor F->G

Caption: Workflow for the safe disposal of this compound waste.

Logical Relationship of Safety and Disposal Steps

The following diagram outlines the logical relationship between identifying a substance for disposal and the subsequent safety and handling procedures.

Safety_Disposal_Logic A Identify this compound for Disposal B Consult Safety Data Sheet (SDS) A->B C Wear Required PPE (Gloves, Goggles, etc.) B->C D Segregate Waste (Unused solution, contaminated items) C->D E Store in Labeled Hazardous Waste Container D->E F Arrange for Professional Disposal E->F

Caption: Decision-making process for this compound disposal.

References

Personal protective equipment for handling Orenetide

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling, use, and disposal of Orenetide. Adherence to these procedures is essential to ensure a safe laboratory environment and to maintain the integrity of the product.

Personal Protective Equipment (PPE) and Handling

When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is mandatory to prevent inhalation, ingestion, or skin contact. Engineering controls such as process enclosures or local exhaust ventilation should be the primary means of minimizing exposure.

Recommended Personal Protective Equipment

A summary of the required PPE for handling this compound is provided in the table below.

PPE CategorySpecific EquipmentPurpose
Eye Protection Splash gogglesProtects eyes from dust and splashes.
Hand Protection Chemical-resistant glovesPrevents skin contact.
Body Protection Full suitProtects skin from exposure.
Foot Protection BootsProtects feet from spills.
Respiratory Dust respiratorPrevents inhalation of particles.

Hygiene Measures: Always wash hands thoroughly after handling this compound and before eating, smoking, or using the lavatory.[1]

Donning and Doffing of PPE: A Procedural Workflow

Proper procedure for putting on and taking off PPE is critical to prevent contamination. The following workflow diagram illustrates the correct sequence.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 1. Hand Hygiene don2 2. Put on Full Suit don1->don2 don3 3. Put on Dust Respirator don2->don3 don4 4. Put on Splash Goggles don3->don4 don5 5. Put on Boots don4->don5 don6 6. Put on Gloves don5->don6 doff1 1. Remove Boots doff2 2. Remove Full Suit doff1->doff2 doff3 3. Hand Hygiene doff2->doff3 doff4 4. Remove Splash Goggles doff3->doff4 doff5 5. Remove Dust Respirator doff4->doff5 doff6 6. Remove Gloves doff5->doff6 doff7 7. Hand Hygiene doff6->doff7

Figure 1: Procedural workflow for donning and doffing of Personal Protective Equipment (PPE).

Spill and Disposal Management

In the event of a spill or for routine disposal, specific procedures must be followed to mitigate any potential environmental or personal exposure.

Accidental Release Measures
  • Small Spill: Use appropriate tools to carefully place the spilled material into a designated waste disposal container.

  • Large Spill: Employ a shovel to transfer the spilled material into a suitable waste disposal container.[1]

A self-contained breathing apparatus (SCBA) should be utilized to prevent inhalation of the product during spill cleanup. The suggested protective clothing may not be sufficient for all scenarios; it is advisable to consult a specialist before handling a large spill.[1]

Waste Disposal

All waste materials must be disposed of in accordance with federal, state, and local environmental control regulations.[1] This includes any contaminated packaging and unused product.

Biological Context and Hypothetical Signaling Pathway

While the precise mechanism of action for this compound is not fully elucidated, it is believed to modulate neural pathways associated with sexual desire. It is hypothesized to act on brain structures that regulate sexual and reproductive behavior, potentially by influencing the balance of excitatory and inhibitory neurotransmitters.[1]

A plausible signaling pathway, based on related compounds, involves the activation of melanocortin receptors in the hypothalamus. The following diagram illustrates a hypothetical signaling cascade.

Orenetide_Signaling cluster_brain Brain Hypothalamus Hypothalamus This compound This compound MC4R Melanocortin 4 Receptor (MC4R) This compound->MC4R Binds to and activates Dopamine Increased Dopamine Release (Excitatory Neurotransmitter) MC4R->Dopamine Stimulates SexualDesire Modulation of Sexual Desire Dopamine->SexualDesire Leads to

Figure 2: Hypothetical signaling pathway of this compound in the central nervous system.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。